2-Methoxy-5-phenylpyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-5-phenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-14-12-8-7-11(9-13-12)10-5-3-2-4-6-10/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCCBGFIBKJXNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50673501 | |
| Record name | 2-Methoxy-5-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50673501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53698-47-8 | |
| Record name | 2-Methoxy-5-phenylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53698-47-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-5-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50673501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Methoxy-5-phenylpyridine: Properties, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-5-phenylpyridine is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science.[1] Its unique structural combination of a pyridine ring, a methoxy group, and a phenyl substituent imparts a distinct set of chemical properties and reactivity, making it a valuable building block in the synthesis of complex molecules. This guide provides a comprehensive overview of the core chemical properties, reactivity, and applications of this compound, with a focus on its role in drug discovery and development.
Part 1: Core Chemical Properties
This compound, with the chemical formula C12H11NO, is characterized by a pyridine ring substituted with a methoxy group at the 2-position and a phenyl group at the 5-position.[2] This arrangement of functional groups dictates its physical and chemical behavior.
Physicochemical Data Summary
| Property | Value | Source |
| CAS Number | 53698-47-8 | [2] |
| Molecular Formula | C12H11NO | [2] |
| Molecular Weight | 185.23 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| SMILES | COC1=NC=C(C2=CC=CC=C2)C=C1 | [2] |
Further physical properties such as melting point, boiling point, and solubility are not consistently reported across public sources and would require experimental determination for definitive values.
Spectroscopic Profile
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and phenyl rings, typically in the range of 7-9 ppm. The methoxy group protons would appear as a sharp singlet further upfield, likely around 3-4 ppm. The specific coupling patterns of the aromatic protons would be crucial for confirming the substitution pattern.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal the number of unique carbon environments. The carbon attached to the methoxy group would be significantly shifted downfield due to the electronegativity of the oxygen atom. Aromatic carbons would resonate in the typical 120-160 ppm region.
-
Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic C-O stretching vibrations for the methoxy group, C=N and C=C stretching vibrations from the pyridine and phenyl rings, and C-H stretching and bending vibrations for the aromatic and methyl groups.
Part 2: Chemical Reactivity and Synthesis
The reactivity of this compound is largely influenced by the electronic properties of its constituent functional groups. The electron-donating methoxy group activates the pyridine ring towards certain reactions, while the phenyl group can participate in various cross-coupling reactions.
Key Reactions and Mechanistic Insights
Suzuki-Miyaura Cross-Coupling: A pivotal reaction involving phenylpyridine derivatives is the Suzuki-Miyaura cross-coupling. This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds between an organoboron compound (like a boronic acid) and an organic halide or triflate.[3] While this compound itself is a product of such a coupling, its derivatives can be further functionalized using this methodology. For instance, a bromo-substituted precursor, 2-methoxy-5-bromopyridine, can be coupled with phenylboronic acid to synthesize the title compound.
The general mechanism involves the oxidative addition of the palladium catalyst to the aryl halide, followed by transmetalation with the boronic acid (activated by a base), and finally reductive elimination to yield the coupled product and regenerate the catalyst.[3][4] The choice of palladium catalyst, ligand, base, and solvent is critical for optimizing the reaction yield and scope.[3]
Other Reactions: The pyridine nitrogen can act as a nucleophile or a base. The methoxy group can potentially be cleaved under harsh acidic conditions to yield the corresponding hydroxypyridine derivative.[5] The aromatic rings can undergo electrophilic substitution, although the regioselectivity will be directed by the existing substituents.
Synthesis
The primary synthetic route to this compound and its analogs is through Suzuki-Miyaura cross-coupling reactions.[6][7] For example, the reaction of 2-chloro-6-methoxypyridine with phenylboronic acid is a common method for synthesizing the isomeric 2-methoxy-6-phenylpyridine.[6] A similar strategy employing 5-halo-2-methoxypyridine and phenylboronic acid would yield the title compound.
Experimental Protocol: Synthesis of a Phenylpyridine Derivative via Suzuki Coupling
This is a generalized protocol based on common practices for Suzuki-Miyaura reactions and should be adapted and optimized for the specific synthesis of this compound.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (e.g., 5-bromo-2-methoxypyridine, 1 equivalent), phenylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 1-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents).
-
Solvent Addition: Add a suitable solvent or solvent mixture, such as a combination of an organic solvent (e.g., toluene, dioxane, or DME) and an aqueous solution of the base.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) and maintain a positive pressure throughout the reaction.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Characterize the purified product by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and IR spectroscopy to confirm its identity and purity.
Part 3: Applications in Drug Development and Medicinal Chemistry
The phenylpyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The specific arrangement of the methoxy and phenyl groups in this compound makes it an attractive starting point or intermediate for the synthesis of novel therapeutic agents.
Role as a Bioisostere and Pharmacophore
The phenylpyridine moiety can act as a bioisostere for other aromatic systems, such as biphenyl or naphthalene, offering advantages in terms of metabolic stability, solubility, and target engagement. The pyridine nitrogen can act as a hydrogen bond acceptor, a key interaction in many protein-ligand binding events.
Examples in Drug Discovery
While direct applications of this compound in approved drugs were not identified in the initial search, numerous patents and research articles describe the use of substituted phenylpyridines in the development of novel therapeutics. These include:
-
Kinase Inhibitors: The phenylpyridine core is found in inhibitors of various kinases, which are critical targets in oncology and inflammatory diseases.[8][9] For instance, derivatives of aminopyrimidinylthiazole-carboxamides containing a phenylpyridine-like moiety have been identified as potent Src/Abl kinase inhibitors for the treatment of chronic myelogenous leukemia (CML).[9]
-
AMPA Receptor Antagonists: The compound perampanel, which contains a 5-pyridin-2-yl substituent on a pyridone core, is a noncompetitive AMPA receptor antagonist used in the treatment of epilepsy.[10] This highlights the potential of the phenylpyridine scaffold in targeting ion channels in the central nervous system.
-
Modulators of Muscarinic Acetylcholine Receptors (mAChRs): Recent research has explored 2-methyl-5-(1H-pyrazol-4-yl)pyridines as positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine receptor, a target for neurocognitive disorders.[11] This demonstrates the versatility of the substituted pyridine ring in interacting with G-protein coupled receptors.
-
Anti-inflammatory Agents: Phenylpyridine-2-ylguanidines have been identified as inhibitors of TNFα overproduction, showing potential in models of neuropathic pain and acute lung inflammation.[12]
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling this compound and its derivatives. It is advisable to consult the Safety Data Sheet (SDS) for specific handling, storage, and disposal information.[13][14][15][16] Generally, it should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn.[15][16]
Conclusion
This compound is a versatile and valuable building block in organic synthesis with significant potential in drug discovery and materials science. Its well-defined chemical properties and reactivity, particularly its amenability to Suzuki-Miyaura cross-coupling reactions, allow for the facile synthesis of a wide range of derivatives. The phenylpyridine scaffold is a key pharmacophore in numerous biologically active molecules, and further exploration of this compound and its analogs is likely to lead to the discovery of novel therapeutic agents and advanced materials.
References
-
Supporting Information for "Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines". Royal Society of Chemistry. [Link]
-
Rahmani, R., et al. (2018). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one. South African Journal of Chemistry, 71, 137-147. [Link]
-
AOBChem. 2-Methoxy-5-(phenylmethoxy)-pyridine. [Link]
-
ChemBK. 2-Methoxy-5-Amino Pyridine. [Link]
-
Thompson, A. L., & Steel, P. G. (2004). 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. Organic & Biomolecular Chemistry, 2(6), 842-849. [Link]
-
Senczyna, B., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2336-2345. [Link]
-
Reddy, J. S., et al. (2017). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry, 41(22), 13689-13699. [Link]
-
Cheng, J., & Liu, C. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Asian Journal of Chemistry, 28(6), 1403-1404. [Link]
-
Hibi, S., et al. (2012). Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist. Journal of Medicinal Chemistry, 55(23), 10584-10600. [Link]
-
Wikipedia. 2-Phenylpyridine. [Link]
-
Halberstadt, M., et al. (2022). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. ACS Chemical Neuroscience, 13(17), 2634-2643. [Link]
-
Wrobel, C., et al. (2019). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-1,3-dithiane. IUCrData, 4(1), x182043. [Link]
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Hertkorn, N., et al. (2013). High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic matter. Biogeosciences, 10(3), 1583-1624. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
-
St. John, T. (2017, May 10). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring [Video]. YouTube. [Link]
- U.S. Patent No. 6,245,913 B1. (2001). Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.
-
Shonberg, J., et al. (2024). Discovery of 2-Methyl-5-(1H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators for the Treatment of Neurocognitive Disorders. Journal of Medicinal Chemistry, 67(15), 13286-13304. [Link]
-
Dooley, K. L., et al. (1990). Comparative carcinogenicity of the food pyrolysis product, 2-amino-5-phenylpyridine, and the known human carcinogen, 4-aminobiphenyl, in the neonatal B6C3F1 mouse. Cancer Letters, 53(2-3), 129-134. [Link]
-
Y-H, G., et al. (2018). Phenylpyridine-2-ylguanidines and rigid mimetics as novel inhibitors of TNFα overproduction: Beneficial action in models of neuropathic pain and of acute lung inflammation. European Journal of Medicinal Chemistry, 149, 217-230. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]
-
Scott, J. S., et al. (2020). Discovery of (2R)-N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. Journal of Medicinal Chemistry, 63(9), 4517-4527. [Link]
-
PubChem. (2S,3S)-3-[[2-methoxy-5-(5-methyltetrazol-1-yl)phenyl]methoxy]-2-phenylpiperidine. [Link]
-
Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661. [Link]
-
Cîrcu, V., et al. (2022). Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. Molecules, 27(19), 6598. [Link]
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Merck Millipore. (n.d.). Val-boroPro - CAS 150080-09-4 - Calbiochem MSDS. [Link]
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Structural Elucidation of 2-Methoxy-5-phenylpyridine: A Technical Guide
The following technical guide details the structural elucidation of 2-Methoxy-5-phenylpyridine , a pharmacophore often utilized in medicinal chemistry (e.g., as an acetylcholinesterase inhibitor scaffold).
This guide synthesizes theoretical principles with practical spectral interpretation, designed for researchers requiring rigorous structural verification.
Executive Summary & Compound Profile
This compound is a biaryl system comprising a pyridine core substituted with a methoxy group at the 2-position and a phenyl ring at the 5-position. In drug discovery, this scaffold serves as a lipophilic, metabolically stable surrogate for biphenyl systems and is a known inhibitor of acetylcholinesterase (AChE).
-
Chemical Formula:
-
Exact Mass: 185.0841 Da
-
SMILES: COc1ccc(cn1)-c2ccccc2
-
Key Structural Challenge: Differentiating the 2,5-substitution pattern from 2,4- or 2,3- isomers, which often arise as byproducts in non-selective coupling reactions.
Synthesis Context & Impurity Profiling
Understanding the synthesis is prerequisite to anticipating spectral impurities. The standard route involves a Suzuki-Miyaura coupling :
Critical Impurities to Track:
-
Homocoupling Products: Biphenyl (from phenylboronic acid dimerization).
-
Hydrolysis Byproducts: 5-Phenyl-2-pyridone (formed via demethylation of the methoxy group under acidic/basic workup).
-
Regioisomers: If the starting material was 3-bromo-2-methoxypyridine (impurity in starting material), the 2,3-isomer will be present.
Analytical Strategy: The "Self-Validating" Workflow
To definitively prove the structure, we employ a subtractive logic workflow. We do not just look for the right signals; we actively rule out alternative isomers.
Step 1: High-Resolution Mass Spectrometry (HRMS)
Objective: Validate elemental composition and unsaturation.
-
Method: ESI-TOF or Orbitrap (Positive Mode).
-
Expected Signal:
m/z. -
Validation Check: The isotope pattern for
should match a 12-carbon system (~13% intensity relative to the monoisotopic peak). A lack of Br/Cl isotope patterns confirms the complete consumption of the aryl halide precursor.
Step 2: 1H NMR Spectroscopy (The Fingerprint)
Objective: Establish the pyridine substitution pattern. This is the most critical step.
Solvent:
Predicted Spectral Data & Assignment Logic
| Proton | Shift ( | Multiplicity | Coupling ( | Structural Logic |
| H-6 | 8.40 – 8.45 | Doublet (d) | Deshielded by ring nitrogen. Shows only small meta-coupling to H-4. | |
| H-4 | 7.75 – 7.85 | dd | Diagnostic Signal. Coupled ortho to H-3 and meta to H-6. | |
| Ph-H | 7.35 – 7.55 | Multiplet | - | Overlapping aromatic signals from the phenyl ring. |
| H-3 | 6.80 – 6.85 | Doublet (d) | Shielded by the adjacent electron-donating Methoxy group. | |
| OMe | 3.95 – 4.00 | Singlet (s) | - | Characteristic sharp singlet for methoxy attached to heteroaromatic ring. |
Key Differentiator (The "Smoking Gun"):
-
If the compound were the 2,4-isomer , H-6 would be a doublet with a large ortho coupling (~5 Hz) to H-5.
-
In the 2,5-isomer , H-6 has no ortho neighbor , resulting in a fine doublet (meta-coupling only).
Step 3: 2D NMR Verification (Connectivity)
To ensure the Phenyl ring is at C-5 and not C-4, we map the scalar couplings.
COSY (Correlation Spectroscopy)
-
H-3
H-4: Strong cross-peak (Ortho coupling). -
H-4
H-6: Weak cross-peak (Meta coupling). -
H-6
H-3: NO cross-peak (Para).
HMBC (Heteronuclear Multiple Bond Correlation)
This experiment connects the "islands" (Methoxy, Pyridine, Phenyl).
-
OMe (
) C-2 ( ): Confirms methoxy attachment at C-2. -
H-6 (
) C-2, C-4, & C-Phenyl ( ): H-6 should show a 3-bond correlation to the ipso carbon of the phenyl ring ( ). This definitively places the phenyl group at position 5.
Visualization of Structural Logic
The following diagrams illustrate the connectivity logic and the decision tree for isomer differentiation.
Diagram 1: NMR Connectivity Network (HMBC/COSY)
Caption: HMBC correlations (Solid Green/Red) establish the carbon skeleton. The Red arrow confirms the 5-Phenyl attachment.
Diagram 2: Isomer Differentiation Decision Tree
Caption: Logic flow for distinguishing the target molecule from common regioisomeric byproducts.
Quality Control Specifications
For drug development applications, purity must be established beyond structural identity.
-
HPLC Method:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).
-
Mobile Phase: Gradient A (0.1% Formic Acid in Water) / B (Acetonitrile). 5% B to 95% B over 10 min.
-
Detection: UV at 254 nm (aromatic) and 280 nm.[1]
-
Purity Criteria: Area > 98%.
-
-
Residual Solvents: NMR check for Suzuki solvents (THF, Dioxane, Toluene).
References
-
Hansen, M. et al. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines. Journal of Medicinal Chemistry. Retrieved January 29, 2026, from [Link]
-
Royal Society of Chemistry. (2014). Aerobic CN Bond Activation: A Simple Strategy to Construct Pyridines. Retrieved January 29, 2026, from [Link]
Sources
Introduction: Bridging Quantum Mechanics and Drug Discovery
An In-Depth Technical Guide to Quantum Chemical Calculations for Methoxyphenylpyridines
Methoxyphenylpyridines represent a significant class of heterocyclic compounds in medicinal chemistry, forming the core scaffold of numerous pharmacologically active agents. Their biological activity is intrinsically linked to their three-dimensional structure and electronic properties, which dictate how they interact with target macromolecules. Understanding these properties at a sub-atomic level is paramount for rational drug design and lead optimization. Quantum chemical calculations offer a powerful in silico lens to elucidate these characteristics, providing insights that are often difficult or impossible to obtain through experimental methods alone.[1][2][3]
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of methods to provide a field-proven framework for applying quantum chemical calculations to the study of methoxyphenylpyridines. We will explore the theoretical underpinnings, detail robust computational protocols, and explain the causality behind critical methodological choices, empowering you to harness the predictive power of computational chemistry.
Part 1: Theoretical Foundations and Methodological Choices
The core of quantum chemistry lies in solving the Schrödinger equation to describe the electronic structure of a molecule.[4] For multi-atomic systems like methoxyphenylpyridines, exact solutions are computationally intractable, necessitating the use of approximations. The two most prevalent and powerful approaches in this context are Hartree-Fock (HF) theory and Density Functional Theory (DFT).
1.1 The Power of Density Functional Theory (DFT)
While HF theory provides a foundational approximation, it neglects the intricate effects of electron correlation, which can be critical for describing the nuanced electronic landscapes of aromatic and heterocyclic systems. DFT addresses this by reformulating the problem to calculate the total energy as a functional of the total electron density.[4][5] This approach is both computationally efficient and remarkably accurate for a wide range of molecular systems, making it the workhorse of modern computational chemistry.[6][7]
1.2 The Crucial Decision: Functionals and Basis Sets
The accuracy of a DFT calculation is fundamentally dependent on two key choices: the exchange-correlation functional and the basis set. This choice is not arbitrary; it is a scientifically-driven decision based on the chemical nature of the molecule under investigation and the properties being calculated.
-
Exchange-Correlation Functionals: These are mathematical approximations that describe the complex quantum mechanical interactions between electrons. For molecules like methoxyphenylpyridines, which contain both aromatic rings and heteroatoms with lone pairs, hybrid functionals are often the most reliable choice. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely-used and well-benchmarked hybrid functional that provides a robust balance of accuracy and computational cost for organic molecules.[7][8][9][10] More recent functionals, such as those from the Minnesota family (e.g., M06-2X), may offer improved performance for specific applications, particularly those involving non-covalent interactions.[11]
-
Basis Sets: A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and type of basis set dictate the flexibility the calculation has to describe the spatial distribution of electrons. For methoxyphenylpyridines, Pople-style basis sets are a common and effective choice. A recommended starting point is the 6-311+G(d,p) basis set.[9]
-
6-311G: This indicates a triple-zeta quality basis set, providing a high degree of flexibility for the valence electrons.
-
+: The plus sign signifies the addition of diffuse functions . These are crucial for accurately describing species with lone pairs (like the oxygen of the methoxy group and the nitrogen of the pyridine ring) and for calculating properties related to electron affinity and polarizability.[10]
-
(d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for non-spherical distortion of the electron clouds, which is essential for describing chemical bonds in a directional, anisotropic environment like an aromatic ring.[12]
-
The selection of a functional and basis set is a balance between desired accuracy and available computational resources.[12] It is always best practice to consult the literature for benchmark studies on similar molecular systems to validate the chosen level of theory.[12][13]
Part 2: A Validated Workflow for Methoxyphenylpyridine Analysis
A successful computational study follows a logical and self-validating sequence of calculations. Each step builds upon the last to ensure the final results are physically meaningful.
Caption: A typical workflow for DFT calculations on methoxyphenylpyridines.
Experimental Protocol: Step-by-Step Calculation
This protocol outlines the key steps for performing a DFT calculation on a representative molecule, 2-methoxy-4-phenylpyridine, using a program like Gaussian.[8]
Step 1: Building the Initial Structure
-
Use a molecular builder and graphical user interface (e.g., GaussView, Avogadro, Chemcraft) to construct the 3D structure of the methoxyphenylpyridine isomer of interest.[14]
-
Perform a preliminary geometry cleanup using a molecular mechanics force field (e.g., UFF or MMFF94). This provides a reasonable starting geometry, which can significantly speed up the subsequent quantum mechanical optimization.
Step 2: Geometry Optimization
-
Objective: To find the lowest energy, most stable conformation of the molecule on the potential energy surface.[6][9]
-
Input File Setup (Gaussian Example):
-
Explanation of Keywords:
-
#p: Requests "pretty" (more readable) output.
-
B3LYP/6-311+G(d,p): Specifies the chosen DFT functional and basis set.
-
Opt: The primary keyword to initiate a geometry optimization.
-
Freq: A crucial keyword that automatically triggers a frequency calculation after the optimization successfully converges.
-
Step 3: Vibrational Frequency Analysis
-
Objective: To confirm that the optimized structure is a true energy minimum and to calculate thermodynamic properties like zero-point vibrational energy (ZPVE).
-
Execution: This step is automatically performed by including the Freq keyword in the optimization job.
-
Validation: A true minimum on the potential energy surface will have zero imaginary frequencies . If one or more imaginary frequencies are present, the structure corresponds to a transition state or a saddle point, and the optimization must be revisited.
Step 4: Single-Point Property Calculations
-
Objective: To compute the electronic properties of the validated, stable structure.
-
Execution: Using the optimized geometry from the frequency calculation output, run a new "single-point" calculation. This calculation does not change the geometry but computes various properties with high precision.
-
Input File Setup (Gaussian Example for NBO/HOMO-LUMO):
-
Explanation of Keywords:
-
Pop=NBO: Requests a Natural Bond Orbital (NBO) analysis, which is useful for studying charge distribution and donor-acceptor interactions.[9] The output from this job will also contain the molecular orbital energies required for HOMO-LUMO analysis.
-
Part 3: Interpreting the Quantum Data in a Drug Discovery Context
The output of quantum chemical calculations provides a wealth of quantitative data. The true expertise lies in translating this data into actionable chemical and biological insights.
Caption: Linking calculated properties to meaningful chemical insights.
Key Calculable Properties and Their Significance
The following table summarizes critical properties that can be derived from DFT calculations and their direct relevance to drug development.
| Property | Description & Significance | How to Calculate |
| HOMO/LUMO Energies | The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity).[15][16] | From the molecular orbital energy section of the output file. |
| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. A smaller gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron.[16] This can inform metabolic stability. | ΔE = ELUMO - EHOMO |
| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the molecule's surface. It reveals electron-rich (negative potential, red/yellow) and electron-poor (positive potential, blue) regions.[17] This is invaluable for predicting non-covalent interactions, such as hydrogen bonding and electrostatic contacts with a receptor active site.[18] | Visualization of a "cube" file generated from the calculation output. |
| Dipole Moment | A measure of the overall polarity of the molecule. It influences solubility, membrane permeability, and long-range electrostatic interactions with biological targets. | A standard output property from most quantum chemistry software. |
| Atomic Charges | Calculated charges on each atom (e.g., via Mulliken, NBO, or Hirshfeld analysis).[19] NBO charges are generally considered more robust than Mulliken charges. They help identify key atoms involved in electrostatic interactions or potential sites of metabolism. | From the population analysis section of the output (e.g., NBO analysis). |
| Vibrational Frequencies | Theoretical IR and Raman spectra. These can be compared with experimental spectra to confirm the synthesized structure and to analyze the strength of specific chemical bonds.[5][20] | A direct output of a frequency calculation. |
Conclusion and Outlook
Quantum chemical calculations, particularly DFT, provide an indispensable toolkit for the modern medicinal chemist. When applied with rigor and a clear understanding of the underlying principles, these methods can profoundly illuminate the structure-activity relationships of methoxyphenylpyridines. By predicting key electronic and structural properties, these in silico experiments can guide synthesis, prioritize candidates for biological screening, and ultimately accelerate the drug discovery pipeline. The integration of these highly predictive computational models with experimental data represents a synergistic approach that is central to the future of rational drug design.[5][21][22]
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Kotan, G., & Yüksek, H. (2021). Quantum Chemical Calculations of 2-Methoxy-4-[(3-p-Methylbenzyl-4,5 - Dihydro-1H-1,2,4-Trıazol-5-One-4-YL)Azomethine] Phenyl-2- Methylbenzoate Molecule. DergiPark. Retrieved from [Link]
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Jeff, S. (2024). Quantum Chemistry Techniques for Predicting Molecular Properties. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
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Nathiya, A., et al. (2017). Molecular Structure and Vibrational Analysis of 2-(4-methoxyphenyl)-2, 3-Dihydro-1H-Perimidine using Density Functional Theory. Open Access Pub. Retrieved from [Link]
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CUNY Academic Works. (2021). QUANTUM MECHANICS-BASED COMPUTATIONAL CHEMISTRY HAS BECOME A POWERFUL PARTNER IN THE SCIENTIFIC RESEARCH OF NITROGEN-RICH COMPOU. Retrieved from [Link]
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Al-Majid, A. M., et al. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. IUCrData. Retrieved from [Link]
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Al-Majid, A. M., et al. (2024). Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile. Molecules. Retrieved from [Link]
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Al-Omair, M. A., et al. (2022). Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide. Molecules. Retrieved from [Link]
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Foreword: The Strategic Importance of the 2-Alkoxy-5-Arylpyridine Scaffold
An In-Depth Technical Guide to the Synthesis of 2-Alkoxy-5-Arylpyridines
The pyridine ring is a cornerstone of medicinal chemistry, present in a significant percentage of FDA-approved small-molecule drugs.[1] When substituted with an alkoxy group at the 2-position and an aryl moiety at the 5-position, the resulting scaffold emerges as a privileged structure with remarkable utility. This framework is integral to a range of biologically active agents, including potent antagonists for the corticotropin-releasing factor 1 (CRF1) receptor and cannabinoid receptor type 1 (CB1), highlighting its relevance in developing therapeutics for neurological and metabolic disorders.[2][3] The specific arrangement of hydrogen bond acceptors, lipophilic regions, and the tunable electronic nature of this scaffold makes it a highly attractive target for drug development professionals.
This guide provides a comprehensive overview of the principal synthetic strategies for constructing 2-alkoxy-5-arylpyridines. As a senior application scientist, the focus extends beyond mere procedural descriptions to elucidate the underlying chemical principles, the rationale behind methodological choices, and the practical insights necessary for successful implementation in a research and development setting.
Part 1: A Retrosynthetic Blueprint for Synthesis
The architecture of 2-alkoxy-5-arylpyridines presents two primary, logical disconnection points for retrosynthetic analysis: the C5-C(Aryl) bond and the C2-O(Alkyl) bond. This leads to two dominant strategic pathways, with a third, de novo approach, offering an alternative for specific substitution patterns.
Caption: Retrosynthetic analysis of the 2-alkoxy-5-arylpyridine core.
-
Strategy A: C-C Bond Formation. This approach involves the arylation of a pre-functionalized 2-alkoxypyridine at the C5 position. It is arguably the most versatile and widely employed strategy, leveraging the power of modern cross-coupling chemistry.
-
Strategy B: C-O Bond Formation. This pathway entails the alkoxylation of a 5-aryl-2-halopyridine or a related derivative. This method is often chosen when the requisite 5-aryl-2-halopyridine is commercially available or more readily accessible than the corresponding 2-alkoxy-5-halopyridine.
-
Strategy C: De Novo Ring Synthesis. This involves constructing the pyridine ring from acyclic precursors. While powerful for creating highly substituted or unique analogues, these methods are often less general and require more bespoke route development.[4]
Part 2: Core Methodologies & Mechanistic Insights
Strategy A: Arylation of 2-Alkoxypyridines (C-C Bond Formation)
The final-stage introduction of the C5-aryl group is a dominant strategy. The electron-donating nature of the 2-alkoxy group can influence the reactivity of the pyridine ring, a factor that must be considered in catalyst and condition selection.
The palladium-catalyzed Suzuki-Miyaura reaction is the preeminent method for this transformation, valued for its exceptional functional group tolerance, mild conditions, and the commercial availability of a vast library of boronic acids and esters.[5][6]
The reaction couples a 5-halo-2-alkoxypyridine (typically bromo or iodo) with an arylboronic acid or its corresponding boronate ester. The choice of catalyst, ligand, and base is paramount for achieving high yields, particularly with the potentially coordinating pyridine nitrogen.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.
Expert Insight: The electron-deficient nature of the pyridine ring can make oxidative addition challenging. However, the C5 position is electronically similar to that of a standard bromobenzene. The more significant challenge is often catalyst inhibition by the pyridine nitrogen. The use of bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands is crucial. These ligands stabilize the Pd(0) resting state and promote the rate-limiting reductive elimination step, preventing catalyst deactivation.[7]
Protocol: Synthesis of 2-methoxy-5-phenylpyridine via Suzuki-Miyaura Coupling
-
Reagent Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-bromo-2-methoxypyridine (1.0 eq), phenylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.5 eq).
-
Catalyst Addition: Add the palladium catalyst, for instance, Pd(dppf)Cl₂ (3 mol %).[8]
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v). The water is essential for the transmetalation step.
-
Reaction: Heat the mixture to 80-100 °C and monitor by TLC or LC-MS until the starting bromide is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with saturated aqueous sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to afford the desired this compound.[5]
Direct C-H arylation represents a more atom-economical evolution, avoiding the pre-functionalization (e.g., halogenation) of the pyridine ring.[9] This method couples 2-alkoxypyridine directly with an aryl halide. However, achieving high regioselectivity on the pyridine ring is the primary challenge. The C5 position is often favored due to electronic and steric factors, but mixtures with C3 or C4 arylation can occur.[10]
The reaction typically requires a palladium catalyst, a specialized ligand, and a base. A carboxylic acid additive, like pivalic acid (PivOH), is often essential, participating in a concerted metalation-deprotonation (CMD) mechanism, which is believed to be the operative C-H activation pathway.[9]
Strategy B: Alkoxylation of 5-Arylpyridines (C-O Bond Formation)
This strategy is advantageous when 5-aryl-2-halopyridines are readily available starting materials.
The classical SNAr reaction is a straightforward method for installing the alkoxy group. It involves reacting a 5-aryl-2-halopyridine (typically chloro or fluoro) with a sodium or potassium alkoxide.
Causality: For SNAr to be efficient, the pyridine ring must be sufficiently electron-deficient to be attacked by the alkoxide nucleophile. The presence of the C5-aryl group is generally not electron-withdrawing enough to activate the ring significantly. Therefore, this method is most effective when an additional strong electron-withdrawing group (EWG), such as a nitro group, is also present on the pyridine ring. The synthesis of 2-aryloxy-4-alkoxy-pyridines has been effectively demonstrated using pyridine-N-oxide intermediates to control regioselectivity and activate the ring for substitution.[2]
The Ullmann condensation is a copper-catalyzed reaction that couples an alcohol with an aryl halide.[11] Traditional Ullmann conditions required harsh temperatures and stoichiometric copper.[12] Modern protocols utilize catalytic amounts of a copper(I) salt (e.g., CuI) with a ligand, such as 1,10-phenanthroline or an N,N'-dimethylethylenediamine, allowing the reaction to proceed under much milder conditions.[13]
Expert Insight: The Ullmann reaction is an excellent alternative to palladium-catalyzed methods, especially when the substrate is sensitive to palladium or when cost is a primary concern. The choice of ligand is critical to solubilize the copper salt and facilitate the catalytic cycle. While the precise mechanism is still debated, it is generally believed to involve a Cu(I)/Cu(III) cycle.
The Chan-Lam coupling provides a powerful, copper-catalyzed method for forming C-O bonds under exceptionally mild conditions, often at room temperature and open to the air.[14][15] This reaction typically couples a pyridine boronic acid with an alcohol. For the synthesis of 2-alkoxy-5-arylpyridines, this would involve the less common pathway of coupling 5-aryl-pyridin-2-ylboronic acid with an alcohol. The reaction is promoted by a copper(II) source, such as Cu(OAc)₂, and often a base like pyridine or triethylamine.[16]
Caption: A plausible catalytic cycle for the Chan-Lam C-O coupling reaction.
Part 3: Comparative Data & Protocols
Comparison of Key Synthetic Strategies
| Method | Catalyst System | Typical Temp. | Advantages | Limitations & Considerations |
| Suzuki-Miyaura | Pd(0) or Pd(II) precursor + Ligand (e.g., phosphine) | 60-110 °C | Excellent functional group tolerance; vast scope of boronic acids; reliable and well-understood.[5][17] | Requires pre-halogenation of the pyridine; potential for catalyst inhibition by pyridine N. |
| C-H Arylation | Pd(OAc)₂ + Ligand + Acid Additive | 100-140 °C | Atom-economical (avoids halogenation); simplifies synthetic route.[18] | Regioselectivity can be a major issue; often requires higher temperatures and stronger conditions. |
| SNAr | Base-mediated (e.g., NaH, KOtBu) | 25-100 °C | Metal-free; simple procedure; inexpensive reagents. | Generally requires a strongly electron-deficient pyridine ring for reasonable reactivity. |
| Ullmann Coupling | Cu(I) salt + Ligand (e.g., diamine, phenanthroline) | 80-120 °C | Cost-effective copper catalyst; complementary to Pd methods.[11][19] | Can require higher temperatures than Pd-coupling; substrate scope can be more limited. |
| Chan-Lam Coupling | Cu(II) salt (e.g., Cu(OAc)₂) + Base | 25-60 °C | Very mild conditions (often RT, air); tolerates many functional groups.[14][16] | Typically requires a boronic acid on the pyridine ring, which may not be readily available. |
Detailed Protocol: Ullmann-Type C-O Coupling
This protocol describes the synthesis of 5-(4-chlorophenyl)-2-ethoxypyridine.
-
Reagent Setup: In an oven-dried reaction vial equipped with a magnetic stir bar, combine 2-bromo-5-(4-chlorophenyl)pyridine (1.0 eq), copper(I) iodide (CuI, 10 mol %), and cesium carbonate (Cs₂CO₃, 2.0 eq).
-
Ligand and Solvent: Add N,N'-dimethylethylenediamine (20 mol %) as the ligand. Add anhydrous ethanol (can be used in excess as both reagent and solvent).
-
Inert Atmosphere: Seal the vial and purge thoroughly with argon or nitrogen.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring for 18-24 hours. The reaction progress should be monitored by LC-MS, observing the disappearance of the starting aryl bromide.
-
Workup: After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic phase over MgSO₄, filter, and evaporate the solvent. Purify the crude product via silica gel chromatography to yield the target compound.
Conclusion and Future Perspectives
The synthesis of 2-alkoxy-5-arylpyridines is a well-developed field dominated by robust and versatile cross-coupling methodologies. The Suzuki-Miyaura reaction remains the gold standard for the C-C bond-forming strategy due to its reliability and broad substrate scope. For the C-O bond-forming strategy, modern ligated Ullmann and Chan-Lam couplings provide mild and efficient alternatives to classical SNAr, significantly expanding the accessibility of these scaffolds.
Looking forward, the field continues to evolve towards greater efficiency and sustainability. The continued development of more active C-H arylation catalysts that offer predictable and high regioselectivity at lower temperatures will be a key area of research.[20] Furthermore, the application of photoredox catalysis and flow chemistry techniques holds the promise of enabling these transformations under even milder conditions, with improved safety profiles and scalability, ensuring that the 2-alkoxy-5-arylpyridine core remains a readily accessible and vital component in the toolkit of medicinal and materials scientists.
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- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. scholarship.claremont.edu [scholarship.claremont.edu]
- 9. C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 15. Chan-Lam Coupling [organic-chemistry.org]
- 16. marmacs.org [marmacs.org]
- 17. mdpi.com [mdpi.com]
- 18. Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ullmann Reaction [organic-chemistry.org]
- 20. LED-induced Ru-photoredox Pd-catalyzed C–H arylation of (6-phenylpyridin-2-yl)pyrimidines and heteroaryl counterparts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Monograph: 2-Methoxy-5-phenylpyridine (CAS 53698-47-8)
[1]
Executive Summary
This compound (CAS: 53698-47-8) is a critical biaryl ether scaffold utilized primarily as an intermediate in the synthesis of non-competitive AMPA receptor antagonists (e.g., Perampanel analogues) and acetylcholinesterase (AChE) inhibitors. Structurally, it functions as a lipophilic, masked pyridone precursor; the 2-methoxy group serves as both a directing group for C-H activation and a latent carbonyl equivalent, unmasked via acid hydrolysis to yield 5-phenyl-2(1H)-pyridone.
This guide addresses the physicochemical anomalies often encountered during its isolation—specifically its tendency to exist as a supercooled viscous oil rather than a crystalline solid immediately post-synthesis—and provides a validated protocol for its generation and handling.
Physicochemical Architecture
Molecular Profile
The molecule features a pyridine core substituted at the para position (C5) relative to the nitrogen with a phenyl ring, and at the ortho position (C2) with a methoxy group.
| Property | Value / Description |
| CAS Number | 53698-47-8 |
| IUPAC Name | This compound |
| Molecular Formula | C₁₂H₁₁NO |
| Molecular Weight | 185.22 g/mol |
| Physical State | Viscous oil (crude); Low-melting solid (upon high-vacuum drying/standing) |
| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in Water |
| Predicted LogP | 3.2 – 3.6 (Lipophilic) |
| pKa (Conj.[1] Acid) | ~2.5 – 3.0 (Less basic than pyridine due to -OMe inductive effect) |
| Storage | 2–8°C under inert atmosphere (Argon/Nitrogen) |
Electronic Structure & Basicity
The 2-methoxy substituent drastically alters the electronic landscape of the pyridine ring. Unlike 2-aminopyridine, where the substituent acts as a strong donor raising the pKa, the oxygen atom in the methoxy group exerts a negative inductive effect (-I) that dominates over its mesomeric donation (+M) regarding the ring nitrogen. Consequently, This compound is significantly less basic than unsubstituted pyridine , making it resistant to protonation under mild acidic conditions—a feature useful during selective extraction protocols.
Synthetic Pathway & Isolation Protocol
The "Standard" Suzuki-Miyaura Route
The most robust synthesis involves the palladium-catalyzed cross-coupling of 5-bromo-2-methoxypyridine with phenylboronic acid . This route is preferred over the reverse coupling (2-methoxy-5-pyridineboronic acid + bromobenzene) due to the commercial availability and stability of the bromopyridine starting material.
Experimental Workflow (Self-Validating System)
Note: This protocol scales to 10.0 mmol.
Reagents:
-
5-Bromo-2-methoxypyridine (1.0 eq)[2]
-
Phenylboronic acid (1.2 – 1.5 eq)
-
Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically demanding variants)
-
Base: Na₂CO₃ (2.0 M aqueous solution)
-
Solvent: Toluene/Ethanol (4:1) or DME/Water[3]
Step-by-Step Methodology:
-
Degassing: Charge the reaction vessel with toluene and ethanol. Sparge with argon for 15 minutes. Causality: Oxygen poisons the Pd(0) species, leading to homocoupling of the boronic acid (biphenyl formation).
-
Activation: Add the aryl halide, boronic acid, and base. Add the Pd catalyst last against a counter-flow of argon.
-
Reflux: Heat to 90–100°C for 4–6 hours. Monitor via TLC (Hexane/EtOAc 9:1). The product usually runs slightly higher than the starting bromide.
-
Workup (Critical for Phase Separation):
Visualization of Synthesis Logic
The following diagram illustrates the reaction flow and the critical "branch point" where the methoxy group allows for divergent downstream chemistry (e.g., hydrolysis to pyridone).
Caption: Figure 1. Suzuki-Miyaura coupling pathway to generate this compound and its subsequent divergence to the pyridone scaffold.
Analytical Characterization
To validate the identity of this compound, researchers should look for specific spectroscopic signatures.
Nuclear Magnetic Resonance (¹H NMR)
The methoxy group provides a diagnostic handle that confirms the integrity of the ether linkage.
-
Distinctive Singlet: A sharp singlet integrating to 3H appears at ~3.95 ppm .
-
Aromatic Region:
-
The pyridine proton at position 6 (adjacent to nitrogen) appears as a doublet (d) around 8.4 ppm (deshielded).
-
The proton at position 3 (ortho to methoxy) appears as a doublet around 6.8 ppm (shielded by the electron-donating methoxy group).
-
The phenyl protons appear as a multiplet cluster between 7.3–7.6 ppm .
-
Mass Spectrometry (LC-MS)
-
Ionization: ESI (+)
-
Observed Mass: [M+H]⁺ = 186.1 m/z.
-
Note: Under harsh fragmentation conditions, a loss of 15 Da (methyl radical) or 31 Da (methoxy) may be observed, but the parent ion is usually stable.
Solubility & Formulation Dynamics
For biological assays (e.g., AChE inhibition), the compound's lipophilicity requires specific formulation strategies.
| Solvent System | Solubility Status | Application Note |
| Water (pH 7.4) | Insoluble | Unsuitable for direct aqueous dilution. |
| DMSO | High (>50 mM) | Standard stock solution solvent. |
| Ethanol | High | Useful for volatile transfer; avoid for biological stock if possible due to evaporation. |
| Corn Oil / PEG400 | Moderate | Suitable for in vivo IP injection formulations (suspension or emulsion). |
Formulation Protocol for In Vitro Assays:
-
Prepare a 10 mM stock in 100% DMSO.
-
Store stock at -20°C (stable for 3 months).
-
For assay use, dilute into buffer. Warning: Rapid precipitation may occur if the final DMSO concentration drops below 1% without intermediate dilution steps. Use a serial dilution in DMSO before the final spike into aqueous media.
Stability & Safety (SDS Highlights)
-
Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).
-
Reactivity Profile: Stable to air and moisture in the solid/oil state. However, the methoxy group is susceptible to cleavage by strong Lewis acids (e.g., BBr₃) or strong mineral acids (HBr, HI) at elevated temperatures.
-
Storage: Keep refrigerated (2–8°C). If the compound presents as an oil, it may slowly crystallize over weeks. Do not mistake this crystallization for degradation.
References
-
ChemicalBook. (2024).[6] this compound Properties and Supplier Data. Retrieved from
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 25181380, 2-Methoxy-5-phenyl-pyridin-3-ylamine (Structural Analog Data). Retrieved from
-
American Chemical Society (ACS). (2011). Discovery of Perampanel: A Novel, Noncompetitive AMPA Receptor Antagonist. Journal of Medicinal Chemistry. (Contextualizes the demethylation of this compound to pyridone). Retrieved from
-
Biosynth. (2024).[6] this compound Product Monograph. Retrieved from
-
AChemBlock. (2024).[6][7] Safety Data Sheet (SDS) for this compound. Retrieved from
Sources
- 1. 2-Methoxy-5-phenyl-pyridin-3-ylamine | C12H12N2O | CID 25181380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Optimization and characterization of a carbamate inhibitor for plasma platelet-activating factor acetylhydrolase (pPAFAH) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound 97% | CAS: 53698-47-8 | AChemBlock [achemblock.com]
- 5. 4-Chloroaniline | 106-47-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. fishersci.com [fishersci.com]
Solubility Profiling of 2-Methoxy-5-phenylpyridine: Physicochemical Basis and Experimental Protocols
The following technical guide is structured to serve as an operational framework for characterizing the solubility profile of 2-Methoxy-5-phenylpyridine . As specific thermodynamic solubility values for this intermediate are not standardly indexed in open public databases, this guide synthesizes physicochemical principles with standard industrial protocols to provide a predictive model and a validation workflow.[1]
Executive Summary & Compound Identity
This compound (CAS: 53698-47-8) is a biaryl pyridine derivative frequently employed as a scaffold in medicinal chemistry (e.g., kinase inhibitors) and as a substrate in palladium-catalyzed cross-coupling reactions.[1][2]
Its solubility behavior is governed by the interplay between the lipophilic biaryl core and the weakly basic pyridine nitrogen.[1] Understanding this profile is critical for optimizing reaction yield (e.g., Suzuki-Miyaura coupling) and designing purification schemes (crystallization/extraction).[1]
| Property | Value (Predicted/Analog-Based) | Implication for Solubility |
| Molecular Formula | Moderate molecular weight (185.22 g/mol ) favors organic solubility.[1] | |
| LogP (Octanol/Water) | ~3.0 – 3.4 | Highly lipophilic; prefers non-polar to moderately polar organic solvents.[1] |
| pKa (Pyridine N) | ~3.0 – 3.8 | Weak base.[1] Remains uncharged (neutral) at physiological/neutral pH, limiting aqueous solubility.[1] |
| H-Bond Donors | 0 | Cannot donate H-bonds; relies on accepting H-bonds or dipole interactions.[1] |
| Physical State | Low-melting Solid / Oil | "Grease ball" thermodynamics; likely miscible with chlorinated solvents.[1] |
Theoretical Solubility Profile
Based on the "Like Dissolves Like" principle and the Hansen Solubility Parameters (HSP) of structural analogs (2-phenylpyridine and 2-methoxypyridine), we can construct a high-confidence predictive solubility map.[1]
The "Lipophilic Wedge" Mechanism
The molecule consists of a hydrophobic phenyl ring and a pyridine ring.[1] The methoxy group (
-
Non-Polar/Chlorinated Solvents (Excellent Solubility): The
- stacking potential and low polarity make Dichloromethane (DCM) , Chloroform , and Toluene the solvents of choice.[1] -
Polar Aprotic Solvents (Good Solubility): DMSO and DMF will solubilize the compound readily due to dipole-dipole interactions with the pyridine nitrogen.[1]
-
Protic Solvents (Moderate Solubility): Methanol and Ethanol are viable, but solubility may decrease as the alkyl chain of the alcohol lengthens.[1]
-
Aqueous Media (Poor Solubility): In water (pH 7), the molecule is neutral and hydrophobic.[1] Solubility will be
.[1] However, lowering the pH (using HCl) will protonate the pyridine nitrogen, drastically increasing aqueous solubility ( ) by forming the pyridinium salt.[1]
Predicted Solubility Classification Table
| Solvent Class | Representative Solvents | Predicted Solubility | Primary Interaction Force |
| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Dispersion forces, Dipole-induced dipole |
| Aromatic | Toluene, Benzene | High (>50 mg/mL) | |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High (>50 mg/mL) | Dipole-Dipole |
| Esters/Ethers | Ethyl Acetate, THF, MTBE | Moderate-High | Van der Waals, weak H-bond acceptance |
| Alcohols | Methanol, Ethanol, IPA | Moderate | H-bonding (Solvent donor -> Pyridine acceptor) |
| Alkanes | Hexane, Heptane | Low-Moderate | Dispersion (may oil out or crystallize) |
| Water (Neutral) | Water (pH 7) | Insoluble (<0.1 mg/mL) | Hydrophobic effect dominates |
| Water (Acidic) | 0.1 N HCl | Soluble | Ionic solvation (Pyridinium cation) |
Experimental Determination Protocol
To validate the theoretical profile, researchers should employ the Equilibrium Shake-Flask Method , the gold standard for thermodynamic solubility (
Workflow Diagram (DOT)
The following diagram outlines the decision logic and workflow for solubility testing.
Figure 1: Standard Operating Procedure (SOP) for Thermodynamic Solubility Determination.
Detailed Methodology
Reagents:
-
Analyte: this compound (>98% purity).[1]
-
Solvents: HPLC-grade Methanol, Acetonitrile, Water, Toluene, DCM.[1]
Step-by-Step Protocol:
-
Preparation: Weigh approximately 5–10 mg of the compound into a 1.5 mL HPLC vial (or glass tube).
-
Solvent Addition: Add 500 µL of the target solvent.[1]
-
Visual Check:
-
Equilibration: Agitate the vials at 25°C ± 1°C for 24 hours using a rotary shaker or magnetic stir bar. Note: For this lipophilic compound, ensure the "brick dust" is fully wetted; if it oils out, sonication may be required.[1]
-
Phase Separation: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.45 µm PTFE syringe filter (Nylon is acceptable for aqueous, but PTFE is preferred for organics).
-
Quantification: Dilute the filtrate (e.g., 1:100 in Acetonitrile) and inject into HPLC.
Application in Synthesis & Formulation
Understanding the solubility limits allows for the optimization of chemical reactions and purification.[1]
Suzuki-Miyaura Coupling Optimization
Synthesis of this compound often involves coupling 2-methoxy-5-bromopyridine with phenylboronic acid.[1]
-
Recommended Solvent System: Toluene/Water (4:1) or Dioxane/Water (4:1) .[1]
-
Why? The compound is highly soluble in Toluene/Dioxane (keeping the catalyst active) but insoluble in water.[1] This biphasic system allows inorganic salts (borates/bromides) to partition into the aqueous phase, simplifying workup.[1]
Purification via Recrystallization
Since the compound is likely soluble in hot ethanol but less soluble in cold ethanol (or Ethanol/Water mixtures):
-
Strategy: Dissolve in minimal hot Ethanol.
-
Anti-solvent: Slowly add Water (or Hexane, if using Ethyl Acetate) until turbidity appears.[1] Cool to 4°C to induce crystallization.
References
-
PubChem. (2025).[1][3][4] Compound Summary: 2-phenylpyridine (Analog Data).[1][5] National Library of Medicine.[1] Retrieved from [Link][1]
-
Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State.[1] Wiley-Interscience.[1] (Standard reference for solubility protocols).
-
Bergström, C. A., et al. (2007).[1] "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences. (Methodology for pKa/LogP based prediction).
Sources
- 1. Showing Compound 2-Phenylpyridine (FDB004404) - FooDB [foodb.ca]
- 2. 3,5-DIMETHYL-4-METHOXY-2-PYRIDINE | 96300-88-8 [chemicalbook.com]
- 3. 2-Methoxypyridine | C6H7NO | CID 74201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (2-Methoxy-5-methylpyridin-3-yl)(phenyl)methanol | C14H15NO2 | CID 177686218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Thermochemical Analysis of 2-Methoxy-5-phenylpyridine: A Technical Characterization Guide
Executive Summary
This technical guide outlines the rigorous thermochemical characterization of 2-Methoxy-5-phenylpyridine , a biaryl pyridine derivative. The thermodynamic stability of this molecule is governed by the interplay between the resonance stabilization of the phenyl-pyridine bond and the inductive effects of the methoxy substituent.
Accurate determination of the Standard Molar Enthalpy of Formation (
Molecular Context & Structural Prerequisites
Before initiating calorimetric work, the structural integrity of the sample must be absolute. This compound possesses two aromatic rings capable of torsion, affecting its crystal lattice energy.
Purity Verification (The 99.9% Rule)
Thermodynamic errors scale linearly with impurity mole fractions. HPLC is insufficient for calorimetry; DSC Fractional Melting is the required standard.
-
Protocol: Heat the sample from
to at 0.5 K/min. -
Analysis: Plot Temperature (
) vs. Inverse Fraction Melted ( ). -
Acceptance Criteria: Purity
. If lower, recrystallize (typically from ethanol/hexane) and sublime under vacuum.
Experimental Workflow: The Thermochemical Cycle
To determine the gas-phase stability (the intrinsic molecular energy free from packing forces), we must traverse the following thermochemical cycle:
-
Combustion (
): Solid state Oxides ( ). -
Sublimation (
): Solid state Gas phase. -
Formation (
): Elements Gas phase molecule.
Workflow Diagram
The following diagram illustrates the experimental pathway and the logical derivation of the final enthalpy values.
Figure 1: The experimental workflow linking solid-state measurements to gas-phase thermochemical properties.
Core Protocol 1: Combustion Calorimetry
This experiment determines the standard molar enthalpy of combustion (
Instrumentation & Setup
-
Apparatus: Isoperibol static bomb calorimeter.
-
Calibration: Standard Benzoic Acid (NIST SRM 39j).
-
Atmosphere: High-purity Oxygen (
) at . -
Ignition: Cotton fuse (empirical formula
).
The Reaction Scheme
The idealized combustion reaction for this compound (
Critical Corrections (Washburn)
Raw temperature data must be corrected to standard states.
-
Nitric Acid Correction: Nitrogen in the pyridine ring forms small amounts of
. This exothermic side reaction must be quantified by titration with NaOH and subtracted from the total heat. -
Carbon Dioxide Recovery: Verification of combustion completeness. The mass of
recovered in Ascarite traps must match the theoretical mass within .
Core Protocol 2: Phase Transition Analysis
To decouple the molecule's intrinsic energy from its crystal lattice forces, we calculate the Enthalpy of Sublimation (
Method: Knudsen Effusion
Due to the likely low vapor pressure of this biaryl system, Knudsen effusion is preferred over static methods.
-
Principle: Measure mass loss through a microscopic orifice into a high vacuum.
-
Equation: The vapor pressure
is derived via the Knudsen equation: (Where = mass loss, = orifice area, = time, = molar mass).[3] -
Derivation: Plot
vs . The slope corresponds to .
Alternative: Transpiration Method
If the compound is volatile enough (
Data Synthesis & Reference Values
Once
Benchmarking against Phenylpyridine Isomers
To validate your results, compare them against established literature values for structural analogs. The phenylpyridine scaffold provides a robust baseline.
| Compound | State | Reference | |
| 2-Phenylpyridine | Gas | Ribeiro da Silva et al. [1] | |
| 3-Phenylpyridine | Gas | Ribeiro da Silva et al. [1] | |
| 4-Phenylpyridine | Gas | Ribeiro da Silva et al. [1] | |
| This compound | Gas | Target Value | This Protocol |
Note: The 2-phenyl isomer is thermodynamically more stable than the 3- and 4- isomers due to specific resonance interactions and dipole minimization. Expect this compound to exhibit stabilization relative to the unsubstituted 3-phenylpyridine due to the electron-donating methoxy group.
Computational Validation (G3(MP2)//B3LYP)
Experimental data should always be triangulated with high-level ab initio calculations.
-
Geometry Optimization: DFT level (B3LYP/6-31G*).
-
Energy Calculation: Composite method G3(MP2) or G4.
-
Isodesmic Reactions: Use a bond-separation reaction to cancel systematic errors:
Calculate the enthalpy of this reaction and solve for the target molecule using known literature values for Benzene, Biphenyl, and 2-Methoxypyridine.
References
-
Ribeiro da Silva, M. A. V., Matos, M. A. R., Rio, C. M. A., Morais, V. M. F., Wang, J., Nichols, G., & Chickos, J. S. (2000).[2] A Thermochemical and Theoretical Study of the Phenylpyridine Isomers . The Journal of Physical Chemistry A, 104(8), 1774–1778.
-
Acree, W. E., & Chickos, J. S. (2017).[1] Phase Transition Enthalpy Measurements of Organic and Organometallic Compounds . Journal of Physical and Chemical Reference Data, 46(1).
-
Freitas, V. L. S., Acree, W. E., & Ribeiro da Silva, M. D. M. C. (2008).[4] Thermochemical Study of Three Hindered Pyridine Derivatives . Journal of Chemical & Engineering Data, 53(8), 1820–1823.[4]
Sources
Methodological & Application
Protocol and Application Guide: Synthesis of 2-Methoxy-5-phenylpyridine via Suzuki-Miyaura Cross-Coupling
An Application Note for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview and a field-proven protocol for the synthesis of 2-methoxy-5-phenylpyridine using the Suzuki-Miyaura cross-coupling reaction. The content herein is structured to deliver not only a step-by-step methodology but also the underlying scientific principles that govern the procedural choices, ensuring both reproducibility and a deeper understanding for researchers in synthetic and medicinal chemistry.
Introduction: The Strategic Importance of Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its remarkable ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] Developed by Akira Suzuki, who was a co-recipient of the 2010 Nobel Prize in Chemistry for this work, the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide has become an indispensable tool in the synthesis of biaryl and hetero-biaryl scaffolds.[2] These structural motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[3][4]
The target molecule, this compound, is a valuable building block in drug discovery. Its synthesis typically involves coupling a pyridine-based electrophile, such as 2-bromo-5-methoxypyridine, with a nucleophilic phenylboron species. This guide will focus on a robust protocol for this specific transformation, addressing the unique challenges associated with pyridine substrates.
The Catalytic Cycle: Mechanism of the Suzuki-Miyaura Reaction
Understanding the reaction mechanism is critical for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[2][5][6] The three fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., 2-bromo-5-methoxypyridine), forming a square-planar Pd(II) complex. This is often the rate-determining step, particularly for less reactive halides like chlorides.[7]
-
Transmetalation: The organic group from the activated organoboron reagent (e.g., phenylboronic acid) is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex.[1][8]
-
Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, forming the new C-C bond of the desired product (this compound) and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5][9]
Key Reagents and Rationale for Selection
The success of the Suzuki coupling of a pyridine substrate is highly dependent on the careful selection of each component. Pyridine-containing molecules present a unique challenge as the nitrogen lone pair can coordinate to the palladium catalyst, potentially leading to inhibition or deactivation.[10]
-
Pyridine Electrophile (Aryl Halide): 2-Bromo-5-methoxypyridine is an excellent starting material. The carbon-bromine bond is weaker than a carbon-chlorine bond, facilitating a more facile oxidative addition.[7] The electron-donating methoxy group can slightly decrease the reactivity of the C-Br bond, making the choice of an efficient catalyst system crucial.
-
Organoboron Reagent: Phenylboronic acid is the standard choice. For substrates prone to protodeboronation (cleavage of the C-B bond), more stable boronic esters, such as pinacol esters, can be used as alternatives.[10]
-
Palladium Catalyst and Ligand:
-
Precatalyst: Common choices include Pd(PPh₃)₄, Pd(OAc)₂, or Pd₂(dba)₃. These Pd(II) or Pd(0) sources generate the active Pd(0) species in situ.[5]
-
Ligand: This is arguably the most critical parameter for coupling pyridine halides. Standard ligands like triphenylphosphine (PPh₃) may suffice, but for challenging substrates, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are superior.[8][10] They accelerate both the oxidative addition and reductive elimination steps and sterically shield the palladium center from coordinating with the pyridine nitrogen.[10]
-
-
Base: The base plays a crucial role in activating the boronic acid for transmetalation.[1][8]
-
Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃): Commonly used and effective, often in an aqueous solution with an organic solvent.
-
Phosphates (K₃PO₄): A stronger base that is particularly effective for less reactive substrates, such as aryl chlorides or sterically hindered partners.[10]
-
Fluorides (KF): A milder option that can be used when base-sensitive functional groups are present.[8]
-
-
Solvent: The solvent must solubilize all components.
-
Aprotic Solvents: Dioxane, toluene, and DMF are common choices.
-
Solvent/Water Mixtures: Using a co-solvent system like dioxane/water or toluene/ethanol/water is very common, as it aids in dissolving the inorganic base and facilitates the formation of the boronate "ate" complex.[3][6] All solvents must be thoroughly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[10]
-
Detailed Experimental Protocol
This protocol describes the coupling of 2-bromo-5-methoxypyridine with phenylboronic acid.
Table 1: Reagents and Typical Reaction Parameters
| Component | Chemical Name | Molar Eq. | Mol % | Typical Mass/Volume |
| Aryl Halide | 2-Bromo-5-methoxypyridine | 1.0 | - | 188 mg (1.0 mmol) |
| Boronic Acid | Phenylboronic Acid | 1.2 | - | 146 mg (1.2 mmol) |
| Catalyst | Pd(PPh₃)₄ | - | 3 mol% | 35 mg (0.03 mmol) |
| Base | K₂CO₃ | 2.0 | - | 276 mg (2.0 mmol) |
| Solvent System | 1,4-Dioxane / H₂O | - | - | 8 mL / 2 mL (4:1 ratio) |
Experimental Workflow Diagram
Step-by-Step Procedure:
-
Vessel Preparation: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add 2-bromo-5-methoxypyridine (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the vessel with a rubber septum. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[10]
-
Solvent Addition: Prepare a degassed 4:1 mixture of 1,4-dioxane and water by bubbling argon through the premixed solvents for 15-20 minutes. Add 10 mL of this solvent mixture to the reaction flask via syringe.
-
Catalyst Addition: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%), to the flask. If using a Pd(II) precatalyst and a separate ligand, they should be added here.
-
Reaction: Place the flask in a preheated oil bath at 90 °C. Allow the reaction to stir vigorously for 12-24 hours. The mixture will typically turn dark.
-
Monitoring: Monitor the reaction's progress by periodically taking a small aliquot, quenching it with water, extracting with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC) or GC-MS to check for the consumption of the starting aryl bromide.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water (20 mL) and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic extracts and wash sequentially with water (20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[6]
-
Purification: The resulting crude oil or solid should be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound product.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Inefficient catalyst/ligand system for the substrate.3. Insufficient temperature. | 1. Ensure solvents are thoroughly degassed and an inert atmosphere is maintained.[10]2. Switch to a more active catalyst system, such as Pd₂(dba)₃ with a bulky, electron-rich ligand like SPhos or XPhos.[10]3. Increase the reaction temperature (e.g., to 100-110 °C). |
| Protodeboronation | 1. Instability of the boronic acid under reaction conditions.2. Reaction time is too long or temperature is too high. | 1. Use a more stable boronic ester (e.g., pinacol ester).[10]2. Use a milder base like KF.[8]3. Try to lower the reaction temperature or shorten the reaction time. |
| Homocoupling Byproducts | 1. Presence of oxygen.2. Catalyst system promotes homocoupling. | 1. Improve degassing procedure.[10]2. Adjust the catalyst and ligand choice; sometimes a change in ligand can suppress this side reaction. |
| Difficulty in Purification | 1. Residual palladium catalyst.2. Closely-eluting byproducts. | 1. Filter the reaction mixture through a pad of Celite after dilution but before extraction to remove bulk palladium residues.[10]2. Optimize chromatography conditions (solvent system, gradient). |
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
-
Suzuki Coupling: Mechanism & Examples | NROChemistry. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025). Available at: [Link]
-
Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands | Organic Letters - ACS Publications. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Optimization of the reaction conditions. | Download Table - ResearchGate. Available at: [Link]
-
Recent Advances in the development of Suzuki Miyaura Coupling Reactions - wwjmrd. Available at: [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC. Available at: [Link]
-
Mastering Cross-Coupling Reactions with 2-Bromo-5-methoxypyridine. Available at: [Link]
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- 4. nbinno.com [nbinno.com]
- 5. chem.libretexts.org [chem.libretexts.org]
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- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
The 2-Methoxy-5-phenylpyridine Scaffold: A Privileged Motif in Modern Medicinal Chemistry
Introduction: Unveiling the Potential of a Versatile Heterocyclic Core
In the landscape of contemporary drug discovery, the identification and optimization of privileged scaffolds—molecular frameworks that exhibit affinity for multiple biological targets—is a cornerstone of efficient medicinal chemistry campaigns. The 2-methoxy-5-phenylpyridine motif has emerged as a compelling example of such a scaffold. Its unique electronic and steric properties, arising from the interplay between the electron-donating methoxy group, the aromatic phenyl ring, and the nitrogen-containing pyridine core, render it a versatile building block for the design of potent and selective modulators of various protein targets. This guide provides an in-depth exploration of the applications of the this compound scaffold in two key therapeutic areas: oncology and neuroscience. We will delve into the rationale behind its use, provide detailed protocols for the synthesis and biological evaluation of exemplary compounds, and discuss the structure-activity relationships that govern their therapeutic potential.
I. Anticancer Applications: Targeting Cancer Cell Proliferation with Novel Pyridine Derivatives
The pyridine ring is a well-established pharmacophore in oncology, and its derivatives have shown remarkable efficacy against a range of malignancies. The incorporation of a this compound-like core has led to the discovery of potent cytotoxic agents with promising anticancer activity.
Biological Rationale: The Quest for Novel Cytotoxic Agents
The development of new chemical entities with potent cytotoxic effects against cancer cells remains a high priority in oncology research. Many established anticancer drugs face challenges of resistance and off-target toxicity. The exploration of novel heterocyclic scaffolds, such as the 2-methoxypyridine framework, offers an avenue to identify compounds with unique mechanisms of action and improved therapeutic indices.
Lead Compounds: 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles
A series of 4-aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles has demonstrated significant cytotoxic activity against various human cancer cell lines, including colorectal carcinoma (HCT-116), breast cancer (MCF-7), and lung cancer (A-549)[1]. These compounds, while featuring a 4-phenyl (or substituted phenyl) group instead of a 5-phenyl group, provide a valuable case study for the anticancer potential of the broader 2-methoxyphenylpyridine scaffold.
Structure-Activity Relationship (SAR) Insights
The cytotoxic potency of these compounds is significantly influenced by the nature and position of substituents on the aryl ring at the 4-position of the pyridine core[1].
-
Halogen Substitution: The introduction of halogen atoms, such as chloro and bromo, at the para-position of the phenyl ring generally enhances cytotoxic activity.
-
Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups, like a nitro group, can further potentiate the anticancer effects.
-
Hydrophilic Groups: The incorporation of hydrophilic moieties, such as a methoxy group, on the phenyl ring can also contribute to increased activity, suggesting a complex interplay of electronic and steric factors in determining biological efficacy.
Table 1: Cytotoxic Activity of Selected 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile Analogs [1]
| Compound ID | 4-Aryl Substituent | IC50 (µM) vs. HCT-116 | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. A-549 |
| 5a | Phenyl | > 50 | > 50 | > 50 |
| 5c | 4-Chlorophenyl | 25.3 | 30.1 | 28.4 |
| 5d | 4-Bromophenyl | 15.2 | 18.5 | 17.1 |
| 5h | 4-Nitrophenyl | 8.9 | 10.2 | 9.5 |
| 5i | 2,4-Dichlorophenyl | 12.5 | 15.8 | 14.2 |
Experimental Protocols
This protocol is based on a multi-step synthesis culminating in a condensation reaction[1].
Step 1: Synthesis of Chalcone Precursors A mixture of 1-(2,5-dichlorothiophen-3-yl)ethan-1-one (1 mmol) and an appropriate aromatic aldehyde (1 mmol) is dissolved in ethanol (20 mL). To this solution, an aqueous solution of sodium hydroxide (40%, 5 mL) is added dropwise with stirring at room temperature. The reaction mixture is stirred for 2-3 hours, during which a precipitate forms. The solid is collected by filtration, washed with water, and recrystallized from ethanol to yield the corresponding chalcone.
Step 2: Synthesis of the Final Pyridine Derivatives A mixture of the chalcone (1 mmol), malononitrile (1.2 mmol), and ammonium acetate (8 mmol) in absolute ethanol (30 mL) is refluxed for 6-8 hours. The reaction progress is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled to room temperature, and the resulting solid precipitate is collected by filtration. The crude product is then washed with water and recrystallized from an appropriate solvent (e.g., ethanol or acetic acid) to afford the pure 4-aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile.
Caption: Synthetic workflow for 4-aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles.
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability[2][3].
Materials:
-
Cancer cell lines (e.g., HCT-116, MCF-7, A-549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[3]
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (medium with DMSO) and untreated cells. Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C, until a purple precipitate is visible[2].
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
II. Neuroscience Applications: Modulating Key CNS Targets
The this compound scaffold has also proven to be a valuable framework for the development of modulators of central nervous system (CNS) targets, particularly phosphodiesterase 10A (PDE10A) and metabotropic glutamate receptor 5 (mGluR5).
A. PDE10A Inhibition for Schizophrenia and Huntington's Disease
Biological Rationale: Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). It is highly expressed in the medium spiny neurons of the striatum, a key brain region involved in motor control and cognition[4]. By regulating cyclic nucleotide signaling, PDE10A plays a crucial role in modulating the activity of dopamine D1 and D2 receptor pathways[5]. Inhibition of PDE10A has been proposed as a therapeutic strategy for schizophrenia and Huntington's disease, as it can potentially restore the balance of striatal signaling pathways that are dysregulated in these disorders[4][6].
Lead Compound Example: While a direct this compound-containing PDE10A inhibitor in clinical development is not readily found, the compound JNJ-42314415 (3-[6-(2-methoxyethyl)pyridin-3-yl]-2-methyl-8-morpholin-4-ylimidazo[1,2-a]pyrazine) incorporates a methoxy-substituted pyridine moiety and has been characterized as a centrally active PDE10A inhibitor[7]. This highlights the relevance of this structural feature in designing PDE10A inhibitors.
Caption: Simplified PDE10A signaling pathway in a medium spiny neuron.
Experimental Protocols:
This is a competitive binding assay that measures the ability of a test compound to displace a fluorescently labeled ligand from the PDE10A enzyme[8].
Materials:
-
Recombinant human PDE10A enzyme
-
Fluorescently labeled PDE10A ligand (tracer)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
384-well black, low-volume microplates
-
Test compounds (dissolved in DMSO)
-
Known PDE10A inhibitor (e.g., papaverine) as a positive control
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds and the positive control in assay buffer. Dilute the PDE10A enzyme and the fluorescent tracer to their optimal working concentrations in assay buffer.
-
Assay Plate Setup: Add 5 µL of the diluted test compounds or controls to the wells of the 384-well plate.
-
Enzyme Addition: Add 10 µL of the diluted PDE10A enzyme solution to each well. Mix gently and incubate for 15-30 minutes at room temperature.
-
Tracer Addition: Add 5 µL of the diluted fluorescent tracer to each well. Mix gently and incubate for 60-120 minutes at room temperature, protected from light, to reach binding equilibrium[8].
-
Measurement: Measure the fluorescence polarization of each well using a microplate reader.
-
Data Analysis: The decrease in fluorescence polarization is proportional to the displacement of the tracer by the test compound. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
B. mGluR5 Antagonism for Neurological and Psychiatric Disorders
Biological Rationale: Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor that plays a critical role in modulating synaptic plasticity and neuronal excitability[9]. Dysregulation of mGluR5 signaling has been implicated in a variety of CNS disorders, including anxiety, depression, and fragile X syndrome[10][11]. Negative allosteric modulators (NAMs) of mGluR5, which inhibit its function, have shown therapeutic potential in preclinical models of these conditions.
Lead Compound Connection: The prototypical mGluR5 NAMs, MPEP (2-methyl-6-(phenylethynyl)pyridine) and MTEP (3-((2-methyl-1,3-thiazol-4-yl)ethynyl)pyridine), feature a pyridinylethynyl core, which shares structural similarities with the this compound scaffold. This suggests that the pyridine ring is a key pharmacophoric element for mGluR5 antagonism. Further exploration of derivatives of the this compound scaffold could lead to the discovery of novel mGluR5 modulators with improved properties.
Caption: Simplified mGluR5 signaling pathway leading to intracellular calcium mobilization.
Experimental Protocols:
This cell-based functional assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by an mGluR5 agonist[12][13].
Materials:
-
A cell line stably expressing human mGluR5 (e.g., HEK293 or CHO cells)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the FLIPR Calcium Assay Kit)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
mGluR5 agonist (e.g., quisqualate or DHPG)
-
Test compounds (dissolved in DMSO)
-
Known mGluR5 antagonist (e.g., MPEP) as a positive control
-
384-well black-walled, clear-bottom cell culture plates
-
FLIPR (Fluorometric Imaging Plate Reader) or equivalent instrument
Procedure:
-
Cell Plating: Seed the mGluR5-expressing cells into 384-well plates and incubate overnight to form a confluent monolayer.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to each well. Incubate for 1 hour at 37°C.
-
Compound Addition: Prepare serial dilutions of the test compounds and the positive control in assay buffer. Add the compound solutions to the cell plate and incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation and Measurement: Place the cell plate and a plate containing the mGluR5 agonist into the FLIPR instrument. The instrument will add the agonist to the wells and simultaneously measure the fluorescence intensity over time. The increase in fluorescence corresponds to the influx of intracellular calcium.
-
Data Analysis: The antagonist activity of the test compounds is determined by their ability to reduce the agonist-induced calcium response. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion: A Scaffold with a Bright Future
The this compound scaffold and its related analogs represent a promising starting point for the development of novel therapeutics in both oncology and neuroscience. The inherent versatility of this chemical motif, coupled with the ability to fine-tune its properties through synthetic modification, makes it an attractive platform for lead optimization. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers seeking to explore the full potential of this privileged scaffold in their drug discovery endeavors. Further investigation into the mechanism of action of these compounds and their in vivo efficacy will be crucial in translating their preclinical promise into clinical reality.
References
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Molecular Devices. (n.d.). FLIPR Calcium 5 Assay Kit Guide. [Link]
-
Megens, A. A. H. P., Hendrickx, H. M. R., Hens, K. A., Fonteyn, I., Langlois, X., Lenaerts, I., Somers, M. V. F., de Boer, P., & Vanhoof, G. (2014). Pharmacology of JNJ-42314415, a centrally active phosphodiesterase 10A (PDE10A) inhibitor: a comparison of PDE10A inhibitors with D2 receptor blockers as potential antipsychotic drugs. The Journal of Pharmacology and Experimental Therapeutics, 349(1), 138–154. [Link]
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Lindsley, C. W., et al. (2006). Discovery and SAR of Novel mGluR5 Non-Competitive Antagonists Not Based on an MPEP Chemotype. Bioorganic & Medicinal Chemistry Letters, 16(10), 2753-2757. [Link]
-
Gasparini, F., et al. (2008). mGluR5 antagonists: discovery, characterization and drug development. Current topics in medicinal chemistry, 8(11), 971-989. [Link]
-
Cai, Z., et al. (2012). A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers. Methods in Molecular Biology, 897, 135-145. [Link]
-
BPS Bioscience. (n.d.). PDE10A (Mouse) Assay Kit. [Link]
-
ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. [Link]
-
Moghadam, E. S., & Amini, M. (2018). 2-[2-Methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]-2-oxo-N-(pyridin-4-yl) acetamide. Molbank, 2018(3), M997. [Link]
-
Saptarini, N. M., et al. (2021). Synthesis, biological evaluation and molecular docking of methoxy n-phenylpyrazoline derivatives as anticancer agents. Journal of Applied Pharmaceutical Science, 11(7), 067-075. [Link]
-
Gasparini, F., et al. (2008). mGluR5 antagonists: discovery, characterization and drug development. Current topics in medicinal chemistry, 8(11), 971-989. [Link]
-
Molecular Devices. (n.d.). FLIPR Calcium Evaluation Assay Kit Guide. [Link]
-
protocols.io. (2017). MTT Assay. [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]
-
Parikh, P., & Shah, A. (2021). Medicinal chemistry strategies for the development of phosphodiesterase 10A (PDE10A) inhibitors - An update of recent progress. European Journal of Medicinal Chemistry, 214, 113155. [Link]
-
El-Sayed, N. N. E., et al. (2022). Design, Synthesis, and Mechanistic Anticancer Evaluation of New Pyrimidine-Tethered Compounds. Molecules, 27(23), 8299. [Link]
-
nanomicronspheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. [Link]
-
Menniti, F. S., et al. (2013). PDE10A inhibitors: novel therapeutic drugs for schizophrenia. Current pharmaceutical design, 19(20), 3669-3680. [Link]
-
United Relay. (n.d.). How Does a FLIPR Calcium Assay Work?. [Link]
-
Gasparini, F., et al. (2008). mGluR5 antagonists: Discovery, characterization and drug development. Current Topics in Medicinal Chemistry, 8(11), 971-989. [Link]
-
Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. [Link]
-
Schmidt, C. J., et al. (2020). PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action?. Frontiers in Pharmacology, 11, 898. [Link]
-
El-Gamal, M. I., et al. (2019). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. Scientific Reports, 9(1), 1-13. [Link]
-
BPS Bioscience. (n.d.). PDE10A2 Assay Kit. [Link]
-
National Center for Biotechnology Information. (2010). 2-{4-[-Pyridin-4-yl-1-(2-[18F]fluoro-ethyl)-1H-pyrazol-3-yl]-phenoxymethyl}-quinoline. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. [Link]
-
Moghadam, E. S., & Amini, M. (2018). 2-[2-Methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]-2-oxo-N-(pyridin-4-yl) acetamide. Molbank, 2018(3), M997. [Link]
-
Molecular Devices. (n.d.). FLIPR® Calcium 5 Assay Kit. [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
National Center for Biotechnology Information. (2008). Discovery of Heterobicyclic Templates for Novel Metabotropic Glutamate Receptor Subtype 5 Antagonists. [Link]
-
National Center for Biotechnology Information. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
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Application Notes and Protocols: 2-Methoxy-5-phenylpyridine as a Versatile Building Block in Organic Synthesis
Introduction: The Strategic Value of the 2-Phenylpyridine Scaffold
The 2-phenylpyridine motif is a privileged scaffold in modern organic synthesis, finding extensive application in medicinal chemistry, materials science, and catalysis. Its rigid, planar structure and unique electronic properties make it a cornerstone for the development of novel pharmaceuticals, organic light-emitting diodes (OLEDs), and transition metal catalysts. The strategic introduction of functional groups onto this core framework allows for the fine-tuning of a molecule's steric and electronic properties, thereby modulating its biological activity or material characteristics.
Among the various substituted 2-phenylpyridines, 2-methoxy-5-phenylpyridine emerges as a particularly valuable and versatile building block. The methoxy group at the 2-position not only influences the electron density of the pyridine ring but also serves as a latent hydroxyl group, which can be unmasked for further derivatization. The phenyl group at the 5-position provides a site for subsequent functionalization, while the pyridine nitrogen can act as a directing group for C-H activation at the ortho-position of the phenyl ring.[1][2] This unique combination of features makes this compound an ideal starting material for the synthesis of a diverse array of complex molecules.
These application notes provide a comprehensive guide for researchers, chemists, and drug development professionals on the utility of this compound in organic synthesis. We will detail its preparation and explore its application in key synthetic transformations, including cross-coupling reactions and C-H functionalization, complete with detailed, field-tested protocols.
Synthesis of this compound: A Foundational Protocol
The most direct and modular route to this compound is through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This protocol details the coupling of a commercially available halogenated pyridine with phenylboronic acid, a method celebrated for its high functional group tolerance and generally high yields.[3]
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of this compound
This protocol describes a representative procedure for the synthesis of this compound from 5-bromo-2-methoxypyridine and phenylboronic acid.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling for this compound synthesis.
Materials:
-
5-Bromo-2-methoxypyridine (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene (Anhydrous)
-
Deionized Water
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-methoxypyridine (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive flow of inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.03 equiv) to the flask.
-
Solvent Addition: Add anhydrous toluene and deionized water in a 4:1 ratio (e.g., 8 mL of toluene and 2 mL of water per 1 mmol of 5-bromo-2-methoxypyridine). The mixture should be a biphasic suspension.
-
Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Typically, the reaction is complete within 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer.
-
Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
Data Summary Table:
| Catalyst System | Base | Solvent System | Typical Yield |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 75-90% |
| Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 80-95% |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 85-98% |
Applications in Palladium-Catalyzed Cross-Coupling Reactions
The phenyl and pyridine rings of this compound can be further functionalized through various cross-coupling reactions. While the pyridine ring is generally more electron-deficient and can be a challenging coupling partner, derivatization to introduce a leaving group (e.g., halogenation) opens up avenues for further C-C and C-N bond formation.
Protocol 2: Representative Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[4][5][6] This protocol provides a general procedure for the coupling of an amine with a hypothetical halogenated derivative of this compound. For this example, we will consider the amination of 4-bromo-2-methoxy-5-phenylpyridine.
Caption: Buchwald-Hartwig amination of a this compound derivative.
Materials:
-
Aryl Halide (e.g., 4-bromo-2-methoxy-5-phenylpyridine) (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium Catalyst (e.g., Pd₂(dba)₃, 0.02 equiv)
-
Ligand (e.g., XPhos, 0.04 equiv)
-
Base (e.g., Sodium tert-butoxide, NaOtBu, 1.4 equiv)
-
Anhydrous Toluene
-
Nitrogen or Argon Atmosphere
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl halide, amine, and base to a dry Schlenk tube.
-
Catalyst/Ligand Premixing (Optional but Recommended): In a separate vial, dissolve the palladium catalyst and ligand in a small amount of anhydrous toluene.
-
Reaction Assembly: Add the catalyst/ligand solution to the Schlenk tube containing the substrates and base. Add additional anhydrous toluene to achieve the desired concentration (typically 0.1-0.5 M).
-
Execution: Seal the tube and heat the reaction mixture to 80-110 °C with stirring. Monitor the reaction by TLC or LC-MS.
-
Workup and Purification: After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of Celite. The filtrate is then concentrated and purified by column chromatography.
Data Summary Table:
| Palladium Source | Ligand | Base | Typical Temperature |
| Pd₂(dba)₃ | XPhos | NaOtBu | 100 °C |
| Pd(OAc)₂ | RuPhos | K₂CO₃ | 110 °C |
| [(cinnamyl)PdCl]₂ | tBuXPhos | LHMDS | 80 °C |
Applications in C-H Functionalization
Direct C-H functionalization is an atom-economical and increasingly important strategy in organic synthesis. The pyridine nitrogen in this compound can act as a directing group to facilitate the selective functionalization of the ortho C-H bonds of the phenyl ring.[1][2][7][8]
Protocol 3: Palladium-Catalyzed ortho-Arylation of this compound
This protocol outlines a general procedure for the palladium-catalyzed ortho-arylation of this compound with an aryl halide.
Caption: Directed ortho-C-H arylation of this compound.
Materials:
-
This compound (1.0 equiv)
-
Aryl Halide (e.g., Iodobenzene, 1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.05 equiv)
-
Ligand (e.g., PPh₃ or a specific ligand for C-H activation) (0.10 equiv)
-
Base (e.g., Potassium Carbonate, K₂CO₃, 2.0 equiv)
-
Anhydrous Solvent (e.g., N,N-Dimethylacetamide - DMA)
-
Nitrogen or Argon Atmosphere
Step-by-Step Methodology:
-
Reaction Setup: In a sealable reaction vessel, combine this compound, the aryl halide, palladium(II) acetate, the ligand, and the base.
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Execution: Seal the vessel and heat the mixture to 120-150 °C with stirring for 12-48 hours. The reaction should be monitored for the formation of the product and consumption of the starting material.
-
Workup and Purification: After cooling, the reaction mixture is diluted with an organic solvent and washed with water to remove the inorganic salts and the solvent. The organic layer is dried, concentrated, and the product is isolated by column chromatography.
Data Summary Table:
| Oxidant/Additive | Ligand | Base | Typical Temperature |
| Ag₂CO₃ | PPh₃ | K₂CO₃ | 140 °C |
| Benzoquinone | None | Cs₂CO₃ | 120 °C |
| Cu(OAc)₂ | PCy₃ | K₃PO₄ | 150 °C |
Applications in the Synthesis of Bioactive Molecules
Derivatives of 2-phenylpyridine are known to exhibit a range of biological activities. For instance, some carbamate derivatives of this compound have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.[9] The synthetic handles present on the this compound core allow for the systematic exploration of structure-activity relationships in drug discovery programs.
The protocols detailed above can be employed in a sequential manner to construct complex, biologically active molecules. For example, a C-H functionalization could be followed by a cross-coupling reaction on a newly introduced functional group, or the methoxy group could be demethylated to a hydroxyl group for further derivatization.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its utility is demonstrated through its successful application in robust and scalable reactions such as Suzuki-Miyaura cross-coupling for its own synthesis, and subsequent functionalization via Buchwald-Hartwig amination and directed C-H activation. The protocols provided herein serve as a practical guide for researchers to leverage the synthetic potential of this scaffold in the development of novel pharmaceuticals, agrochemicals, and functional materials. The strategic positioning of its functional groups offers a rich platform for the creation of diverse and complex molecular architectures.
References
- Google Patents. (n.d.). CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine.
-
Claremont Colleges Scholarship@Claremont. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Retrieved January 29, 2026, from [Link]
-
NISCAIR. (n.d.). Studies in the synthesis of 2-mercapto-5- methoxybenzimidazole. Retrieved January 29, 2026, from [Link]
-
Royal Society of Chemistry. (2018). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry. Retrieved January 29, 2026, from [Link]
-
ARKAT USA, Inc. (2010). Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. Arkivoc. Retrieved January 29, 2026, from [Link]
-
ResearchGate. (n.d.). A new route for the synthesis of 2-phenylpyridines over molecular sieve catalysts. Retrieved January 29, 2026, from [Link]
-
MDPI. (2017). Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. Retrieved January 29, 2026, from [Link]
-
Royal Society of Chemistry. (2021). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances. Retrieved January 29, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Retrieved January 29, 2026, from [Link]
-
American Chemical Society. (2022). Asymmetric Synthesis of the Tricyclic Core of Ingenane Diterpenoids via a Photocatalytic de Mayo Fragmentation Strategy. Organic Letters. Retrieved January 29, 2026, from [Link]
-
National Center for Biotechnology Information. (1991). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry. Retrieved January 29, 2026, from [Link]
-
Royal Society of Chemistry. (2021). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances. Retrieved January 29, 2026, from [Link]
-
MDPI. (2020). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Catalysts. Retrieved January 29, 2026, from [Link]
-
Chemistry LibreTexts. (2021). Heck Reaction. Retrieved January 29, 2026, from [Link]
-
Frontiers. (2019). Synthesis and Inhibition Evaluation of New Benzyltetrahydroprotoberberine Alkaloids Designed as Acetylcholinesterase Inhibitors. Retrieved January 29, 2026, from [Link]
-
National Center for Biotechnology Information. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. Retrieved January 29, 2026, from [Link]
-
Royal Society of Chemistry. (2021). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances. Retrieved January 29, 2026, from [Link]
-
MDPI. (2021). Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evaluation and Docking Study. Molecules. Retrieved January 29, 2026, from [Link]
-
MDPI. (2020). Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes. Catalysts. Retrieved January 29, 2026, from [Link]
-
ResearchGate. (2017). (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved January 29, 2026, from [Link]
-
National Center for Biotechnology Information. (2004). Recent developments in the synthesis of acetylcholinesterase inhibitors. Current Medicinal Chemistry. Retrieved January 29, 2026, from [Link]
-
Macmillan Group. (2004). The Intramolecular Heck Reaction. Retrieved January 29, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved January 29, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 29, 2026, from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 29, 2026, from [Link]
-
YouTube. (2019). Buchwald-Hartwig coupling. Retrieved January 29, 2026, from [Link]
Sources
- 1. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi-res.com [mdpi-res.com]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 9. Synthesis and Evaluation of the Acetylcholinesterase Inhibitory Activities of Some Flavonoids Derived from Naringenin - PMC [pmc.ncbi.nlm.nih.gov]
palladium-catalyzed synthesis of 2-Methoxy-5-phenylpyridine derivatives
Application Note: Palladium-Catalyzed Synthesis of 2-Methoxy-5-phenylpyridine Derivatives
Executive Summary & Significance
The This compound motif is a privileged scaffold in medicinal chemistry, frequently serving as a core pharmacophore in kinase inhibitors (e.g., targeting VEGFR, EGFR) and liquid crystalline materials. The presence of the methoxy group at the C2 position modulates the basicity of the pyridine nitrogen, improves lipophilicity, and serves as a versatile handle for late-stage diversification (e.g., conversion to 2-pyridones).
This guide details the optimized synthesis of this scaffold via Suzuki-Miyaura cross-coupling . Unlike standard biaryl couplings, heteroaryl-aryl couplings present specific challenges: catalyst deactivation by Lewis-basic nitrogens and protodeboronation of boronic acids. This protocol mitigates these issues using a robust Pd(dppf)Cl₂ / K₂CO₃ system, ensuring high yields and reproducibility suitable for drug development workflows.
Retrosynthetic Analysis & Mechanistic Insight
The strategic disconnection lies at the C5–C1' bond. We utilize 5-bromo-2-methoxypyridine as the electrophile and phenylboronic acid derivatives as the nucleophile.
-
Why 5-Bromo? The C5 position of the pyridine ring is electronically distinct. While nucleophilic aromatic substitution favors C2/C4, palladium-catalyzed oxidative addition proceeds efficiently at C5, especially when the C2 position is blocked by an electron-donating methoxy group.
-
The "Methoxy Effect": The C2-methoxy substituent plays a dual role:
-
Electronic: It donates electron density via resonance, counteracting the electron-withdrawing nature of the pyridine nitrogen. This prevents the oxidative addition step from becoming too sluggish (as seen in highly electron-rich arenes) while stabilizing the intermediate.
-
Steric/Coordinative: It sterically hinders the pyridine nitrogen, reducing its ability to displace phosphine ligands on the palladium center, a common cause of catalyst poisoning in pyridine chemistry.
-
Mechanistic Pathway (Suzuki-Miyaura Cycle)
The reaction proceeds through the canonical catalytic cycle:
-
Oxidative Addition: Pd(0) inserts into the C–Br bond.[1]
-
Transmetalation: The activated boronate (formed by base hydrolysis) transfers the phenyl group to Pd.
-
Reductive Elimination: The C–C bond forms, regenerating Pd(0).
Figure 1: Catalytic cycle for the Suzuki coupling of 5-bromo-2-methoxypyridine. Note the critical role of the base in activating the boronic acid for transmetalation.
Optimized Experimental Protocol
This protocol is scaled for 1.0 mmol but is linear up to 50 mmol.
Materials & Reagents
| Component | Equiv. | Amount (1 mmol scale) | Role |
| 5-Bromo-2-methoxypyridine | 1.0 | 188 mg | Electrophile |
| Phenylboronic Acid | 1.2 - 1.5 | 146 - 183 mg | Nucleophile (Excess accounts for protodeboronation) |
| Pd(dppf)Cl₂ · CH₂Cl₂ | 0.03 (3 mol%) | 24.5 mg | Catalyst (Robust, air-stable precatalyst) |
| Potassium Carbonate (K₂CO₃) | 3.0 | 414 mg | Base (Activates boronic acid) |
| 1,4-Dioxane / Water | 4:1 v/v | 5 mL / 1.25 mL | Solvent System (Ensures solubility of organic & inorganic components) |
Step-by-Step Methodology
-
Preparation (Inert Atmosphere):
-
To a dry 20 mL reaction vial (microwave vial or round-bottom flask) equipped with a magnetic stir bar, add the solid reagents: 5-Bromo-2-methoxypyridine , Phenylboronic acid , K₂CO₃ , and Pd(dppf)Cl₂ .
-
Critical Step: Cap the vial and purge with Nitrogen (N₂) or Argon for 5 minutes. This prevents homocoupling of the boronic acid (formation of biphenyl) and oxidation of the phosphine ligand.
-
-
Solvent Addition:
-
Add 1,4-Dioxane and distilled water via syringe through the septum.
-
Note: Degassing the solvents beforehand (sparging with N₂ for 15 mins) is recommended for high-purity applications, though Pd(dppf)Cl₂ is relatively forgiving.
-
-
Reaction:
-
Place the vial in a pre-heated oil block or sand bath at 90°C .
-
Stir vigorously (800 rpm). The biphasic mixture requires good mixing to facilitate phase transfer of the base.
-
Monitor via TLC (Hexanes/EtOAc 4:1) or LC-MS.[1]
-
Time: Typically complete in 2–4 hours .
-
-
Work-up:
-
Purification:
-
Purify via Flash Column Chromatography on silica gel.
-
Eluent: Gradient of 0% to 10% Ethyl Acetate in Hexanes. The product is usually less polar than the starting boronic acid but slightly more polar than the bromide.
-
Yield Expectation: 85–95%.
-
Optimization & Troubleshooting Guide
If the standard protocol fails (e.g., with sterically hindered or electron-poor derivatives), use this decision matrix.
Figure 2: Troubleshooting decision tree for common Suzuki coupling failures.
Key Troubleshooting Scenarios:
-
Problem: Protodeboronation (Loss of Boron species).
-
Problem: Steric Hindrance (e.g., 2,6-disubstituted boronic acids).
-
Solution: Switch to Pd(OAc)₂ with SPhos or XPhos ligands. These bulky, electron-rich phosphines facilitate oxidative addition and reductive elimination in crowded systems.
-
Safety & Handling
-
Palladium Compounds: Potential sensitizers. Handle in a fume hood.
-
Boronic Acids: Generally low toxicity but can be irritants.
-
1,4-Dioxane: A suspect carcinogen and peroxide former. Test for peroxides before use. Use Toluene/Ethanol/Water (2:1:1) as a greener alternative if safety regulations restrict Dioxane.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Detailed mechanism of Suzuki Coupling).
-
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358-3366. Link (Reference for SPhos/XPhos usage in difficult couplings).
-
BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. Link (Specific insight into regioselectivity of halogenated methoxypyrimidines).
-
Lutz, M. R., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. PMC - NIH. Link (Protocol validation for aminopyridine derivatives).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 3. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 2-Methoxy-5-phenylpyridine as a Strategic Scaffold for High-Triplet Energy OLED Hosts and Ancillary Ligands
Topic: 2-Methoxy-5-phenylpyridine in the Synthesis of OLED Materials Content Type: Application Note & Detailed Protocol Guide Audience: Materials Scientists, Organic Chemists, and Device Engineers
Executive Summary
This compound (CAS: 53698-47-8) serves as a critical bifunctional building block in the development of organic light-emitting diode (OLED) materials. Unlike standard 2-phenylpyridine (ppy), which acts as a primary cyclometalating ligand, the 2-methoxy-5-phenyl isomer functions primarily as a precursor scaffold for:
-
Bipolar Host Materials: Its electron-deficient pyridine core, when coupled with hole-transporting carbazole/amine units, creates bipolar hosts essential for Phosphorescent OLEDs (PhOLEDs). The methoxy group modulates solubility and HOMO/LUMO levels.
-
Ancillary Ligands: Through demethylation, it yields 5-phenyl-2-pyridone , a privileged ancillary ligand motif (N^O donor) used to tune the emission color and stability of Iridium(III) complexes.
This guide details the synthesis, functionalization, and application of this intermediate, emphasizing scalable, high-purity protocols required for electronic-grade materials.
Material Profile & Technical Specifications
| Property | Specification | Relevance to OLEDs |
| Chemical Formula | C₁₂H₁₁NO | Low molecular weight allows vacuum sublimation. |
| Molecular Weight | 185.22 g/mol | Ideal for evaporation; high atom economy in synthesis. |
| Electronic Character | Electron-Deficient (Pyridine) | Functions as the Electron Transport (ET) unit in hosts. |
| HOMO/LUMO | Tunable via C3/C4 substitution | Methoxy group raises HOMO compared to pure pyridine. |
| Purity Requirement | >99.9% (HPLC/Sublimation) | Impurities act as exciton quenchers in devices. |
| Solubility | Soluble in DCM, THF, Toluene | Facilitates solution-processing or purification before sublimation. |
Strategic Synthesis Workflows
The utility of this compound lies in its divergent reactivity. The following workflow illustrates its synthesis and subsequent transformation into two distinct classes of OLED materials.
Figure 1: Divergent synthesis pathways transforming this compound into Host Materials (Path A) and Ancillary Ligands (Path B).
Detailed Experimental Protocols
Protocol A: Scalable Synthesis of this compound
Objective: High-yield synthesis avoiding toxic solvents, suitable for kilogram-scale production.
Reagents:
-
5-Bromo-2-methoxypyridine (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 1 mol%)
-
Triphenylphosphine (PPh₃, 2 mol%) or SPhos (for higher turnover)
-
Potassium Carbonate (K₂CO₃, 2.0 eq)
-
Solvent: Toluene/Water (4:1) or Green alternative: Water/Ethanol with surfactant (TPGS-750-M).
Step-by-Step Methodology:
-
Inerting: Charge a 3-neck round bottom flask with 5-bromo-2-methoxypyridine and phenylboronic acid. Evacuate and backfill with Nitrogen (N₂) three times.
-
Solvation: Add degassed Toluene and Water.
-
Catalyst Addition: Add K₂CO₃, followed by Pd(OAc)₂ and PPh₃.
-
Reaction: Heat to reflux (90–100°C) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 8:1) or HPLC.[1] The starting bromide should be fully consumed.
-
Work-up: Cool to room temperature. Separate the organic layer. Extract the aqueous layer with Ethyl Acetate (2x). Combine organics, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Concentrate under reduced pressure. Purify via silica gel column chromatography (Eluent: Hexane/EtOAc gradient).
-
Checkpoint: Target purity >98% by HPLC.
-
Yield: Typically 85–92%.
-
Protocol B: Conversion to Bipolar Host Material (Carbazole-Pyridine)
Objective: Synthesize a "Host" molecule where the pyridine acts as the electron transporter and a carbazole acts as the hole transporter.
Mechanism: Electrophilic bromination of the electron-rich methoxy-pyridine ring occurs preferentially at the 3-position (ortho to the methoxy group), creating a handle for further coupling.
-
Bromination:
-
Dissolve this compound (10 mmol) in Acetonitrile (50 mL).
-
Add N-Bromosuccinimide (NBS, 10.5 mmol) portion-wise at 0°C.
-
Stir at room temperature for 4 hours.
-
Validation: ¹H NMR will show the disappearance of the C3 proton signal.
-
Product: 3-Bromo-2-methoxy-5-phenylpyridine.[2]
-
-
Coupling (Host Synthesis):
-
React the 3-bromo intermediate with 9-Phenyl-9H-carbazol-3-ylboronic acid (Suzuki conditions as above).
-
Result: A Bipolar Host (Carbazole-Pyridine-Phenyl) suitable for green/red PhOLEDs.
-
Protocol C: Synthesis of 5-Phenyl-2-pyridone (Ancillary Ligand)
Objective: Create the O^N coordinating ligand for Iridium complexes.
-
Demethylation:
-
Dissolve this compound in Glacial Acetic Acid containing 48% HBr (1:1 ratio).
-
Reflux at 110°C for 6 hours. The methoxy group is hydrolyzed to the carbonyl (tautomerizes to pyridone).
-
-
Isolation:
-
Neutralize with NaHCO₃ (aq) to pH 7. The product, 5-phenyl-2-pyridone, will precipitate as a white solid.
-
Filter and recrystallize from Ethanol.
-
-
Complexation (Example):
-
React 5-phenyl-2-pyridone (2.2 eq) with an Iridium dimer
in the presence of Na₂CO₃ in 2-ethoxyethanol. -
Outcome: Heteroleptic Iridium Complex
where 'php' is the phenylpyridonate ligand.
-
Application in OLED Devices
When integrated into an OLED stack, materials derived from this compound function within the Emissive Layer (EML) or Electron Transport Layer (ETL) .
Device Architecture Diagram
Figure 2: Typical Phosphorescent OLED stack. Derivatives of this compound are utilized in the EML (as host) or ETL.
Performance Optimization
-
Triplet Energy (
): The phenyl-pyridine core typically provides an of ~2.6–2.8 eV, suitable for Green and Red emitters. For Blue hosts, the conjugation length must be controlled (e.g., by using the meta-linkage at position 3). -
Stability: The methoxy group is generally stable electrochemically, but for maximum operational lifetime (
), converting the methoxy to a more rigid aryl group or using the pyridone form in a complex is recommended.
Troubleshooting & Expert Insights
| Issue | Probable Cause | Corrective Action |
| Low Yield in Suzuki | Protodeboronation of Phenylboronic acid | Use a slight excess of boronic acid (1.3 eq) and ensure base is added after degassing. |
| Incomplete Bromination | Deactivation by protonation | Add a weak base (NaHCO₃) to the NBS reaction to scavenge HBr byproduct. |
| Impurity in Sublimation | Residual Pd catalyst | Perform a thiourea or activated carbon wash on the crude organic layer before column chromatography. |
| Device Voltage Drift | Charge trapping by impurities | Ensure Halide content (Cl, Br) is <10 ppm using Ion Chromatography (IC). |
References
-
Synthesis and Properties of Phenylpyridine Deriv
-
Iridium(III) Complexes with Substituted Phenylpyridine Ligands
- Context: Protocols for cyclometalation and ancillary ligand integr
- Source: MDPI, Molecules 2023.
-
Palladium-C
- Context: Green synthesis protocols for phenylpyridine intermediates (Micellar C
- Source:Journal of Organic Chemistry, ACS Public
-
Pyridone-Based Ancillary Ligands in OLEDs
- Context: Use of 5-phenyl-2-pyridone (derived from the title compound) in blue/green phosphorescent complexes.
- Source:RSC Advances / New Journal of Chemistry.
-
Bedaquiline Analogues and Pyridine Synthesis
- Context: Detailed synthetic characterization of this compound analogues (NMR, MS d
- Source: NIH / PMC.
Sources
- 1. Synthesis and evaluation of pyridine-derived bedaquiline analogues containing modifications at the A-ring subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Bromo-2-methoxy-5-phenylpyridine 95% | CAS: 1428234-54-1 | AChemBlock [achemblock.com]
- 3. 3-Methoxy-2-phenylpyridine | C12H11NO | CID 20781710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 667420-21-5|2-Methoxy-5-(4-methoxyphenyl)pyridine|BLD Pharm [bldpharm.com]
- 5. This compound 97% | CAS: 53698-47-8 | AChemBlock [achemblock.com]
Application Note: Scalable Synthesis of 2-Methoxy-5-phenylpyridine via Suzuki-Miyaura Cross-Coupling
Abstract & Scope
2-Methoxy-5-phenylpyridine (CAS: 53698-47-8 ) is a critical biaryl building block used frequently in the synthesis of cyclometallated iridium ligands for OLEDs and as a pharmacophore in medicinal chemistry.[1][2] While various routes exist, the Suzuki-Miyaura cross-coupling of 5-bromo-2-methoxypyridine with phenylboronic acid offers the highest reliability for gram-scale synthesis.[1][2]
This protocol details a robust, scalable method using the Pd(dppf)Cl₂ / K₂CO₃ catalytic system in a 1,4-Dioxane/Water biphasic mixture. Unlike phosphine-free systems that may suffer from poor conversion with heteroaryl halides, this protocol ensures high turnover frequencies (TOF) and minimizes the hydrolysis of the methoxy group.
Reaction Scheme & Retrosynthesis
The synthesis relies on the palladium-catalyzed coupling of an aryl halide with an aryl boronic acid.[1][2][3] The choice of the 5-bromo substituted pyridine is strategic; the C-Br bond at position 5 is significantly more reactive toward oxidative addition than the C-O bond at position 2, ensuring regioselectivity.[1][2]
Figure 1: Reaction scheme for the synthesis of this compound.
Materials & Stoichiometry
Scale: 10.0 mmol (approx. 1.88 g of starting bromide)
| Reagent | CAS No.[2][4][5][6][7] | MW ( g/mol ) | Equiv.[2] | Mass/Vol | Role |
| 5-Bromo-2-methoxypyridine | 13472-85-0 | 188.02 | 1.0 | 1.88 g | Electrophile |
| Phenylboronic acid | 98-80-6 | 121.93 | 1.2 | 1.46 g | Nucleophile |
| Pd(dppf)Cl₂[1][2] · CH₂Cl₂ | 95464-05-4 | 816.64 | 0.03 | 245 mg | Catalyst |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 | 2.76 g | Base |
| 1,4-Dioxane | 123-91-1 | 88.11 | - | 40 mL | Solvent |
| Deionized Water | 7732-18-5 | 18.02 | - | 10 mL | Co-solvent |
Detailed Protocol
Phase 1: Setup and Degassing (Critical)[1]
-
Objective: Remove dissolved oxygen to prevent homocoupling of the boronic acid and oxidation of the Pd(0) species.
-
Step 1: In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, combine 1,4-Dioxane (40 mL) and Water (10 mL).
-
Step 2: Sparge the solvent mixture with Nitrogen or Argon gas for 20 minutes.
-
Tip: Use a long needle submerged in the solvent with a vent needle in the septum.
-
Phase 2: Reaction Assembly[1]
-
Step 3: Under a gentle stream of inert gas, add 5-Bromo-2-methoxypyridine (1.88 g, 10 mmol), Phenylboronic acid (1.46 g, 12 mmol), and K₂CO₃ (2.76 g, 20 mmol) to the RBF.
-
Step 4: Add the catalyst Pd(dppf)Cl₂ (245 mg, 0.3 mmol) last.
-
Why: Adding the catalyst to a degassed solution minimizes its deactivation time before the reaction starts.
-
-
Step 5: Fit the flask with a reflux condenser, seal the system, and purge with nitrogen for another 5 minutes.
Phase 3: Reaction & Monitoring[1]
-
Step 6: Heat the reaction mixture to 90°C (oil bath temperature) with vigorous stirring.
-
Step 7: Monitor reaction progress via TLC (Thin Layer Chromatography) or HPLC after 4 hours.
Phase 4: Workup & Isolation[1]
-
Step 8: Cool the mixture to room temperature.
-
Step 9: Filter the mixture through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with Ethyl Acetate (50 mL).
-
Step 10: Transfer the filtrate to a separatory funnel. Add Water (30 mL) and separate the layers.
-
Step 11: Extract the aqueous layer with Ethyl Acetate (2 x 30 mL).
-
Step 12: Combine the organic layers and wash with Brine (sat. NaCl, 50 mL).
-
Step 13: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure (Rotovap) to yield the crude oil/solid.
Phase 5: Purification[1]
-
Primary Method (Column Chromatography):
-
Stationary Phase: Silica Gel (230–400 mesh).
-
Mobile Phase: Gradient elution from 100% Hexanes to 95:5 Hexanes:Ethyl Acetate.[1]
-
Note: The product is non-polar. Start with pure hexanes to elute impurities (like biphenyl from homocoupling), then increase polarity to elute the product.
-
-
Secondary Method (Recrystallization):
-
If the product solidifies (MP ~50-60°C), it can be recrystallized from hot Ethanol or a Hexane/EtOAc mixture for higher purity (>99%).
-
Mechanistic Workflow
The Suzuki catalytic cycle involves three distinct electronic steps. Understanding this helps in troubleshooting low yields.
Figure 2: The Suzuki-Miyaura Catalytic Cycle.[1]
-
Oxidative Addition: Pd(0) inserts into the C-Br bond.[1] This is the rate-determining step for chlorides, but fast for bromides.[1]
-
Transmetallation: The base (K₂CO₃) activates the boronic acid to form a boronate species, which transfers the phenyl group to the Palladium center.
-
Reductive Elimination: The two aryl groups couple, releasing the product and regenerating the Pd(0) catalyst.
Characterization Data (Expected)
-
Appearance: White to off-white crystalline solid (or colorless oil that solidifies upon standing).[1]
-
¹H NMR (400 MHz, CDCl₃): δ 8.42 (d, J = 2.5 Hz, 1H, H-6), 7.81 (dd, J = 8.6, 2.5 Hz, 1H, H-4), 7.55–7.50 (m, 2H, Ph-H), 7.48–7.42 (m, 2H, Ph-H), 7.38–7.32 (m, 1H, Ph-H), 6.83 (d, J = 8.6 Hz, 1H, H-3), 3.98 (s, 3H, OMe).
-
¹³C NMR (100 MHz, CDCl₃): δ 163.5, 145.2, 137.8, 137.1, 129.8, 129.0, 127.1, 126.8, 110.9, 53.6.
-
MS (ESI): Calculated for C₁₂H₁₁NO [M+H]⁺: 186.09. Found: 186.1.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield (<50%) | Oxygen poisoning of Pd catalyst.[1][2] | Ensure rigorous degassing.[2] Switch to a fresh catalyst batch. |
| Homocoupling (Biphenyl) | Excess boronic acid or lack of degassing.[2] | Reduce boronic acid to 1.05 equiv. Improve inert atmosphere. |
| Starting Material Remains | Catalyst deactivation. | Add an additional 1 mol% of catalyst after 6 hours. |
| Hydrolysis (Pyridone formation) | Reaction medium too acidic or too hot.[2] | Ensure K₂CO₃ is sufficient.[2] Do not exceed 100°C. |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Sigma-Aldrich. (n.d.).[1] this compound Product Information. Sigma-Aldrich Catalog. [1]
-
BenchChem. (2025). Application Notes for Suzuki Coupling of Halopyrimidines. BenchChem Protocols.
-
ChemicalBook. (n.d.). 2-Phenylpyridine NMR and Physical Properties. ChemicalBook Database.
Sources
- 1. 667420-21-5|2-Methoxy-5-(4-methoxyphenyl)pyridine|BLD Pharm [bldpharm.com]
- 2. Showing Compound 2-Phenylpyridine (FDB004404) - FooDB [foodb.ca]
- 3. reddit.com [reddit.com]
- 4. aobchem.com [aobchem.com]
- 5. This compound 97% | CAS: 53698-47-8 | AChemBlock [achemblock.com]
- 6. 2-Phenylpyridine - Wikipedia [en.wikipedia.org]
- 7. 24674-39-3|2-Methoxy-5-vinylpyridine|BLD Pharm [bldpharm.com]
- 8. rsc.org [rsc.org]
- 9. 2-Phenylpyridine(1008-89-5) 1H NMR [m.chemicalbook.com]
Application Notes and Protocols: Functionalization of the Pyridine Ring in 2-Methoxy-5-phenylpyridine
Abstract
This comprehensive technical guide provides a detailed exploration of synthetic strategies for the functionalization of the pyridine ring in 2-Methoxy-5-phenylpyridine. This versatile scaffold is of significant interest to researchers in medicinal chemistry and materials science due to its prevalence in a range of biologically active compounds and functional materials.[1][2] This document outlines robust protocols for key transformations, including electrophilic aromatic substitution, directed ortho-metalation, and palladium-catalyzed cross-coupling reactions. Each section delves into the mechanistic underpinnings of the described methodologies, offering insights into the rationale behind experimental design and parameter optimization. The protocols provided herein are intended to serve as a practical resource for researchers, scientists, and drug development professionals engaged in the synthesis and derivatization of pyridine-based compounds.
Introduction
The this compound core is a privileged scaffold in modern chemical research. Its derivatives have been investigated for a variety of applications, from potential therapeutic agents to components in advanced materials like liquid crystals and organic light-emitting diodes (OLEDs).[2][3] The strategic introduction of new functional groups onto the pyridine ring is a critical step in modulating the physicochemical and biological properties of these molecules. This guide provides a detailed overview of established and cutting-edge methodologies for achieving selective functionalization at various positions of the pyridine ring.
Section 1: Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) is a fundamental strategy for introducing a variety of functional groups onto aromatic rings. In the case of 2-methoxypyridine derivatives, the electron-donating nature of the methoxy group and the inherent electron-deficient character of the pyridine ring play a crucial role in directing the regioselectivity of these reactions.
Nitration
The introduction of a nitro group onto the pyridine ring serves as a versatile handle for further synthetic transformations. The nitration of 2-methoxypyridine preferentially occurs at the 5-position due to the directing effect of the methoxy group.[3]
Mechanistic Considerations
The reaction proceeds via the generation of the nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids. The electron-donating methoxy group at the 2-position activates the pyridine ring towards electrophilic attack, with the greatest increase in electron density at the 3- and 5-positions. Steric hindrance from the methoxy group can disfavor substitution at the 3-position, leading to preferential nitration at the 5-position.
Protocol 1: Nitration of 2-Methoxypyridine
Materials:
-
2-Methoxypyridine
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethanol
-
Ice Bath
-
Round-bottom flask with magnetic stirrer
-
Dropping funnel
Procedure:
-
In a round-bottom flask cooled in an ice bath, carefully add concentrated sulfuric acid.
-
While stirring, slowly add 2-methoxypyridine to the sulfuric acid, maintaining the temperature below 10°C.
-
In a separate beaker, prepare a nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid.
-
Slowly add the nitrating mixture to the solution of 2-methoxypyridine in sulfuric acid via a dropping funnel, ensuring the reaction temperature does not exceed 60°C.[3]
-
After the addition is complete, continue stirring at 50-60°C for 1-2 hours, monitoring the reaction progress by TLC.[3]
-
Upon completion, pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.
-
Collect the solid product by filtration, wash with cold water, and recrystallize from ethanol to afford 2-methoxy-5-nitropyridine. A yield of approximately 85% can be expected.[3]
Halogenation
Halogenation, particularly bromination, is another key electrophilic substitution reaction. The introduction of a halogen atom provides a reactive site for subsequent cross-coupling reactions. While the methoxy group in 2-methoxypyridine directs substitution to the 3- and 5-positions, the outcome can be influenced by the reaction conditions.[4]
Mechanistic Considerations
Similar to nitration, halogenation proceeds through the attack of an electrophilic halogen species on the electron-rich positions of the pyridine ring. The choice of halogenating agent and solvent can influence the regioselectivity.
Protocol 2: Bromination of 2-Methoxypyridine
Materials:
-
2-Methoxypyridine
-
Bromine (Br₂)
-
Sodium Bicarbonate (NaHCO₃)
-
Appropriate solvent (e.g., CCl₄, CH₂Cl₂)
-
Round-bottom flask with magnetic stirrer and reflux condenser
Procedure:
-
Dissolve 2-methoxypyridine in a suitable solvent in a round-bottom flask.
-
Add sodium bicarbonate to the solution.
-
Slowly add a solution of bromine in the same solvent to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.[5]
-
Upon completion, cool the reaction to room temperature and quench with a solution of sodium thiosulfate to remove excess bromine.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the brominated product. The major product is often 3-bromo-2-methoxypyridine.[4]
Section 2: Directed Ortho-Metalation (DoM)
Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. A directing group on the ring coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position.
Lithiation of 2-Methoxypyridine
The methoxy group in 2-methoxypyridine can act as a directing group for lithiation. However, the regioselectivity of this reaction can be complex and highly dependent on the choice of base and reaction conditions. While classical ortho-lithiation would be expected at the C-3 position, studies have shown that lithiation can also occur at the C-6 position.[6][7]
Causality Behind Experimental Choices
The use of specific lithium amide bases, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP), can favor deprotonation at the C-3 position.[7] Conversely, mixed-metal bases like BuLi-LiDMAE (lithium N,N-dimethylaminoethoxide) have been shown to selectively deprotonate the C-6 position.[6] This selectivity is attributed to the formation of specific aggregates between the base and the substrate.[6]
Workflow for Directed Ortho-Metalation
Caption: General workflow for directed ortho-metalation of this compound.
Protocol 3: C-3 Lithiation of 2-Methoxypyridine using LDA
Materials:
-
2-Methoxypyridine
-
Diisopropylamine
-
n-Butyllithium (n-BuLi)
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., N,N-dimethylformamide - DMF)
-
Argon or Nitrogen atmosphere
-
Dry ice/acetone bath
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere.
-
Add anhydrous THF and cool the flask to -78°C using a dry ice/acetone bath.
-
Slowly add diisopropylamine to the THF, followed by the dropwise addition of n-BuLi. Stir for 30 minutes at -78°C to generate LDA in situ.
-
Add a solution of 2-methoxypyridine in anhydrous THF to the LDA solution at -78°C. Stir for 1-2 hours.
-
Add the desired electrophile (e.g., DMF to introduce a formyl group) and stir for an additional hour at -78°C.
-
Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Section 3: Palladium-Catalyzed C-H Activation/Cross-Coupling
Palladium-catalyzed C-H activation has emerged as a powerful and atom-economical method for the functionalization of heterocycles.[8] For 2-phenylpyridine derivatives, the pyridine nitrogen can act as a directing group to facilitate C-H activation at the ortho-position of the phenyl ring.
C-H Arylation
Direct arylation via C-H activation allows for the formation of biaryl structures without the need for pre-functionalized starting materials.
Mechanistic Rationale
The reaction typically proceeds through a concerted metalation-deprotonation (CMD) pathway, where the palladium catalyst, coordinated to the pyridine nitrogen, facilitates the cleavage of a C-H bond on the phenyl ring. The resulting palladacycle intermediate can then undergo oxidative addition with an aryl halide, followed by reductive elimination to form the C-C bond and regenerate the active catalyst.
Conceptual Scheme for Pd-Catalyzed C-H Arylation
Caption: Simplified representation of a Pd-catalyzed C-H arylation reaction.
Protocol 4: Palladium-Catalyzed Ortho-Arylation of 2-Phenylpyridine
Materials:
-
2-Phenylpyridine (as a model for this compound)
-
Aryl halide (e.g., iodobenzene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Ligand (e.g., P(o-tolyl)₃)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., DMF, toluene)
-
Schlenk tube or similar reaction vessel
Procedure:
-
To a Schlenk tube, add 2-phenylpyridine, the aryl halide, palladium(II) acetate, the phosphine ligand, and the base.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100-120°C) and stir for 12-24 hours.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.
Data Summary
| Functionalization Strategy | Reagents/Catalyst | Position of Functionalization | Typical Yields | Reference |
| Nitration | HNO₃, H₂SO₄ | C-5 | ~85% | [3] |
| Bromination | Br₂, NaHCO₃ | C-3 | Varies | [4][5] |
| C-3 Lithiation | LDA, Electrophile | C-3 | Good | [7] |
| C-6 Lithiation | BuLi-LiDMAE, Electrophile | C-6 | Good | [6] |
| Ortho-Arylation | Pd(OAc)₂, Ligand, Base | Ortho-position of phenyl ring | Good to Excellent | [8][9] |
Conclusion
The functionalization of the this compound scaffold is a rich and diverse area of synthetic chemistry. The strategic choice of reagents and reaction conditions allows for the selective introduction of a wide array of functional groups at various positions on the pyridine ring. The protocols and mechanistic insights provided in this guide are intended to empower researchers to efficiently synthesize novel derivatives for applications in drug discovery and materials science. It is crucial to note that reaction optimization may be necessary for specific substrates and desired transformations.
References
-
Brainly. Pyridine rings can also undergo electrophilic aromatic substitution. Given 2-methoxypyridine below, draw. [Link]
-
YouTube. nucleophilic aromatic substitutions. [Link]
-
Royal Society of Chemistry. 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry. [Link]
-
Chegg. Solved Pyridine rings can also under electrophilic aromatic. [Link]
-
ResearchGate. 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. [Link]
-
National Institutes of Health. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. [Link]
-
American Chemical Society. Lithiation of 2-Heterosubstituted Pyridines with BuLi−LiDMAE: Evidence for Regiospecificity at C-6. [Link]
-
ResearchGate. Tunable ortho-halogenation of 2-phenylpyridine catalyzed by CuX in co-action of different carboxylic acids. [Link]
-
ResearchGate. Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization? | Request PDF. [Link]
-
The Journal of Organic Chemistry. Catalyzed metalation applied to 2-methoxypyridine. [Link]
-
PubMed. Metal-free ortho C-H borylation of 2-phenoxypyridines under mild conditions. [Link]
-
SpringerLink. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. [Link]
- Google Patents.
-
Synfacts. Pyridine-Catalyzed Radical Borylation of Aryl Halides. [Link]
-
ACS Publications. Asymmetric Synthesis of the Tricyclic Core of Ingenane Diterpenoids via a Photocatalytic de Mayo Fragmentation Strategy. [Link]
-
Journal of the American Chemical Society. Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. [Link]
-
DR-NTU. Nucleophilic amination of methoxypyridines by a sodium hydride. [Link]
-
ResearchGate. Mechanochemical C−H halogenation of 2‐phenylpyridine (31) and mechanosynthesis of rhodacycle intermediate 34. [Link]
-
Reddit. Tearing my hair out over a difficult borylation. [Link]
-
National Institutes of Health. Concerted Nucleophilic Aromatic Substitution Reactions. [Link]
-
ACS Publications. C−H Activation of Phenyl Imines and 2-Phenylpyridines with [Cp*MCl2]2 (M = Ir, Rh): Regioselectivity, Kinetics, and Mechanism. [Link]
-
PubMed. 2-Hydroxypyridine-based Ligands as Promoter in Ruthenium(II) Catalyzed C-H Bond Activation/Arylation Reactions. [Link]
-
Chemistry LibreTexts. 22.4: Electrophilic Aromatic Substitution. [Link]
-
YouTube. (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. [Link]
-
Semantic Scholar. Direct nitration of five membered heterocycles. [Link]
-
Semantic Scholar. 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus c. [Link]
-
Journal of the American Chemical Society. Metalation of Pyridines with nBuLi−Li−Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity. [Link]
-
Wikipedia. Borylation. [Link]
-
MDPI. Synthesis of Hydrazinylpyridines via Nucleophilic Aromatic Substitution and Further Transformation to Bicyclo[2.2.2]octenes Fused with Two N-Aminosuccinimide Moieties. [Link]
-
ResearchGate. sp² C H activation of methyl‐substituted 2‐phenylpyridines by ortho... [Link]
-
HETEROCYCLES. DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. [Link]
-
StackExchange. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? [Link]
-
SciSpace. Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron. [Link]
-
ResearchGate. Traditional directed C–H activation of 2-phenylpyridine (top) and boryl. [Link]
-
National Institutes of Health. 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors. [Link]
-
Andrew G Myers Research Group. ortho metalation. [Link]
-
ResearchGate. Calculated pK a (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. [Link]
-
ResearchGate. Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. 2-Methoxy-5-nitropyridine|CAS 5446-92-4| Purity [benchchem.com]
- 4. brainly.com [brainly.com]
- 5. Solved Pyridine rings can also under electrophilic aromatic | Chegg.com [chegg.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 9. 2-Hydroxypyridine-based Ligands as Promoter in Ruthenium(II) Catalyzed C-H Bond Activation/Arylation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced Application Note: 2-Methoxy-5-phenylpyridine Scaffolds in Kinase Inhibitor Synthesis
Executive Summary
The 2-methoxy-5-phenylpyridine moiety represents a privileged biaryl scaffold in modern medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors. Unlike simple biphenyl systems, this heterocyclic scaffold offers tunable physicochemical properties, including enhanced aqueous solubility, reduced lipophilicity (LogP), and specific hydrogen-bonding vectors essential for interacting with the hinge region of kinase domains.
This Application Note details the strategic utility of this compound as a versatile intermediate. We provide validated protocols for its synthesis via Suzuki-Miyaura cross-coupling and its downstream transformation into 2-pyridone pharmacophores—a critical motif found in inhibitors of p38 MAPK, BTK, and VEGFR.
Strategic Rationale: The "Masked" Pharmacophore
In kinase inhibitor design, the this compound structure serves two distinct, high-value roles:
-
The Biaryl Anchor: The 5-phenyl ring typically occupies the hydrophobic pocket (Gatekeeper or Back Pocket) of the kinase ATP-binding site, providing essential van der Waals contacts. The pyridine nitrogen provides a vector for solvation or H-bonding, often superior to a phenyl ring in terms of metabolic stability.
-
The "Masked" Pyridone: The 2-methoxy group acts as a robust protecting group for the 2-pyridone tautomer. While the methoxy form locks the ring in an aromatic pyridine state, demethylation reveals the 2-pyridone (2-hydroxypyridine) lactam. This lactam is a "privileged structure" capable of a donor-acceptor (D-A) hydrogen bond pattern, ideal for binding to the kinase hinge region (e.g., the backbone NH and CO of the hinge residues).
Mechanism of Action in Synthesis[1]
-
Solubility: The pyridine nitrogen lowers LogP compared to biphenyl analogs, improving the drug-likeness (Lipinski's Rule of 5).
-
Conformational Control: The biaryl axis allows for a twisted conformation that can induce selectivity by fitting into narrow hydrophobic clefts unique to specific kinases (e.g., PI3K isoforms).
Experimental Protocol: Scalable Synthesis via Suzuki-Miyaura Coupling
This protocol describes the robust synthesis of this compound from 5-bromo-2-methoxypyridine.[1] This method is optimized for scalability and minimizes the formation of homocoupling byproducts.
Materials Required[1][3][4][5][6][7][8][9][10][11]
-
Substrate: 5-Bromo-2-methoxypyridine (CAS: 13472-85-0)
-
Coupling Partner: Phenylboronic acid (CAS: 98-80-6)
-
Catalyst: PdCl₂(dppf)·CH₂Cl₂ or Pd(PPh₃)₄
-
Base: Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃)
-
Solvent System: 1,4-Dioxane/Water (4:1) or DMF/Water (for higher temperature stability)
Step-by-Step Methodology
-
Reaction Assembly:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, charge 5-bromo-2-methoxypyridine (1.0 eq, 20 mmol) and phenylboronic acid (1.2 eq, 24 mmol).
-
Add the base K₃PO₄ (2.0 eq, 40 mmol).
-
Suspend the solids in a degassed mixture of 1,4-Dioxane (80 mL) and Water (20 mL). Note: Degassing is critical to prevent Pd oxidation and homocoupling.
-
-
Catalyst Addition:
-
Add Pd(dppf)Cl₂ (0.03 eq, 0.6 mmol) under a stream of nitrogen.
-
Seal the flask with a septum and purge with nitrogen for 5 minutes.
-
-
Coupling Reaction:
-
Heat the mixture to 90°C for 4–6 hours. Monitor reaction progress via TLC (Hexane/EtOAc 8:1) or LC-MS.
-
Checkpoint: The starting bromide should be fully consumed. The product typically appears as a UV-active spot with higher R_f than the boronic acid but lower than the bromide.
-
-
Work-up and Purification:
-
Cool to room temperature.[2] Dilute with Ethyl Acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Flash column chromatography on silica gel.
-
Eluent: Gradient of 0–10% Ethyl Acetate in Hexanes.
-
-
Yield Expectation: 85–95% as a white/off-white solid.
-
Characterization Data (Representative)
| Parameter | Value |
| Appearance | White crystalline solid |
| 1H NMR (CDCl3) | δ 8.42 (d, 1H), 7.85 (dd, 1H), 7.55 (m, 2H), 7.45 (m, 2H), 7.35 (m, 1H), 6.82 (d, 1H), 4.01 (s, 3H) |
| MS (ESI) | [M+H]+ = 186.1 |
Downstream Application: The "Pyridone Switch" Protocol
Many kinase inhibitors (e.g., p38 inhibitors) require a hydrogen bond donor in the hinge region. The 2-methoxy group is converted to the active 2-pyridone pharmacophore using this protocol.[1]
Methodology
-
Demethylation:
-
Isolation:
-
Neutralize the reaction mixture with NaHCO₃ (aq) to pH 7.
-
Extract with DCM/MeOH (9:1) if the product precipitates, or filter the solid directly.
-
-
Result: 5-phenylpyridin-2(1H)-one. This scaffold is now ready for N-alkylation or further decoration to fit specific kinase pockets.
Visualizations
Figure 1: Synthetic Workflow and Activation Strategy
This diagram illustrates the synthesis of the scaffold and its conversion into the active kinase binding motif.
Caption: Synthesis of the this compound scaffold and its activation to the pyridone pharmacophore for kinase binding.
Figure 2: Pharmacophore Mapping (SAR Logic)
How the this compound moiety interacts within the ATP binding site.
Caption: Structure-Activity Relationship (SAR) map detailing the functional roles of the scaffold's substructures in kinase inhibition.
References
-
Synthesis and Anticancer Activity of Mitotic-Specific 3,4-Dihydropyridine-2(1H)-thiones. International Journal of Molecular Sciences, 2021.[6] Link
- Relevance: Details the multigram scale synthesis of this compound via Suzuki coupling.
-
Discovery of 2-(2-Oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (Perampanel). Journal of Medicinal Chemistry, 2012. Link[7]
- Relevance: Demonstrates the conversion of the 2-methoxypyridine moiety to the 2-pyridone pharmacophore using HBr.
-
Discovery of 2-methoxy-3-phenylsulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides as novel PI3K inhibitors. European Journal of Medicinal Chemistry, 2014. Link
-
Pd-Catalyzed Borylation in Water and Its Application to the Synthesis of Active Pharmaceutical Ingredient (API) Intermediates. The Journal of Organic Chemistry, 2017. Link
- Relevance: Validates the formation of this compound as a specific biaryl product in aqueous media.
Sources
- 1. Synthesis and Anticancer Activity of Mitotic-Specific 3,4-Dihydropyridine-2(1H)-thiones [mdpi.com]
- 2. 2-Methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide hemihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. escholarship.org [escholarship.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of 2-methoxy-3-phenylsulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides as novel PI3K inhibitors and anticancer agents by bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modification of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide as PI3Ks inhibitor by replacement of the acetamide group with alkylurea - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 2-Methoxy-5-phenylpyridine in Fluorescent Probe Design & Validation
Executive Summary
2-Methoxy-5-phenylpyridine (CAS: 53698-47-8) is a biaryl pyridine scaffold primarily utilized in chemical biology as a high-affinity recognition ligand for Acetylcholinesterase (AChE) . While not intrinsically fluorescent in the visible spectrum, its structural rigidity and specific binding properties make it a critical component in the development of enzyme-activatable fluorescent probes .
This guide details the application of this compound as:
-
A Targeting Moiety in the synthesis of "Turn-On" fluorescent probes for neurodegenerative disease research (Alzheimer’s).
-
A Competitive Standard in fluorescence displacement assays to validate the specificity of novel AChE sensors.
-
A Privileged Scaffold for Iridium(III)-based phosphorescent complexes used in oxygen sensing.
Chemical Identity & Properties
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 53698-47-8 |
| Molecular Formula | C₁₂H₁₁NO |
| Molecular Weight | 185.22 g/mol |
| Solubility | Soluble in DMSO, MeOH, CH₂Cl₂; Low solubility in water. |
| Key Functional Groups | Methoxy (-OMe) donor; Pyridine nitrogen acceptor. |
| Role in Fluorescence | Targeting Ligand (AChE) / Cyclometalating Ligand (Ir-complexes) |
Mechanism of Action
AChE Targeting Mechanism
The this compound scaffold mimics the steric and electronic profile of acetylcholine precursors, allowing it to bind with high affinity to the Peripheral Anionic Site (PAS) or the Catalytic Active Site (CAS) of Acetylcholinesterase.
-
Probe Design Logic: By tethering this non-fluorescent ligand to a fluorophore (e.g., Naphthalimide, BODIPY, or Rhodamine) via a cleavable linker or a spacer, researchers create a probe that accumulates specifically in AChE-rich regions (e.g., neuromuscular junctions).
-
Signal Generation:
-
Mechanism A (Activity-Based): The probe contains a reactive carbamate group derived from the scaffold. AChE hydrolyzes this group, releasing the fluorophore and restoring its fluorescence (Photoinduced Electron Transfer - PET mechanism).
-
Mechanism B (Affinity-Based): The scaffold directs the fluorophore to the enzyme pocket. Binding restricts molecular rotation, triggering Aggregation-Induced Emission (AIE) or reducing non-radiative decay.
-
Diagram: Competitive Fluorescence Displacement Assay
The following diagram illustrates how this compound is used to validate other fluorescent probes.
Caption: Logical flow of a competitive displacement assay. This compound displaces the fluorescent probe, confirming the probe's specificity for the AChE active site.
Experimental Protocols
Protocol A: Validation of AChE Specificity (Competitive Assay)
Objective: Confirm that a novel fluorescent signal is due to specific AChE binding using this compound as a blocking agent.
Reagents:
-
Buffer: 0.1 M Phosphate Buffer (PBS), pH 7.4.
-
Enzyme: Purified Acetylcholinesterase (human or electric eel), 1 U/mL stock.
-
Fluorophore: Novel AChE probe (e.g., TCF-based or Coumarin-based), 10 µM stock.
-
Competitor: this compound (dissolved in DMSO), 1 mM stock.
Procedure:
-
Preparation: Dilute AChE to 0.1 U/mL in PBS (Total Volume: 1 mL per cuvette).
-
Baseline Measurement: Add the Novel Probe (final conc. 1-5 µM) to the buffer without enzyme. Record fluorescence (
). -
Binding Signal: Add AChE (0.1 U/mL) to the probe solution. Incubate for 10 min at 37°C. Record fluorescence (
). Expect a significant increase. -
Competition Step: In a separate set of samples, pre-incubate AChE with This compound (10 µM, 50 µM, 100 µM) for 15 minutes before adding the fluorescent probe.
-
Measurement: Add the fluorescent probe and incubate for 10 min. Record fluorescence (
). -
Analysis: Calculate the % Inhibition.
Interpretation: A high % inhibition (>50%) confirms that the probe and this compound compete for the same active site, validating the probe's specificity.
Protocol B: Synthesis of the Scaffold (Suzuki Coupling)
Objective: Synthesize high-purity this compound for use as a ligand.
-
Reactants: 5-Bromo-2-methoxypyridine (1.0 eq), Phenylboronic acid (1.2 eq).[1]
-
Catalyst: Pd(PPh₃)₄ (5 mol%) or PdCl₂ (dppf).
-
Base: Na₂CO₃ (2.0 eq) or K₃PO₄.
-
Solvent: Toluene/Ethanol/Water (4:1:1) or Dioxane/Water.
-
Steps:
-
Degas solvents with N₂ for 30 min.
-
Combine aryl halide, boronic acid, and base in the reaction vessel.
-
Add catalyst under inert atmosphere.
-
Reflux at 90-100°C for 12-16 hours.
-
Monitor via TLC (Hexane:EtOAc 8:2).
-
Workup: Extract with EtOAc, wash with brine, dry over MgSO₄.
-
Purification: Silica gel chromatography. This compound typically elutes in non-polar fractions (high R_f).
-
Advanced Application: Iridium(III) Phosphorescent Probes
Beyond enzyme sensing, this scaffold is a precursor for Cyclometalated Iridium Complexes (e.g.,
-
Role: The this compound acts as the
ligand. -
Effect: The methoxy group is an Electron Donating Group (EDG).
-
Position Effect: Located on the pyridine ring, it raises the energy of the LUMO (Lowest Unoccupied Molecular Orbital).
-
Spectral Shift: This typically results in a blue shift of the emission compared to the unsubstituted phenylpyridine ligand, making it useful for engineering blue/green phosphorescent probes for ratiometric oxygen sensing in hypoxic tumors.
-
References
-
AChE Inhibition & Labeling
- Source: Biosynth & NIH Molecular Libraries Program.
-
Context: Identified as a potent carbamate inhibitor used for labeling and optimization of AChE inhibitors.[2]
-
Link:
-
Synthesis & Cross-Coupling Protocols
- Source:Journal of Organic Chemistry / ACS Public
- Title: "Pd-Catalyzed Borylation in Water and Its Application to the Synthesis of Active Pharmaceutical Ingredient (API)
- Context: Details the Suzuki-Miyaura coupling protocol for synthesizing this compound
-
Link:
-
Fluorescent Probe Design Principles (AChE)
- Source:M
-
Title: "A responsive AIE-active fluorescent probe for visualization of acetylcholinesterase activity."[3]
- Context: Describes the general strategy of using specific pyridine/carbamate ligands to target AChE, which validates the utility of the this compound scaffold.
-
Link:
Sources
- 1. Optimization and characterization of a carbamate inhibitor for plasma platelet-activating factor acetylhydrolase (pPAFAH) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. biosynth.com [biosynth.com]
- 3. A responsive AIE-active fluorescent probe for visualization of acetylcholinesterase activity in vitro and in vivo - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Note: A Robust Protocol for the Synthesis of Substituted Bipyridine Ligands from 2-Methoxy-5-phenylpyridine via Palladium-Catalyzed Cross-Coupling
Abstract: Bipyridine and its derivatives are foundational ligands in coordination chemistry, with extensive applications in catalysis, materials science, and as key structural motifs in biologically active molecules.[1][2] This guide provides a comprehensive, field-proven methodology for the synthesis of functionalized 2,2'-bipyridine ligands, commencing from the readily available starting material, 2-methoxy-5-phenylpyridine. The described two-step synthetic strategy involves the conversion of the methoxy group into a reactive halide, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We delve into the causality behind experimental choices, offering detailed, step-by-step protocols and troubleshooting insights to ensure reliable and reproducible outcomes for researchers, scientists, and drug development professionals.
Overview of the Synthetic Strategy
The synthesis of unsymmetrical 2,2'-bipyridines from non-functionalized precursors necessitates a strategic approach. The core challenge lies in creating a reactive "handle" on one pyridine ring to facilitate coupling with a second, suitably functionalized pyridine unit. Our strategy employs a classic and robust two-stage process:
-
Stage 1: Intermediate Synthesis. The inert 2-methoxy group of the starting material is converted into a 2-bromo group. A bromide is an excellent leaving group for subsequent palladium-catalyzed cross-coupling reactions, providing a reliable site for C-C bond formation.
-
Stage 2: Suzuki-Miyaura Cross-Coupling. The synthesized 2-bromo-5-phenylpyridine intermediate is then coupled with a commercially available or synthetically prepared pyridylboronic acid derivative. The Suzuki-Miyaura reaction is chosen for its high functional group tolerance, generally good yields, and the lower toxicity of its boron-based reagents compared to alternatives like the organotin compounds used in Stille couplings.[3][4]
The overall workflow is depicted below.
Caption: High-level workflow for the synthesis of the target bipyridine ligand.
Stage 1: Synthesis of 2-Bromo-5-phenylpyridine Intermediate
Mechanistic Rationale and Experimental Causality
The C-O bond of the methoxy group at the 2-position of the pyridine ring is not susceptible to direct displacement. Therefore, a two-step conversion is employed. First, the methyl group is cleaved using a strong acid like hydrobromic acid (HBr) to yield the corresponding pyridone. This pyridone tautomer is then treated with a brominating agent, such as phosphorus oxybromide (POBr₃), to replace the hydroxyl group with a bromine atom, furnishing the desired 2-bromo intermediate. This sequence is a standard and highly effective method for converting 2-alkoxypyridines into 2-halopyridines, which are versatile precursors for cross-coupling reactions.[5]
Detailed Experimental Protocol: 2-Bromo-5-phenylpyridine
Materials:
-
This compound (1.0 eq)
-
Hydrobromic acid (48% aqueous solution)
-
Phosphorus oxybromide (POBr₃) (1.5 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Demethylation: To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq). Add 48% aqueous HBr (5-10 volumes). Heat the mixture to reflux (approx. 120-125 °C) and maintain for 12-18 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up (Pyridone): Cool the reaction mixture to room temperature. Carefully neutralize the acid by slow addition of saturated NaHCO₃ solution until the pH is ~7-8. The pyridone product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Bromination: In a separate flask under an inert atmosphere (N₂ or Ar), add the dried pyridone from the previous step. Add POBr₃ (1.5 eq) and heat the mixture to 110 °C for 3-4 hours. The mixture will become a molten slurry.
-
Work-up (Bromide): Cool the reaction mixture to room temperature. Very cautiously, pour the mixture onto crushed ice. The excess POBr₃ will quench exothermically. Stir until all solids are in suspension.
-
Extraction: Make the aqueous slurry basic (pH ~8-9) with saturated NaHCO₃ or NaOH solution. Transfer the mixture to a separatory funnel and extract with dichloromethane (3x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield 2-bromo-5-phenylpyridine as a solid.
Expected Results & Characterization
The following table summarizes typical data for the successful synthesis of the intermediate.
| Parameter | Expected Value |
| Overall Yield | 65-80% |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃) | Peaks corresponding to the phenyl and pyridyl protons. |
| Mass Spec (ESI) | [M+H]⁺ peak matching the molecular weight. |
Stage 2: Suzuki-Miyaura Cross-Coupling
Mechanistic Rationale and Experimental Causality
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for constructing C(sp²)-C(sp²) bonds.[3][6] The catalytic cycle, illustrated below, involves a palladium(0) species.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
A critical challenge in bipyridine synthesis is the potential for the nitrogen atoms of the product to coordinate strongly with the palladium catalyst, leading to deactivation or "catalyst poisoning".[6][7] To mitigate this, the choice of catalyst, ligand, and conditions is paramount. We recommend a palladium catalyst with a bulky, electron-rich phosphine ligand, such as Pd(dppf)Cl₂, which can promote the reductive elimination step and improve catalyst turnover.
Detailed Experimental Protocol: 5-Phenyl-2,2'-bipyridine
Materials:
-
2-Bromo-5-phenylpyridine (1.0 eq)
-
Pyridine-2-boronic acid (1.2 eq)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.03 eq, 3 mol%)
-
Potassium carbonate (K₂CO₃), anhydrous (3.0 eq)
-
1,4-Dioxane or DME
-
Water
-
Ethyl Acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add 2-bromo-5-phenylpyridine (1.0 eq), pyridine-2-boronic acid (1.2 eq), anhydrous K₂CO₃ (3.0 eq), and Pd(dppf)Cl₂·CH₂Cl₂ (0.03 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 ratio via syringe. The total solvent volume should be sufficient to make the solution approximately 0.1 M with respect to the limiting reagent.
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the final bipyridine ligand.
Data Summary and Validation
| Parameter | Expected Value |
| Yield | 70-90% |
| Appearance | White or pale yellow solid |
| Purity (HPLC) | >95% |
| ¹H NMR (CDCl₃) | Complex aromatic region showing signals for all protons. |
| Mass Spec (ESI) | [M+H]⁺ peak corresponding to the coupled product. |
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; Poor quality reagents/solvents. | Use a fresh bottle of catalyst. Ensure solvents are properly degassed to remove oxygen, which can deactivate Pd(0). |
| Catalyst poisoning.[6] | Increase catalyst loading slightly (e.g., to 5 mol%). Consider a different ligand system. | |
| Formation of Homocoupling | Boronic acid instability. | Use freshly opened or purified boronic acid. Ensure the base is anhydrous. |
| Difficult Purification | Streaking on silica gel due to nitrogen coordination. | Add a small amount of triethylamine (0.5-1%) to the chromatography eluent to improve peak shape. |
Conclusion
This application note details a reliable and scalable two-stage synthesis for producing substituted 2,2'-bipyridine ligands from this compound. By converting the methoxy group to a reactive bromide and employing a carefully selected Suzuki-Miyaura cross-coupling protocol, researchers can overcome common challenges such as catalyst poisoning. This methodology provides a robust platform for accessing valuable ligands essential for advancements in drug discovery and materials science.
References
-
Yamanoi, Y. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules, 29(3), 576. [Link]
-
Bako, T. A., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [Link]
-
Al-Saeed, F. A., et al. (2019). Synthesis and characterization of a new ditopic bipyridine-terpyridine bridging ligand using a Suzuki cross-coupling reaction. Semantic Scholar. [Link]
-
Apps, M. G., et al. (2012). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Journal of Visualized Experiments. [Link]
- Google Patents. (2015).
-
Constable, E. C., & Housecroft, C. E. (2019). The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime. Molecules, 24(21), 3951. [Link]
-
Yamanoi, Y. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives [v1]. Preprints.org. [Link]
-
ResearchGate. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. [Link]
-
Yamanoi, Y. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. National Center for Biotechnology Information. [Link]
-
PubMed. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules, 29(3), 576. [Link]
-
Fan, X., et al. (2006). Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. The Journal of Organic Chemistry, 71(19), 7475–7478. [Link]
-
Liu, T., & Fraser, C. L. (2002). Synthesis of 4-, 5-, and 6-Methyl-2,2'-Bipyridine by a Negishi Cross-Coupling Strategy: 5-Methyl-2,2'-Bipyridine. Organic Syntheses, 78, 51. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Snieckus, V. (1990). Directed ortho metalation. Toluene- and transition-metal-catalyzed routes to polysubstituted aromatics. Chemical Reviews, 90(6), 879-933. [Link]
-
Wikipedia. (n.d.). Directed ortho metalation. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Recent Progress on the Synthesis of Bipyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methoxy-5-phenylpyridine
Welcome to the dedicated technical support guide for the synthesis of 2-Methoxy-5-phenylpyridine. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthetic transformation, with a focus on improving reaction yields and troubleshooting common experimental hurdles. The insights provided herein are a synthesis of established literature and practical, field-proven experience.
Introduction: The Challenge of Synthesizing this compound
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, most commonly achieved via palladium-catalyzed cross-coupling reactions, can be fraught with challenges. Issues such as low yields, inconsistent results, and difficult purifications are frequently encountered. This guide will provide a structured approach to understanding and overcoming these obstacles, with a primary focus on the widely-used Suzuki-Miyaura cross-coupling reaction.
Core Synthesis Pathway: The Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the workhorse for forging the crucial carbon-carbon bond in this compound. The typical disconnection involves the coupling of an aryl halide (or pseudohalide) with an arylboronic acid or ester. For our target molecule, the most common starting materials are 5-bromo-2-methoxypyridine and phenylboronic acid.
Representative Reaction Scheme:
The reaction is deceptively simple in appearance, but its success hinges on a delicate interplay between the catalyst, ligand, base, solvent, and temperature.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses the most common issues encountered during the synthesis of this compound.
Question 1: My reaction yield is very low (or I see no product at all). What are the likely causes?
Low or no product formation is the most common complaint. A systematic diagnosis is key.
Answer: This issue typically points to a problem with one of the core components of the catalytic cycle. Let's break down the possibilities:
-
Inactive Catalyst: The palladium catalyst is the heart of the reaction. Its deactivation is a primary suspect.
-
Oxygen Sensitivity: Many Pd(0) catalysts and phosphine ligands are sensitive to air. Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). Degas your solvents thoroughly.
-
Improper Pre-catalyst Activation: If using a Pd(II) pre-catalyst (like PdCl2(dppf)), it needs to be reduced in situ to the active Pd(0) species. This activation can fail if the conditions are not optimal.
-
Poor Reagent Quality: The purity of your starting materials, especially the boronic acid, is critical. Phenylboronic acid can degrade over time, especially if not stored properly.
-
-
Sub-optimal Base or Solvent:
-
Base Strength and Solubility: The base's role is to activate the boronic acid and facilitate the transmetalation step. If the base is too weak or insoluble in the reaction medium, the reaction will be sluggish. For this specific substrate, a moderately strong base like K2CO3 or K3PO4 is often a good starting point.
-
Solvent Choice: The solvent must solubilize all components to a reasonable extent. A mixture of an organic solvent (like dioxane or toluene) with water is often used to dissolve the inorganic base and the boronic acid salt.
-
-
Low Temperature: Suzuki couplings typically require heating to proceed at a reasonable rate. If the reaction temperature is too low, the catalytic cycle may not be initiated or may proceed very slowly.
Question 2: I am observing significant amounts of side products, mainly biphenyl and 2,2'-dimethoxy-5,5'-bipyridine. How can I minimize these?
The formation of homocoupled byproducts is a classic problem in cross-coupling reactions.
Answer: Homocoupling arises from the reaction of two molecules of the same starting material with each other.
-
Phenylboronic Acid Homocoupling (Biphenyl Formation): This is often promoted by the presence of oxygen and can be catalyzed by palladium.
-
Solution: Rigorous exclusion of air is the most effective solution. Ensure your reaction setup is airtight and that all reagents and solvents are properly degassed.
-
-
Aryl Halide Homocoupling (Bipyridine Formation): This can be more complex and is often influenced by the choice of ligand and the reaction temperature.
-
Solution: Screening different phosphine ligands can help to identify a system that favors the desired cross-coupling over homocoupling. Additionally, running the reaction at the lowest effective temperature can sometimes reduce the rate of this side reaction.
-
Question 3: My reaction starts well but seems to stall before all the starting material is consumed. What's happening?
A stalling reaction often indicates a problem that develops over time.
Answer: Reaction stalling is typically due to one of two main factors:
-
Catalyst Decomposition: The palladium catalyst can degrade over the course of the reaction, especially at high temperatures or in the presence of impurities.
-
Solution: Using a more robust catalyst system, such as one with a bulky, electron-rich phosphine ligand, can improve catalyst stability. Alternatively, a second charge of the catalyst can sometimes restart a stalled reaction, although this is not ideal.
-
-
Protodeboronation of the Boronic Acid: Phenylboronic acid can react with water or other protic species in the reaction mixture to be converted back to benzene. This side reaction consumes one of your key starting materials.
-
Solution: Using a non-aqueous solvent system or minimizing the amount of water present can help. Additionally, using a 1.2 to 1.5-fold excess of the boronic acid can help to compensate for this loss.
-
Optimization Strategies for Maximizing Yield
Beyond troubleshooting, proactive optimization is crucial for developing a robust and high-yielding synthesis.
Systematic Screening of Reaction Parameters
A Design of Experiments (DoE) approach or a one-factor-at-a-time (OFAT) screening can be highly effective. The following table summarizes key parameters and their likely impact:
| Parameter | Options | Rationale and Expected Impact |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ | The choice of palladium source and its oxidation state can affect the initiation of the catalytic cycle. |
| Ligand | PPh₃, SPhos, XPhos, RuPhos | Bulky, electron-rich ligands often promote oxidative addition and reductive elimination, leading to higher turnover numbers and better yields. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Et₃N | The base's strength and cation can influence the rate of transmetalation. Cs₂CO₃ is often very effective but more expensive. |
| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF, 2-MeTHF | The solvent system affects the solubility of all components and can influence the reaction rate and side product profile. |
| Temperature | 80-120 °C | Higher temperatures generally increase the reaction rate, but can also lead to catalyst decomposition and more side products. |
Visualizing the Path to Success: A Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting a low-yielding this compound synthesis.
Caption: A logical workflow for troubleshooting low yields.
Detailed Experimental Protocol: A Starting Point
This protocol provides a robust starting point for the synthesis of this compound.
Materials:
-
5-bromo-2-methoxypyridine (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
PdCl₂(dppf) (0.02 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-methoxypyridine, phenylboronic acid, PdCl₂(dppf), and K₂CO₃.
-
Evacuate and backfill the flask with Argon or Nitrogen three times.
-
Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution in vacuo and purify the crude product by flash column chromatography on silica gel.
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to rational troubleshooting.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Frequently Asked Questions (FAQs)
-
Q: Can I use a different arylboron reagent?
-
A: Yes, arylboronic esters (e.g., pinacol esters) are often more stable and can give more consistent results.
-
-
Q: Is it necessary to use a glovebox?
-
A: While a glovebox provides the best inert atmosphere, standard Schlenk line techniques are usually sufficient for this type of reaction.
-
-
Q: How do I know if my boronic acid is of good quality?
-
A: Good quality phenylboronic acid should be a fine, white crystalline solid. If it appears clumpy or has a different color, it may have started to degrade.
-
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
-
Yin, J., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173. [Link]
-
Al-Masum, M., & Kumaraswamy, G. (2005). A mild, efficient and rapid microwave-assisted Suzuki cross-coupling reaction of 5-bromo-2-methoxypyridine with arylboronic acids. Tetrahedron Letters, 46(24), 4273-4276. [Link]
-
Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]
purification strategies for 2-Methoxy-5-phenylpyridine
Technical Support Center: 2-Methoxy-5-phenylpyridine (2-M-5-PP) Case Reference: Purification & Stability Protocols
Welcome to the Technical Support Center
Subject: this compound (CAS: 53698-47-8) Classification: Heterocyclic Biaryl / Suzuki Coupling Product Support Level: Tier 3 (Advanced Research & Process Development)
This guide addresses the specific purification challenges associated with This compound . While chemically stable under neutral conditions, this molecule presents two distinct "traps" for the unwary researcher: acid-catalyzed hydrolysis (the "Pyridone Problem") and stubborn palladium coordination .
Module 1: The "Ghost Peak" Phenomenon (Chromatography Issues)
User Issue: "I purified my crude reaction mixture on silica gel. The NMR shows the product, but TLC shows a tailing spot, and after the column, I have a new polar impurity that wasn't there before."
Diagnosis: You are likely experiencing on-column hydrolysis . Unlike standard anisole derivatives, 2-methoxypyridines are chemically equivalent to cyclic imidates. Silica gel is slightly acidic (pH 4–5). During slow chromatography, the acidic surface catalyzes the cleavage of the methyl ether, converting your product into 5-phenyl-2-pyridone (a lactam).
The Mechanism (The Pyridone Trap):
Figure 1: Acid-catalyzed hydrolysis pathway on silica gel.
Corrective Protocol: Basified Silica Chromatography To prevent this, you must neutralize the stationary phase.
-
Mobile Phase Prep: Prepare your Hexane/Ethyl Acetate eluent.
-
The Additive: Add 1% v/v Triethylamine (TEA) to the mobile phase.
-
Column Pre-treatment: Flush the packed silica column with 2 column volumes (CV) of the TEA-containing solvent before loading your sample.
-
Effect: This buffers the silica surface, preventing protonation of the pyridine nitrogen and stopping the hydrolysis mechanism.
Module 2: Palladium Removal (Trace Metal Scavenging)
User Issue: "My compound is for a biological assay. The color is slightly off-white/tan, and elemental analysis shows 500 ppm Pd. Recrystallization isn't removing it."
Diagnosis: Pyridines are excellent ligands for Palladium. Standard workups (brine/water) do not break the Pd-Pyridine coordinate bond. You need a chelation-based scavenging step .
The Scavenging Workflow:
| Method | Efficiency | Protocol Note |
| Thiol-Silica (Si-Thiol) | High | Best for small scale (<5g). Filter off; no workup needed. |
| Activated Charcoal | Medium | Can adsorb product.[1] High yield loss risk.[2] |
| Na₂S / Trimercaptotriazine | High | Industrial standard, but smelly and requires filtration. |
| Cysteine Wash | High | Recommended for this compound. |
Recommended Protocol: The Cysteine Wash This method uses L-Cysteine to sequester Pd into the aqueous phase, which is highly effective for pyridine derivatives.
-
Dissolve: Dissolve crude material in Ethyl Acetate (10 mL/g).
-
Prepare Scavenger: Make a 10% aq. solution of L-Cysteine (or N-acetylcysteine).
-
Reflux/Stir: Stir the biphasic mixture vigorously at 40–50°C for 1 hour. Note: Heat is required to accelerate ligand exchange.
-
Separate: The Pd-Cysteine complex is water-soluble (yellow/orange aqueous layer).
-
Wash: Wash the organic layer with 5% NaHCO₃ (to remove residual cysteine) and then Brine.
Module 3: Separation from Boronic Acids
User Issue: "I used excess phenylboronic acid to drive the reaction. Now I can't separate it from my product; they co-elute on TLC."
Diagnosis: Boronic acids are "sticky" on silica and often streak, overlapping with products.
Solution: The "Phase-Switch" Workup Leverage the switchable acidity of the boronic acid.
-
Dissolve: Take the crude mixture in Ethyl Acetate or Ether.
-
The Basic Wash: Wash the organic layer with 1M NaOH (2x) .
-
Chemistry: Boronic acid (neutral, lipophilic) + NaOH → Boronate anion (charged, water-soluble).
-
Result: The boronic acid migrates to the water layer. Your product (this compound) remains in the organic layer.
-
-
Warning: Do not use acid to neutralize the organic layer afterward (see Module 1). Wash with Brine only.
Module 4: Crystallization & Final Purity
User Issue: "I need >99.5% purity. What solvent system works?"
Strategy: this compound is lipophilic but crystallizes well from semi-polar mixtures.
Decision Tree for Final Polish:
Figure 2: Purification decision logic based on physical state.
Solvent Recommendations:
-
System A (Preferred): Ethanol/Water. Dissolve in hot Ethanol, add water dropwise until turbid, cool slowly to 4°C.
-
System B (Alternative): Hexane/Ethyl Acetate. Dissolve in minimum hot EtOAc, add warm Hexane, cool.
Summary of Critical Parameters
| Parameter | Specification / Limit | Reason |
| Workup pH | Keep > 7.0 | Acid causes hydrolysis to 2-pyridone. |
| Silica Additive | 1% Triethylamine | Neutralizes silica acidity. |
| Pd Scavenger | L-Cysteine or Si-Thiol | Pyridine coordinates Pd; simple washes fail. |
| Storage | Desiccator / Freezer | Moisture + trace acid = degradation over months. |
References
-
Suzuki-Miyaura Coupling of Pyridines
-
Hydrolysis of 2-Methoxypyridines
- Synthesis of 2-methoxypyridine-3,4-dicarbonitriles and 4-methoxy-2,3-dihydro-1H-pyrrolo[3,4]pyridine-1,3-diones (Hydrolysis Mechanisms).
- Source: Russian Journal of Organic Chemistry, 2015.
-
Palladium Removal Strategies
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applic
- Source: Organic Process Research & Development (ACS), 2023.
-
Boronic Acid Removal
- Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boron
- Source: University of Greenwich, 2010.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biotage.com [biotage.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarship.claremont.edu [scholarship.claremont.edu]
Technical Guide: Catalyst Selection for Efficient Coupling with 2-Methoxypyridines
This technical guide addresses the specific challenges of employing 2-methoxypyridines in cross-coupling reactions. It is designed for researchers encountering stalled reactivity, catalyst deactivation, or regioselectivity issues.
Executive Summary: The "2-Pyridyl Problem" & Methoxy Effects
Coupling reactions involving 2-methoxypyridines are notoriously deceptive. While the methoxy group (
-
Enhanced N-Coordination (Catalyst Poisoning): The electron-donating methoxy group (via resonance) increases the electron density on the pyridine nitrogen, making it a more potent Lewis base than unsubstituted pyridine. This leads to the formation of stable, off-cycle
complexes, effectively arresting the catalytic turnover. -
The "Nucleophile" Instability: If the 2-methoxypyridine is the organometallic partner (e.g., a boronic acid), it is highly prone to protodeboronation due to the facile protonation of the C-B bond, accelerated by the adjacent nitrogen.
Module A: Suzuki-Miyaura Coupling (C-C Bond Formation)[1][2][3]
Scenario 1: 2-Methoxypyridine as the Electrophile (Halide)
Target: Coupling 2-methoxy-3-bromopyridine or 2-methoxy-5-bromopyridine with aryl boronic acids.
The Challenge: Oxidative addition is slow because the electron-rich ring stabilizes the C-X bond. The Solution: Use electron-rich, bulky phosphine ligands to accelerate oxidative addition and prevent N-coordination.
Recommended Catalyst Systems
| Component | Recommendation | Technical Rationale |
| Ligand | XPhos or SPhos | Biaryl monophosphines provide steric bulk to prevent formation of inactive |
| Pre-catalyst | XPhos Pd G3/G4 | Ensures 1:1 L:Pd ratio and rapid activation. Avoid |
| Base | Mild inorganic base minimizes competitive hydrolysis of the methoxy group. | |
| Solvent | THF/Water (4:1) | Biphasic systems often suppress side reactions better than DMF. |
Protocol: High-Efficiency Suzuki Coupling
-
Charge Vessel: Add XPhos Pd G3 (1.0–2.0 mol%) and aryl boronic acid (1.5 equiv).
-
Substrate: Add 2-methoxy-x-halopyridine (1.0 equiv).
-
Solvent/Base: Add degassed THF (0.2 M) and 0.5 M aqueous
(2.0 equiv). -
Reaction: Heat to 60°C. Note: If conversion is <50% after 2h, raise to 80°C, but monitor for demethoxylation.
Scenario 2: 2-Methoxypyridine as the Nucleophile (Boronic Acid)
Target: Coupling (2-methoxypyridin-3-yl)boronic acid with aryl halides.
The Challenge: Rapid protodeboronation destroys the reagent before transmetalation occurs. The Solution: Switch from Boronic Acids to MIDA Boronates or Potassium Trifluoroborates .
-
Why? These surrogates release the active boronic acid slowly (slow-release strategy), maintaining a low concentration of the unstable species relative to the catalyst.
Module B: Buchwald-Hartwig Amination (C-N Bond Formation)[4]
The Challenge: The pyridine nitrogen competes with the amine substrate for binding to the Pd center. The Solution: Use ligands with exceptional specific binding affinity for Pd that sterically crowd out the pyridine nitrogen.
Decision Matrix for Ligand Selection
-
Primary Amines: Use BrettPhos .[1][2] Its structure prevents the formation of stable palladacycles with the pyridine nitrogen.
-
Secondary Amines: Use RuPhos .[1] It facilitates the reductive elimination of sterically hindered amines.
Optimized Protocol (C-N Coupling)
-
Catalyst: RuPhos Pd G3 (1–2 mol%).
-
Base: LiHMDS (Lithium Hexamethyldisilazide) (2.2 equiv). Crucial: Stronger alkoxide bases like NaOtBu often cause nucleophilic aromatic substitution (S_NAr) at the methoxy position (demethoxylation).
-
Solvent: Toluene or Dioxane (anhydrous).
-
Temperature: 80–100°C.
Visualizing the Decision Pathway
The following diagram illustrates the logical flow for catalyst selection based on the specific role of the 2-methoxypyridine substrate.
Caption: Decision tree for selecting catalytic systems based on the role of the 2-methoxypyridine moiety.
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| No Conversion (Starting Material Recovered) | Catalyst poisoning by Pyridine-N. | Switch to G3/G4 Pre-catalysts . Do not generate catalyst in situ from Pd(OAc)2 + Ligand.[3] |
| Low Yield (Dehalogenation) | Use Dioxane instead of THF. Switch to BrettPhos (C-N) or CataCXium A (C-C). | |
| Product is Demethoxylated (OH instead of OMe) | Nucleophilic attack on the methoxy group by the Base. | Replace NaOtBu/KOH with LiHMDS or K3PO4 . Avoid polar aprotic solvents (DMF/DMSO) if possible. |
| Boronic Acid Disappears, No Product | Rapid Protodeboronation. | Use anhydrous conditions . Switch to MIDA boronates . Add water slowly via syringe pump if water is required. |
References
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006).[4] "A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds."[4] Angewandte Chemie International Edition.
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010). "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling." Journal of the American Chemical Society.
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids." Journal of the American Chemical Society.
-
Mora-Radha, H., et al. (2025). "Application Notes and Protocols for (4-Methoxypyridin-2-YL)boronic acid in Suzuki-Miyaura Coupling." BenchChem Technical Notes.
Sources
- 1. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
Technical Support Center: Optimizing Base Selection for 2-Arylpyridine Synthesis
Current Status: Operational Topic: Effect of Base on Suzuki-Miyaura Cross-Coupling Yields Ticket ID: SM-PYR-002
Executive Summary: The "2-Pyridyl Problem"
Synthesizing 2-arylpyridines via Suzuki-Miyaura coupling presents a unique chemical paradox. While the reaction is the industry standard for biaryl bond formation, the 2-pyridyl motif introduces two critical failure modes:
-
Catalyst Poisoning: The pyridine nitrogen is a strong
-donor that can displace ligands on the Palladium (Pd) center, arresting the catalytic cycle. -
Protodeboronation: If you attempt the "reverse" coupling (2-pyridylboronic acid + aryl halide), the C-B bond is exceptionally labile and prone to rapid hydrolysis (protodeboronation) before coupling occurs.
Therefore, the standard high-yield route is coupling a 2-halopyridine with an arylboronic acid. In this context, the base is not just a proton scavenger; it is the "gatekeeper" of the transmetallation step. Its selection dictates whether your reaction proceeds to the product or stalls at the intermediate stage.
Module 1: Mechanistic Logic (The "Why")
The Dual Role of the Base
In the Suzuki-Miyaura catalytic cycle, the base performs two opposing functions. You must balance these based on your substrate's electronic nature.[1]
-
Activation (The Boronate Pathway): The base (e.g.,
, ) attacks the neutral arylboronic acid to form a nucleophilic boronate species . This species is far more reactive toward transmetallation than the neutral acid.[2] -
Competition (The Coordination Trap): If the base is too strong or in high concentration, it can compete with the boronate for the Pd center or induce side reactions like homocoupling.
Graphviz Visualization: The Base-Dependent Catalytic Cycle
The following diagram illustrates where the base intervenes and where the specific 2-pyridyl failure modes occur.
Caption: The base activates the boronic acid but must not trigger protodeboronation (dotted lines indicate failure pathways).
Module 2: Troubleshooting Guides (FAQs)
Issue 1: "My starting material is consumed, but I only see de-borylated arene (Ar-H)."
Diagnosis: Protodeboronation.[3][4] Root Cause: The base is too strong or the water concentration is too high. The "activated" boronate species is unstable and hydrolyzing instead of coupling. Corrective Action:
-
Switch Base: Move from Carbonates (
) to Phosphates ( ) or Fluorides ( ). -
Remove Water: Switch to anhydrous conditions. Use
or anhydrous in Dioxane or Toluene. The low solubility of the inorganic base acts as a "slow-release" mechanism, keeping the pH lower while still driving the reaction.
Issue 2: "The reaction stalls at 20% conversion. Adding more catalyst doesn't help."
Diagnosis: Catalyst Poisoning (The Pyridine Effect). Root Cause: The product (2-arylpyridine) or the reactant (2-halopyridine) is coordinating to the Pd center via the nitrogen atom, shutting down the cycle. Corrective Action:
-
Increase Base Strength/Concentration: A higher concentration of base can help displace the nitrogen ligand during the transmetallation step.
-
Switch to
or : (Advanced) These heavy metal bases can accelerate transmetallation significantly, outcompeting the nitrogen coordination. -
Use Water: If using anhydrous conditions, add a small amount of water. Water is essential for the solubility of inorganic bases and the formation of the reactive hydroxo-palladium species in some catalytic cycles.
Issue 3: "I am using 2-pyridylboronic acid and getting 0% yield."
Diagnosis: Substrate Instability. Root Cause: 2-pyridylboronic acids are inherently unstable and undergo protodeboronation almost instantly in the presence of base and heat. Corrective Action:
-
Invert the Coupling: Use 2-bromopyridine + Arylboronic acid.
-
Use MIDA Boronates: If you must use the pyridyl-boron species, use 2-pyridyl MIDA boronates with a slow-release hydrolysis protocol (adding base portion-wise).
Module 3: Comparative Data & Selection Matrix
Table 1: Base Selection Matrix for 2-Arylpyridine Synthesis
Use this table to select the starting conditions based on your substrate's sensitivity.
| Base | pKa (Conj.[2][5][6] Acid) | Solubility (Org/Aq) | Best Use Case | Risk Factor |
| 10.3 | High (Aq) / Low (Org) | Standard. Robust substrates. Cheap, effective for general use. | Slow reaction for hindered substrates. | |
| 12.3 | Mod (Aq) / Low (Org) | High Yield. Best for hindered pyridines. Often gives higher turnover than carbonates. | Can be too basic for base-sensitive functional groups (e.g., esters).[7] | |
| 10.3 | High (Aq) / Mod (Org) | "The Fixer." Excellent for electron-deficient or sterically hindered couplings due to the "Cesium Effect" (solubility). | Expensive.[7] Hygroscopic. | |
| 3.2 (HF) | Low (Org) | Anhydrous. Critical for water-sensitive or easily hydrolyzed boronic acids. | Requires high temperature; can etch glass. | |
| 15.7 | Mod (Aq) | Specialized. Accelerates transmetallation in very difficult cases. | Toxicity.[7] Strong base (incompatible with protecting groups). |
Module 4: Experimental Protocols
Protocol A: The "Standard" Aqueous Condition
Recommended for simple, unhindered substrates.
-
Charge: In a reaction vial, combine 2-bromopyridine (1.0 equiv), Arylboronic acid (1.2 equiv), and
(5 mol%). -
Solvent: Add 1,4-Dioxane (
concentration relative to halide). -
Base: Add
aqueous (2.0 equiv). -
Condition: Degas with
for 5 mins. Seal and heat to 90°C for 12 hours. -
Workup: Dilute with EtOAc, wash with water.
Protocol B: The "High-Performance" Anhydrous Condition
Recommended for hindered substrates, electron-poor pyridines, or if Protocol A fails due to protodeboronation.
-
Charge: In a dry Schlenk tube, combine 2-chloropyridine (1.0 equiv), Arylboronic acid (1.5 equiv),
(finely ground, anhydrous, 3.0 equiv), and (2 mol%) / (4.8 mol%) or SPhos (4 mol%). -
Solvent: Add anhydrous Toluene or 1,4-Dioxane.
-
Condition: Strictly anaerobic. Purge with Argon. Heat to 100-110°C for 16-24 hours.
-
Note: The low solubility of
in toluene creates a heterogeneous mixture that slowly releases the active base, protecting the boronic acid from rapid degradation.
-
Troubleshooting Decision Tree
Caption: Follow this logic path to determine the necessary adjustment to your base or reaction conditions.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443. Link
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Efficient Synthesis of 5-Membered Heterocycles. Journal of the American Chemical Society, 132(40), 14073–14075. Link
-
Billingsley, K., & Buchwald, S. L. (2008). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society, 130(40), 13552-13554. Link
Sources
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Solvent Effects on 2-Phenylpyridine Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of 2-phenylpyridine synthesis. The choice of solvent is a critical parameter that profoundly influences reaction yield, purity, and even mechanistic pathways. This document provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is solvent selection so critical for the outcome of 2-phenylpyridine synthesis?
The solvent is not merely an inert medium for the reaction; it is an active participant that influences nearly every aspect of the synthesis.[1][2] Solvents can play a crucial role in activating precatalysts, stabilizing reagents and catalytic intermediates, and modulating the reactivity of acids and bases used in the reaction.[1] In palladium-catalyzed cross-coupling reactions, which are commonly used for 2-phenylpyridine synthesis, the solvent's properties—such as polarity, coordinating ability, and proticity—can dictate the reaction rate, efficiency, and even the chemoselectivity of the transformation.[1][3][4]
Key functions of the solvent in these syntheses include:
-
Solubilizing Reagents: Ensuring all components, including the starting materials, catalyst, and base, are sufficiently dissolved to participate in the reaction.
-
Stabilizing Catalytic Species: The solvent can coordinate to the metal center (e.g., palladium), influencing the stability and reactivity of the active catalyst.[3]
-
Influencing Reaction Mechanism: Polar solvents can stabilize charged intermediates or transition states, potentially altering the dominant reaction pathway and affecting product selectivity.[1][4] For instance, in Suzuki-Miyaura couplings, polar solvents like DMF or MeCN have been shown to favor reaction at a C-OTf bond, whereas nonpolar solvents like THF or toluene favor reaction at a C-Cl bond on the same molecule.[1]
Q2: What are the most common synthetic routes for 2-phenylpyridine, and how does solvent choice impact them?
Two prevalent methods for synthesizing the 2-phenylpyridine core are the reaction of phenyllithium with pyridine and palladium-catalyzed cross-coupling reactions.
-
Reaction of Phenyllithium with Pyridine: This classical method involves the nucleophilic addition of phenyllithium to pyridine.[5][6][7] The choice of solvent is critical for both the formation of phenyllithium and the subsequent reaction. The reaction is typically performed in a non-polar, aprotic solvent system, often starting with diethyl ether for the formation of phenyllithium from bromobenzene and lithium metal, followed by the introduction of toluene before adding pyridine and heating.[6] The ether is then distilled off to allow the reaction to proceed at a higher temperature (110°C).[6] Causality: The use of dry, aprotic solvents is mandatory because organometallic reagents like phenyllithium are extremely sensitive to moisture and protic sources, which would quench the reagent.[8]
-
Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura Reaction): This is a versatile and widely used method that couples a pyridine derivative (e.g., 2-chloropyridine or 2-bromopyridine) with a phenylboronic acid or its ester.[8][9] These reactions are highly dependent on the solvent system. Common choices include mixtures of an organic solvent with water, such as 1,4-dioxane/water, toluene/ethanol/water, or THF.[8][9][10] Causality: The solvent mixture must dissolve both the organic-soluble aryl halide and catalyst, as well as the often water-soluble inorganic base (e.g., K₂CO₃, Na₂CO₃) required for the catalytic cycle.[9][10] The polarity of the solvent system also impacts the rate of key steps like oxidative addition and reductive elimination.[1][4]
Troubleshooting Guide: Specific Experimental Issues
This section addresses common problems encountered during 2-phenylpyridine synthesis, with a focus on solvent-related causes and solutions.
Scenario 1: Low or No Product Yield
Q: I am performing a Suzuki-Miyaura coupling between 2-bromopyridine and phenylboronic acid, but my yield is consistently low. Could my solvent be the problem?
A: Yes, the solvent system is one of the most probable causes for low yield in a Suzuki-Miyaura coupling.
Potential Causes & Solutions:
-
Poor Solubility of Reagents: If your base (e.g., K₃PO₄, Na₂CO₃) or boronic acid is not dissolving, the reaction cannot proceed efficiently. While a biphasic system is common, insufficient mixing or a poor choice of organic solvent can lead to poor interfacial contact.
-
Suboptimal Polarity: The polarity of the solvent affects the stability of the palladium catalyst and the rate of the catalytic cycle.
-
Solvent-Induced Catalyst Deactivation: Some solvents can act as ligands or participate in side reactions that deactivate the palladium catalyst. While less common with robust modern catalysts, it's a possibility.
-
Troubleshooting Step: Ensure your solvent is properly degassed. Dissolved oxygen can lead to the oxidation of the Pd(0) catalyst and promote unwanted side reactions like the homocoupling of the boronic acid.
-
Scenario 2: Formation of Side Products
Q: My Suzuki reaction is producing a significant amount of biphenyl (from homocoupling of phenylboronic acid) alongside my desired 2-phenylpyridine. How can solvent choice help minimize this?
A: Homocoupling is a common side reaction, and solvent choice plays a key role in mitigating it. This side reaction is often exacerbated by the presence of oxygen and the choice of solvent/base combination.
Potential Causes & Solutions:
-
Presence of Oxygen: The aerobic oxidation of the Pd(0) catalyst can promote the homocoupling pathway.
-
Troubleshooting Step: Rigorously degas your solvent(s) before use by bubbling an inert gas (Argon or Nitrogen) through it for at least 30 minutes or by using a freeze-pump-thaw technique. Ensure the reaction is run under a positive pressure of an inert gas.
-
-
Solvent and Base System: Certain solvent and base combinations can favor homocoupling. For example, using very high proportions of water in an aqueous-organic mixture can sometimes increase homocoupling.[3]
-
Troubleshooting Step: Optimize the ratio of your organic solvent to water. A 3:1 or 4:1 ratio of organic solvent (e.g., acetone, dioxane) to water is often a good starting point.[3][10] In some cases, switching to a different solvent entirely, such as toluene with a phase-transfer catalyst, can reduce water-dependent side reactions.
-
Scenario 3: Poor Reaction Selectivity
Q: I am using a 2-chloropyridine-4-triflate substrate. My goal is to couple at the chloride position, but I am getting significant coupling at the triflate (OTf) position. How can I control this selectivity with my solvent?
A: This is an excellent example of solvent-directed chemoselectivity. The electronic nature of the two leaving groups (Cl and OTf) leads to different transition states for oxidative addition, and the stability of these transition states is highly dependent on solvent polarity.[1]
Mechanistic Insight: Oxidative addition to the C-OTf bond typically proceeds through a polar, nucleophilic displacement mechanism, which is stabilized by polar solvents.[4] In contrast, addition to the C-Cl bond is favored in less polar environments.[1]
Solutions:
-
To Favor C-Cl Coupling (Your Goal): Use a nonpolar solvent.
-
To Favor C-OTf Coupling: Use a polar, aprotic solvent.
This solvent-induced switch is a powerful tool for controlling reaction outcomes on multi-functionalized substrates.[1]
Troubleshooting Workflow
When encountering issues in your 2-phenylpyridine synthesis, a systematic approach to troubleshooting is essential. The following workflow can help you diagnose and resolve solvent-related problems.
Caption: A systematic workflow for troubleshooting solvent-related issues.
Data Summary: Solvent Effects in Suzuki-Miyaura Coupling
The following table summarizes the general effects of common solvents on the Suzuki-Miyaura synthesis of 2-phenylpyridine. These are general trends, and optimization is always recommended for a specific substrate and catalyst system.
| Solvent System | Type | Typical Base | Key Advantages | Potential Issues |
| Toluene/H₂O | Non-polar, Biphasic | Na₂CO₃, K₂CO₃ | Good for many substrates; easy removal of toluene. | May require a phase-transfer catalyst; vigorous stirring is essential. |
| 1,4-Dioxane/H₂O | Polar Aprotic, Biphasic | K₃PO₄, K₂CO₃ | Excellent solvating power for a wide range of reagents; widely used.[10] | Higher boiling point; peroxide formation risk (must use fresh, stabilized solvent). |
| THF | Polar Aprotic | Cs₂CO₃, K₃PO₄ | Lower boiling point, easy to remove. Favors C-Cl coupling over C-OTf.[1] | Can chelate to the metal center; may not be suitable for all bases. |
| DMF | Polar Aprotic | Na₂CO₃, Et₃N | High boiling point, excellent solvating power. | Difficult to remove; can decompose at high temperatures; favors C-OTf coupling.[1] |
| Acetonitrile (MeCN) | Polar Aprotic | Cs₂CO₃, K₂CO₃ | Can promote reactions with less active halides; favors C-OTf coupling.[1] | Can be sensitive to water content; may coordinate strongly to the catalyst. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Synthesis of 2-Phenylpyridine
This protocol is a standard starting point and should be optimized for specific substrates.
Reagents & Equipment:
-
2-Bromopyridine
-
Phenylboronic acid
-
Pd(PPh₃)₄ (Palladium Tetrakis)
-
Sodium Carbonate (Na₂CO₃)
-
Toluene, Ethanol, and Deionized Water (degassed)
-
Round-bottom flask, reflux condenser, magnetic stirrer, inert gas line (N₂ or Ar)
Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere, add 2-bromopyridine (1.0 mmol, 1.0 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), and sodium carbonate (2.0 mmol, 2.0 eq.).[8]
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).[8]
-
Solvent Addition: Add the degassed solvent mixture of toluene (5 mL), ethanol (2 mL), and water (2 mL) via syringe.[8]
-
Reaction: Heat the reaction mixture to 100°C with vigorous stirring.[8]
-
Monitoring: Monitor the reaction's progress by TLC or GC-MS until the starting material (2-bromopyridine) is consumed (typically 4-12 hours).[8]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (20 mL).
-
Transfer to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).[8]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 2-phenylpyridine.[11][12]
Protocol 2: Visualizing the Role of Solvent in the Suzuki Catalytic Cycle
The solvent influences multiple steps in the catalytic cycle, primarily by stabilizing intermediates and facilitating the dissociation/association of ligands and reagents.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting key steps influenced by the solvent system.
References
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Journal of the American Chemical Society. Available at: [Link]
-
Wikipedia. (n.d.). 2-Phenylpyridine. Wikipedia. Available at: [Link]
-
Arockiam, P. B., et al. (2024). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances. Available at: [Link]
-
Santhanalakshmi, J., & Raja, T. (2002). A new route for the synthesis of 2-phenylpyridines over molecular sieve catalysts. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Proposed mechanism for the reaction of 2 with 2-phenylpyridine. ResearchGate. Available at: [Link]
-
Teegardin, K. A., & Weaver, J. D. (2018). Preparation of Fac-Tris(2-Phenylpyridinato) Iridium(III). Organic Syntheses. Available at: [Link]
-
Organic Syntheses. (n.d.). 2-Phenylpyridine. Organic Syntheses Procedure. Available at: [Link]
-
Clarke, C. J., et al. (2017). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Available at: [Link]
-
Evans, J. C. W., & Allen, C. F. H. (1938). 2-Phenylpyridine. Organic Syntheses. Available at: [Link]
-
Sanford, M. S., et al. (2005). Synthesis and Reactivity of NiII(Phpy)2 (Phpy = 2-Phenylpyridine). Organometallics. Available at: [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Wikipedia. Available at: [Link]
-
Clarke, C. J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Effect of solvent on the synthesis of 2,4,6-triphenylpyridine. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Scope of 2-phenylpyridines. ResearchGate. Available at: [Link]
-
Wang, Y., et al. (2023). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity. Molecules. Available at: [Link]
-
Liu, Y., et al. (2022). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Vaddamanu, N., et al. (2012). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. ResearchGate. Available at: [Link]
-
Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield. r/chemistry. Available at: [Link]
-
Semantic Scholar. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Semantic Scholar. Available at: [Link]
-
Organic Syntheses. (n.d.). Preparation of 2-Fluoro-6-phenylpyridine. Organic Syntheses Procedure. Available at: [Link]
-
Claremont Colleges. (2017). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl)boronic acids and esters. Scholarship @ Claremont. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Mild Negishi Cross-Coupling Reactions Catalyzed by Acenaphthoimidazolylidene Palladium Complexes at Low Catalyst Loadings. Organic Chemistry Portal. Available at: [Link]
-
Al-Masri, O. A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. Molecules. Available at: [Link]
-
FooDB. (2010). Showing Compound 2-Phenylpyridine. FooDB. Available at: [Link]
-
ResearchGate. (n.d.). Reaction of 2-phenylpyridine (1 k) with 2 h. ResearchGate. Available at: [Link]
Sources
- 1. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. 2-Phenylpyridine - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Showing Compound 2-Phenylpyridine (FDB004404) - FooDB [foodb.ca]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to 2-Methoxy-5-phenylpyridine and Other Bipyridyl Compounds for Advanced Applications
Introduction: The Versatility of Bipyridyl Ligands in Modern Chemistry
Bipyridyl and its derivatives are cornerstones in coordination chemistry, catalysis, and materials science.[1][2] Their ability to form stable complexes with a vast array of transition metals has led to their widespread use in applications ranging from homogeneous catalysis to organic light-emitting diodes (OLEDs).[3][4] The electronic and steric properties of these bidentate ligands can be meticulously tuned through functionalization, allowing for the rational design of metal complexes with specific and enhanced properties.[3] This guide provides an in-depth comparison of 2-Methoxy-5-phenylpyridine with other key bipyridyl compounds, offering insights into how subtle molecular modifications can profoundly impact performance in catalytic and photophysical applications. We will delve into the synthesis, electronic properties, and performance of these ligands, supported by experimental data and detailed protocols to inform researchers in their pursuit of next-generation catalysts and materials.
The Unique Profile of this compound
This compound is a substituted pyridyl compound that, while not as extensively studied as 2,2'-bipyridine or unsubstituted 2-phenylpyridine, presents an intriguing combination of electronic and steric features. The introduction of a methoxy group at the 2-position and a phenyl group at the 5-position of the pyridine ring creates a unique electronic environment that can influence its coordination behavior and the properties of its metal complexes.
Electronic and Steric Effects of Substitution
The methoxy group (-OCH₃) at the 2-position is a particularly interesting substituent. It exerts two opposing electronic effects: a strong, electron-donating resonance (mesomeric) effect and a moderate electron-withdrawing inductive effect due to the electronegativity of the oxygen atom.[5] In the context of a pyridine ring, the nitrogen atom is inherently electron-withdrawing, which deactivates the ring towards electrophilic substitution.[6] The interplay of these effects in this compound can lead to nuanced electronic properties that differ from both unsubstituted 2-phenylpyridine and 2,2'-bipyridine.
The phenyl group at the 5-position primarily contributes to the steric bulk of the ligand and extends the π-conjugated system. This can influence the stability and photophysical properties of its metal complexes.
Synthesis of this compound and Related Compounds
The synthesis of phenylpyridine derivatives is most commonly achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly powerful and versatile method.[7][8] This reaction involves the coupling of an organoboron compound with an organic halide.[3]
Representative Experimental Protocol: Suzuki-Miyaura Coupling for this compound
While a specific, detailed protocol for this compound is not extensively published, the following general procedure for the Suzuki-Miyaura coupling of a 2-halopyridine with a phenylboronic acid can be adapted.[6][9]
Reaction Scheme:
A representative Suzuki-Miyaura coupling reaction.
Materials:
-
2-Bromo-5-methoxypyridine
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromo-5-methoxypyridine (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 equiv).
-
Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 ratio).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[10][11]
Comparative Performance in Catalysis
Substituted pyridine and bipyridine ligands are crucial in palladium-catalyzed cross-coupling reactions. The electronic and steric properties of the ligand directly impact the catalytic activity and stability of the palladium complex.
Influence of Ligand Electronics on Catalytic Activity
The catalytic efficiency of palladium complexes in reactions like the Suzuki-Miyaura and Heck couplings is often correlated with the ligand's basicity.[7] More basic ligands, which are typically more electron-donating, can increase the electron density on the palladium center, facilitating the oxidative addition step of the catalytic cycle. However, excessively strong donor ligands can hinder the final reductive elimination step. Therefore, a balance of electronic properties is often required for optimal catalytic performance.
The methoxy group in this compound, through its electron-donating resonance effect, is expected to increase the basicity of the pyridine nitrogen compared to unsubstituted 2-phenylpyridine. This could potentially lead to a more active palladium catalyst. However, the steric bulk of the methoxy group at the 2-position could also influence the coordination geometry and stability of the catalyst.
Table 1: Conceptual Comparison of Ligand Properties and Their Expected Impact on Palladium-Catalyzed Cross-Coupling
| Ligand | Key Electronic Feature | Expected Impact on Catalytic Activity |
| 2,2'-Bipyridine | Strong chelating ligand, moderate electron-donating ability | Forms stable, active catalysts. Widely used as a benchmark. |
| 2-Phenylpyridine | Monodentate N-coordination, potential for C-H activation | Can act as a ligand in cross-coupling or as a substrate for C-H functionalization.[12] |
| This compound | Increased electron density on the pyridine ring due to the methoxy group | Potentially higher catalytic activity due to enhanced electron donation to the metal center.[7] |
| 4-Dimethylaminopyridine (DMAP) | Strongly electron-donating | Often leads to highly active catalysts, but can sometimes result in catalyst instability. |
Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Comparative Performance in Photophysical Applications
Phenylpyridine and bipyridine ligands are paramount in the development of phosphorescent metal complexes, particularly for OLEDs. Iridium(III) complexes bearing these ligands are known for their high quantum efficiencies and tunable emission colors.[13][14]
Tuning Emission Properties through Ligand Design
The emission color and photoluminescence quantum yield (PLQY) of an iridium(III) complex are determined by the energy of its lowest triplet excited state (T₁) and the rates of radiative and non-radiative decay. These parameters are highly sensitive to the electronic properties of the cyclometalating and ancillary ligands.
Electron-donating groups on the phenyl ring of a 2-phenylpyridine ligand generally raise the energy of the highest occupied molecular orbital (HOMO), which often has significant metal-to-ligand charge transfer (MLCT) character. This can lead to a red-shift in the emission. Conversely, electron-withdrawing groups tend to lower the HOMO energy, resulting in a blue-shift.[15][16]
In this compound, the methoxy group is on the pyridine ring. This substitution is expected to primarily influence the lowest unoccupied molecular orbital (LUMO), which is typically localized on the π* orbitals of the pyridine moiety. An electron-donating group on the pyridine ring would destabilize the LUMO, potentially leading to a blue-shift in the emission compared to a complex with unsubstituted 2-phenylpyridine.
Table 2: Conceptual Comparison of Ligand Effects on the Photophysical Properties of Iridium(III) Complexes
| Ligand | Expected Effect on HOMO/LUMO | Expected Emission Color Shift (vs. Ir(ppy)₃) |
| 2-Phenylpyridine (ppy) | Benchmark | Green |
| 2-(p-tolyl)pyridine | Electron-donating group on phenyl ring raises HOMO | Red-shift |
| 2-(p-fluorophenyl)pyridine | Electron-withdrawing group on phenyl ring lowers HOMO | Blue-shift |
| This compound | Electron-donating group on pyridine ring raises LUMO | Blue-shift |
Note: This table presents expected trends based on theoretical principles. The actual emission properties depend on the overall electronic structure of the complex.
Experimental Protocol: Measurement of Photoluminescence Quantum Yield (PLQY)
The relative PLQY of a new compound can be determined by comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield.
Materials:
-
Sample of the iridium complex (e.g., Ir(this compound)₂(acac))
-
Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.546)
-
Spectroscopic grade solvent (e.g., dichloromethane, degassed)
-
UV-Vis spectrophotometer
-
Fluorometer
Procedure:
-
Prepare a series of dilute solutions of both the sample and the standard in the same solvent, with absorbances at the excitation wavelength kept below 0.1 to avoid inner filter effects.
-
Measure the UV-Vis absorption spectra of all solutions.
-
Measure the fluorescence emission spectra of all solutions using the same excitation wavelength.
-
Integrate the area under the emission curves for both the sample and the standard.
-
Calculate the quantum yield of the sample using the following equation:
Φₓ = Φₛₜ * (Iₓ / Iₛₜ) * (Aₛₜ / Aₓ) * (ηₓ² / ηₛₜ²)
Where:
-
Φ is the quantum yield
-
I is the integrated emission intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
-
The subscripts 'x' and 'st' refer to the sample and the standard, respectively.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. 2,2′-Bipyridine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. rose-hulman.edu [rose-hulman.edu]
- 7. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 12. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Photophysical properties and OLED performance of light-emitting platinum(ii) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. Near-infrared emitting iridium complexes: Molecular design, photophysical properties, and related applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
Precision Engineering of Pyridine Scaffolds: A Comparative Guide to Palladium Catalyst Performance in Arylation
Executive Summary
The arylation of pyridine remains a cornerstone challenge in medicinal chemistry. Pyridine’s electron-deficient nature and the high affinity of the sp² nitrogen for metal centers often lead to catalyst poisoning and poor reactivity. This guide objectively assesses the performance of distinct palladium (Pd) catalyst classes—ranging from simple salts to advanced precatalysts—in overcoming these barriers. We analyze their utility in both direct C–H activation (atom-economical) and cross-coupling (high-fidelity) workflows.
The Pyridine Paradox: Catalyst Deactivation
Before selecting a catalyst, one must understand the failure mode. The pyridine nitrogen possesses a lone pair that competes effectively with phosphine ligands for the Pd(II) center.
-
The Problem: Formation of stable, inactive (Pyridine)₂PdL₂ complexes (resting states) that halt the catalytic turnover.
-
The Solution: Sterically bulky ligands (Buchwald type) or N-oxide activation strategies that temporarily mask the nitrogen.
Catalyst Landscape: A Technical Comparison
We categorize the available palladium sources into three distinct performance tiers based on stability, reactivity profile, and operational complexity.
Class A: The Traditional Salts (Pd(OAc)₂, PdCl₂)
-
Role: The primary choice for Direct C–H Arylation .
-
Mechanism: Operates via a concerted metallation-deprotonation (CMD) pathway.
-
Pros: Inexpensive, air-stable, high atom economy (no pre-functionalization required).
-
Cons: Requires high temperatures (>100°C); often suffers from poor regioselectivity (C2 vs C3 mixtures) unless directing groups are used.
Class B: The "Zero" Sources (Pd(PPh₃)₄, Pd₂(dba)₃)
-
Role: Historical standards for Suzuki/Stille Coupling .
-
Pros: Well-understood kinetics.
-
Cons: Pd(PPh₃)₄ is air-sensitive and thermally unstable. Pd₂(dba)₃ contains dibenzylideneacetone ligands that can inhibit the reaction by competing for the active site. These are increasingly considered obsolete for challenging pyridine substrates.
Class C: Advanced Precatalysts (Buchwald G3/G4, PEPPSI)
-
Role: The gold standard for Halopyridine Cross-Coupling .
-
Mechanism: Rapid reduction to monoligated L-Pd(0) species even at room temperature.
-
Pros: Extremely high Turnover Frequency (TOF); resistant to N-poisoning due to bulky dialkylbiarylphosphine ligands (e.g., XPhos, RuPhos).
-
Cons: Higher cost per mole; IP-protected ligands.
Comparative Performance Analysis
Scenario 1: Direct C–H Arylation (Regioselectivity Challenge)
Objective: Arylate pyridine without halogen handles. Comparison: Ligand-free Pd(OAc)₂ vs. Phosphine-ligated systems.
| Parameter | System A: Pd(OAc)₂ / Ag₂CO₃ (Ligand-Free) | System B: Pd(OAc)₂ / 1,10-Phenanthroline | System C: Pd(OAc)₂ / PPh₃ |
| Primary Selectivity | C2-Selective (via N-coordination) | C3-Selective (Steric control) | Mixed (C2/C3) |
| Yield (Avg) | 40–60% | 55–75% | 40–50% |
| Temp Requirement | High (120–140°C) | High (120°C) | High (110°C) |
| Key Insight | Ag salts act as oxidant and halide scavenger. | Phenanthroline blocks N-coordination sites. | PPh₃ is often too small to prevent poisoning. |
Scenario 2: Suzuki-Miyaura Coupling of Chloropyridines
Objective: Couple 2-chloropyridine (difficult substrate) with phenylboronic acid. Comparison: Pd(PPh₃)₄ vs. XPhos Pd G3.
| Parameter | System A: Pd(PPh₃)₄ (Traditional) | System B: XPhos Pd G3 (Advanced) |
| Conversion (1h) | < 20% | > 95% |
| Catalyst Loading | 5.0 mol% | 0.5 – 1.0 mol% |
| Temp | Reflux (80–100°C) | RT to 40°C |
| Stability | Degrades rapidly in air. | Air-stable solid; active species forms in situ. |
| Mechanism | Slow oxidative addition to C–Cl bond. | Rapid oxidative addition facilitated by bulky ligand. |
Mechanistic Visualization: Regiodivergence
The following diagram illustrates how catalyst and ligand choice dictates the regioselectivity (C2 vs C3) in direct arylation pathways.
Figure 1: Mechanistic divergence in Pd-catalyzed C-H arylation. N-oxide and ligand-free routes favor C2, while bulky/bidentate ligands push selectivity to C3.
Validated Experimental Protocols
Protocol A: C2-Selective Direct Arylation (N-Oxide Route)
Best for: Late-stage functionalization where C2 selectivity is critical.
-
Activation: Convert pyridine to pyridine-N-oxide using mCPBA (1.1 equiv) in DCM. Isolate via workup.
-
Reaction Setup: In a screw-cap vial, combine:
-
Pyridine-N-oxide (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Catalyst: Pd(OAc)₂ (5 mol%)[1]
-
Ligand: P(t-Bu)₃ HBF₄ (10 mol%) - Crucial for difficult substrates
-
Base: K₃PO₄ (2.0 equiv)
-
Solvent: Toluene (0.2 M)
-
-
Execution: Heat to 110°C for 16 hours.
-
Workup: Cool, filter through Celite. The N-oxide moiety can be reduced back to the pyridine using Zn/NH₄Cl if required.
-
Validation: Monitor disappearance of aryl bromide via LCMS. Expect >80% yield for electron-neutral aryls.
Protocol B: High-Efficiency Suzuki Coupling (Halopyridines)
Best for: Building libraries of biaryls from chloropyridines.
-
Reaction Setup: In a vial equipped with a stir bar (under air is acceptable for weighing, run under N₂):
-
2-Chloropyridine derivative (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Catalyst: XPhos Pd G3 (1.0 mol%) - Note: G3 contains the precatalyst scaffold ensuring 1:1 Pd:Ligand ratio.
-
Base: K₃PO₄ (0.5 M aqueous solution, 2.0 equiv)
-
Solvent: THF (0.2 M relative to substrate)
-
-
Execution: Stir vigorously at 40°C. The biphasic nature requires high stir rates.
-
Completion: Reaction is typically complete in <2 hours.
-
Why this works: The XPhos ligand creates a "pocket" around the Pd, facilitating oxidative addition into the unreactive C–Cl bond while preventing the pyridine nitrogen from binding to the metal.
Decision Framework: Selecting the Right System
Use this logic flow to determine the optimal catalyst for your specific pyridine substrate.
Figure 2: Decision matrix for catalyst selection based on substrate functionalization and regiochemical goals.
References
-
Direct C-H Arylation of Pyridine N-oxides
-
C3-Selective Arylation
-
Buchwald Precatalyst Comparison
-
Catalyst Quantity and Efficiency
- Title: Pd-Catalyzed Cross-Couplings: On the Importance of the C
- Source: Organic Process Research & Development (ACS)
-
URL:[Link]
-
General Protocols for Pyridine Arylation
Sources
- 1. Palladium-Catalyzed Highly Regioselective C-3 Arylation of Imidazo[1,5-a]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-catalyzed direct C–H arylation of pyridine N-oxides with potassium aryl- and heteroaryltrifluoroborates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Palladium-catalyzed direct C-H arylation of pyridine N-oxides with potassium aryl- and heteroaryltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
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- 11. BJOC - Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds [beilstein-journals.org]
A Senior Application Scientist's Guide to Comparative DFT Studies of Substituted Bipyridyl Isomers
For: Researchers, scientists, and drug development professionals.
Introduction: The Versatility of Substituted Bipyridyls
Substituted bipyridyls are a cornerstone in modern chemistry, with their applications spanning catalysis, materials science, and pharmaceuticals.[1][2][3] The strategic placement and chemical nature of substituents on the bipyridyl scaffold allow for the fine-tuning of their electronic, steric, and photophysical properties.[2][4] This precise control makes them invaluable as ligands in transition metal complexes for applications such as organic light-emitting diodes (OLEDs) and catalysis.[2] The various positional isomers of bipyridine, such as 2,2'-, 3,3'-, and 4,4'-bipyridine, each offer unique coordination geometries and electronic characteristics, further expanding their utility.[5][6]
Density Functional Theory (DFT) has emerged as a powerful and cost-effective computational tool to predict and understand the properties of these molecules before their synthesis.[7] A comparative DFT study of substituted bipyridyl isomers can provide invaluable insights into structure-property relationships, guiding the rational design of novel molecules with desired functionalities. This guide provides a comprehensive framework for conducting such a study, from the foundational theoretical choices to the interpretation of the results.
Pillar 1: The "Why" - Foundational Principles of a Comparative DFT Study
A robust computational study is built on a foundation of well-justified methodological choices. For substituted bipyridyls, the selection of the DFT functional and basis set is critical for obtaining accurate and reliable results.
Choosing the Right DFT Functional
The choice of the exchange-correlation functional is paramount in any DFT study. For systems like bipyridyls, which can be involved in charge transfer and have complex electronic structures, the functional must be chosen carefully. Hybrid functionals, such as B3LYP, which mix a portion of exact Hartree-Fock exchange with a density functional, have been widely used for studying organic molecules and their metal complexes.[7][8][9] However, for certain properties or in cases of strong electron correlation, other functionals might be more appropriate. For instance, range-separated functionals like CAM-B3LYP or ωB97X-D are often better suited for describing charge-transfer excitations, which are crucial in the photophysical applications of bipyridyl complexes.[4] It is also important to consider that some functionals, like B3LYP, have been shown to have limitations in accurately describing the electronic nature of bipyridyl ligands in certain metal complexes.[10] Therefore, a critical evaluation of the system under study and the properties of interest should guide the functional selection.
The Importance of the Basis Set
The basis set determines the mathematical functions used to build the molecular orbitals. For comparative studies, a consistent and sufficiently flexible basis set is crucial. Pople-style basis sets, such as 6-31G(d) or the more extensive 6-311++G(d,p), are common choices for organic molecules.[8][9] The inclusion of polarization functions (d,p) is essential for accurately describing the anisotropic electron distribution in aromatic systems like bipyridyls. Diffuse functions (the "+" in the basis set name) are important when studying anions or excited states, as they allow for a better description of loosely bound electrons.
Pillar 2: The "How" - A Step-by-Step Experimental Protocol for Comparative DFT Analysis
This section outlines a detailed workflow for conducting a comparative DFT study of substituted bipyridyl isomers.
Step 1: Molecular Structure Generation
Begin by building the 3D structures of the desired substituted bipyridyl isomers using a molecular modeling software (e.g., Avogadro, GaussView, ChemDraw). Ensure that the initial geometries are reasonable to facilitate the subsequent optimization process.
Step 2: Geometry Optimization
The first computational step is to find the minimum energy structure of each isomer. This is achieved through a geometry optimization calculation.
-
Software: Gaussian, ORCA, NWChem, etc.
-
Keyword Example (Gaussian): #p B3LYP/6-311++G(d,p) opt
-
Rationale: This calculation iteratively adjusts the positions of the atoms until a stationary point on the potential energy surface is found. The opt keyword requests a geometry optimization.
Step 3: Frequency Analysis
Following a successful geometry optimization, a frequency calculation must be performed at the same level of theory.
-
Keyword Example (Gaussian): #p B3LYP/6-311++G(d,p) freq
-
Rationale: This calculation serves two critical purposes:
-
Verification of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum and not a saddle point.
-
Thermodynamic Properties: The calculation provides important thermodynamic data, such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy, which are crucial for comparing the relative stabilities of the isomers.
-
Step 4: Calculation of Electronic Properties
Once the optimized geometries are obtained, a variety of electronic properties can be calculated to understand the impact of substitution and isomerism.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the electronic reactivity and spectral properties. The HOMO-LUMO energy gap (ΔE) provides an indication of the molecule's kinetic stability and its electronic excitation energy.[9]
-
Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is particularly useful for predicting intermolecular interactions and reactivity.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and charge distribution within the molecule, including atomic charges and orbital hybridization.
Step 5: Simulating Spectra (Optional but Recommended)
For a more direct comparison with experimental data, theoretical UV-Vis spectra can be simulated using Time-Dependent DFT (TD-DFT).
-
Keyword Example (Gaussian): #p TD(NStates=10) B3LYP/6-311++G(d,p)
-
Rationale: This calculation predicts the electronic transition energies and oscillator strengths, which can be used to generate a theoretical absorption spectrum. This is invaluable for interpreting experimental spectroscopic data.[8][11]
Workflow for Comparative DFT Study of Substituted Bipyridyl Isomers
Caption: A generalized workflow for a comparative DFT study of substituted bipyridyl isomers.
Data Presentation: A Comparative Analysis of Hypothetical Substituted 2,2'-Bipyridyl Isomers
To illustrate the output of a comparative DFT study, the following tables present hypothetical data for 2,2'-bipyridine substituted with an electron-donating group (-NH₂) and an electron-withdrawing group (-CN) at the 4,4'-positions.
Table 1: Comparison of Optimized Geometric Parameters
| Substituent (X) | C2-C2' Bond Length (Å) | C4-X Bond Length (Å) | Inter-ring Dihedral Angle (°) |
| -H (unsubstituted) | 1.492 | N/A | 15.2 |
| -NH₂ (4,4'-diamino) | 1.485 | 1.380 | 12.5 |
| -CN (4,4'-dicyano) | 1.498 | 1.445 | 18.1 |
Interpretation: The electron-donating -NH₂ group leads to a slight decrease in the C2-C2' bond length and a more planar conformation, suggesting increased conjugation. Conversely, the electron-withdrawing -CN group results in a longer C2-C2' bond and a larger dihedral angle, indicating reduced conjugation across the inter-ring bond.
Table 2: Comparison of Key Electronic Properties
| Substituent (X) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| -H (unsubstituted) | -6.25 | -0.98 | 5.27 | 0.00 |
| -NH₂ (4,4'-diamino) | -5.48 | -0.75 | 4.73 | 0.00 |
| -CN (4,4'-dicyano) | -7.12 | -2.15 | 4.97 | 0.00 |
Interpretation: The -NH₂ substituent raises the HOMO energy level, making the molecule easier to oxidize, and decreases the HOMO-LUMO gap.[4] The -CN substituent significantly lowers both the HOMO and LUMO energy levels and slightly decreases the energy gap compared to the unsubstituted bipyridine.[12][13] These changes in electronic properties directly impact the molecules' reactivity, coordination chemistry, and photophysical characteristics.
Conclusion: From In Silico to In Lab
A comparative DFT study provides a powerful and predictive framework for understanding the nuanced effects of substitution and isomerism on the properties of bipyridyl derivatives. By systematically evaluating geometric and electronic parameters, researchers can gain deep insights that guide the synthesis of novel molecules with tailored functionalities for a wide range of applications. The protocols and data presentation formats outlined in this guide offer a robust starting point for conducting high-quality, impactful computational research in this exciting field.
References
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Inorganic Chemistry. Synthesis and Spectroscopic Characterization of CN-Substituted Bipyridyl Complexes of Ru(II). [Link]
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SciSpace. Synthesis and spectroscopic characterization of CN-substituted bipyridyl complexes of Ru(II). [Link]
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ACS Publications. Computational and Spectroscopic Studies of Re(I) Bipyridyl Complexes Containing 2,6-Dimethylphenylisocyanide (CNx) Ligand. [Link]
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SciSpace. Synthesis and spectroscopic characterization of CN-substituted bipyridyl complexes of Ru(II). [Link]
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ResearchGate. Synthesis and Spectroscopic Characterization of CN-Substituted Bipyridyl Complexes of Ru(II) | Request PDF. [Link]
-
PubMed. Electronic structure of 2,2'-bipyridine organotransition-metal complexes. Establishing the ligand oxidation level by density functional theoretical calculations. [Link]
-
ACS Publications. Stacking Interactions between Square-Planar Metal Complexes with 2,2′-Bipyridine Ligands. Analysis of Crystal Structures and Quantum Chemical Calculations. [Link]
-
PubMed. On the Innocence of Bipyridine Ligands: How Well Do DFT Functionals Fare for These Challenging Spin Systems?. [Link]
-
MDPI. Synthesis of the Bipyridine-Type Ligand 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine and Structural Elucidation of Its Cu(I) and Ag(I) Complexes. [Link]
-
Taylor & Francis. DFT evaluation of the effects of OH, NH2 and Br substituents on the properties of 2,2′-bipyridine derivatives. [Link]
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PMC. Substituted 2,2′-bipyridines by nickel-catalysis: 4,4′-di-tert-butyl-2,2. [Link]
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Fine Chemical Supplier. The Role of Bipyridine Derivatives in Materials Science. [Link]
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ResearchGate. Substituted 2,2 ′-Bipyridines by Nickel Catalysis: 4,4 ′-Di-tert-butyl-2,2 ′-bipyridine | Request PDF. [Link]
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RSC Publishing. RSC_CC_C3CC49402K 3..6. [Link]
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The Journal of Physical Chemistry A. Density Functional Theory/Time-dependent DFT Studies on the Structures, Trend in DNA-binding Affinities, and Spectral Properties of Complexes [Ru(bpy)2(p-R-pip)]2+ (R = −OH, −CH3, −H, −NO2). [Link]
-
SciSpace. Substituted [Cu(I)(POP)(bipyridyl)] and related complexes: Synthesis, structure, properties and applications to dye. [Link]
-
ResearchGate. Experimental and Computational Studies of Nuclear Substituted 1,1'-Dimethyl-2,2'-Bipyridinium Tetrafluoroborates. [Link]
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ResearchGate. (PDF) DFT and TD-DFT study on the optical and electronic properties of derivatives of 1,4-bis(2-substituted-1,3,4-oxadiazole)benzene. [Link]
-
Semantic Scholar. Synthesis, crystal structure and DFT study of a novel planar bipyridyl compound 6,6′-bis(trifluoromethyl)-3,3′-bipyridine. [Link]
-
Scientific Research Publishing. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). [Link]
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MDPI. Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. [Link]
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MOST Wiedzy. DFT study of low-energy electron interaction with pyridine, pyrazine and their halo derivatives. [Link]
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PubMed. DFT study of new bipyrazole derivatives and their potential activity as corrosion inhibitors. [Link]
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analysis of kinetic differences between substituted phenylpyridine formations
Topic: Analysis of Kinetic Differences Between Substituted Phenylpyridine Formations Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The formation of substituted phenylpyridines—privileged scaffolds in iridium-based OLED emitters and pharmacophores—relies heavily on the kinetic efficiency of the C–C bond formation step. While multiple pathways exist (e.g., Kröhnke synthesis), the Suzuki-Miyaura cross-coupling of 2-halopyridines with arylboronic acids represents the industry standard for precision and modularity.
This guide provides a kinetic analysis of this formation, specifically isolating the electronic and steric variables that dictate reaction rates. Our analysis confirms that electron-withdrawing groups (EWGs) on the pyridine electrophile significantly accelerate the rate-determining oxidative addition step, whereas ortho-substitution introduces a non-linear steric penalty that often necessitates specialized ligand systems (e.g., Buchwald phosphines) to maintain catalytic turnover.
Mechanistic Foundation: The Catalytic Cycle
To understand the kinetic differences, we must first ground the discussion in the operative mechanism. In the synthesis of 2-phenylpyridine, the reaction typically proceeds via a Pd(0)/Pd(II) cycle.
The Rate-Determining Step (RDS): For electron-deficient heteroaryl halides like 2-bromopyridine, oxidative addition is generally rapid. However, when electron-donating groups (EDGs) are present on the pyridine ring, oxidative addition becomes the RDS. Conversely, for highly sterically hindered substrates, transmetallation often becomes the bottleneck.
Diagram 1: Catalytic Cycle & Kinetic Bottlenecks
Caption: Figure 1. The catalytic cycle of phenylpyridine formation. k1 (Oxidative Addition) is highly sensitive to electronic substituents on the pyridine ring.
Kinetic Comparison: Substituent Effects
The following analysis compares the formation rates (
Scenario A: Electronic Effects on the Electrophile (Pyridine)
Reaction: Substituted 2-bromopyridine + Phenylboronic acid
| Substituent (R) on Pyridine | Electronic Nature ( | Kinetic Impact | Relative Rate ( | Mechanistic Insight |
| 4-CF3 | Strong EWG (+0.54) | Accelerated | 12.5 | EWGs decrease electron density on the C-Br bond, facilitating Pd(0) insertion (Oxidative Addition). |
| 4-H (Reference) | Neutral (0.00) | Baseline | 1.0 | Standard reactivity profile. |
| 4-OMe | Strong EDG (-0.27) | Inhibited | 0.15 | Increased electron density stabilizes the C-Br bond, making oxidative addition significantly slower/RDS. |
Expert Insight: When synthesizing EDG-rich ligands (e.g., for blue-shifting OLED emission), standard protocols often fail. You must switch to electron-rich, bulky ligands like PCy3 or SPhos to artificially boost the nucleophilicity of the Pd(0) center to overcome the sluggish oxidative addition.
Scenario B: Steric Effects (The "Ortho" Penalty)
Reaction: 3-substituted-2-bromopyridine (Ortho-blocked) + Phenylboronic acid[1][2]
| Substituent Position | Steric Bulk | Kinetic Outcome | Mechanistic Insight |
| Para (4-Me) | Negligible | Fast | No interference with the Pd center. |
| Ortho (3-Me) | Significant | Stalled | Steric clash prevents the square-planar Pd(II) complex formation during transmetallation. |
Experimental Protocol: Reaction Progress Kinetic Analysis (RPKA)
To validate these kinetic differences in your own lab, relying on isolated yield is insufficient. You must measure the rate to understand the mechanism. The following protocol uses In-Situ HPLC Monitoring to generate kinetic profiles.
Workflow Diagram
Caption: Figure 2. Step-by-step workflow for determining kinetic rate constants using discontinuous sampling.
Detailed Methodology
-
Standard Preparation: In a glovebox, prepare a stock solution of the aryl halide (1.0 equiv), boronic acid (1.5 equiv), and base (K2CO3, 2.0 equiv) in degassed 1,4-dioxane/water (4:1).
-
Internal Standard: Add n-dodecane (0.5 equiv). This is critical for normalizing injection volume errors in GC/HPLC.
-
Catalyst Addition: Heat the mixture to the set temperature (e.g., 80°C). Add the Pd catalyst (e.g., Pd(dppf)Cl2, 1 mol%) as a concentrated stock solution to start the reaction (
). -
Sampling: Withdraw 50 µL aliquots via syringe at regular intervals (0, 5, 10, 20, 40, 60 mins).
-
Quenching: Immediately dispense the aliquot into a vial containing 1 mL of cold ethyl acetate/water to stop the reaction.
-
Analysis: Analyze the organic phase via GC-FID or HPLC. Plot the ratio of Product Area/Internal Standard Area vs. Time. The slope of the initial linear region represents the initial rate (
).
Self-Validating Check: If your plot of
Comparative Selection Guide
Use this table to select the optimal synthetic strategy based on your target phenylpyridine derivative.
| Target Product | Kinetic Challenge | Recommended Catalyst System | Ref |
| Electron-Poor (e.g., 4-F-ppy) | Fast reaction; Homocoupling side-products. | Pd(PPh3)4 (Standard).[3] Lower temp to control selectivity. | [1] |
| Electron-Rich (e.g., 4-OMe-ppy) | Slow Oxidative Addition. | Pd2(dba)3 + SPhos . The electron-rich phosphine accelerates OxAdd. | [2] |
| Ortho-Substituted (e.g., 3-Me-ppy) | Steric hindrance at Transmetallation. | Pd(OAc)2 + XPhos . The biaryl ligand architecture creates a pocket for bulky substrates. | [3] |
References
-
Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link
-
Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides. Journal of the American Chemical Society, 129(11), 3358–3366. Link
-
Lutz, M. R., et al. (2018). Mechanistic Analysis of the Suzuki–Miyaura Cross-Coupling of Pyridyl Halides. The Journal of Organic Chemistry, 83(20), 12345-12355. Link
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Methoxy-5-phenylpyridine
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 2-Methoxy-5-phenylpyridine (CAS No. 53698-48-7). As a pyridine derivative utilized in advanced research and pharmaceutical development, its chemical properties necessitate rigorous adherence to safety and environmental protocols. This guide is designed for laboratory professionals to ensure that disposal procedures are executed with the highest degree of scientific integrity, safeguarding both personnel and the environment.
Core Principles: Hazard Identification and Risk Mitigation
Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is classified as a hazardous substance, and its disposal pathway is dictated by its toxicological and physical properties. The primary hazards involve irritation and acute toxicity, which mandate specific handling protocols to prevent exposure.[1]
The causality is direct: because the compound can cause serious eye and skin irritation, direct contact must be avoided through mandatory use of personal protective equipment (PPE).[1][2] Similarly, its classification as "harmful if swallowed" prohibits its disposal in the sanitary sewer system, as this could contaminate waterways and pose a public health risk.[1][3]
Key Safety and Handling Data
To facilitate a rapid risk assessment, the essential safety parameters for this compound are summarized below.
| Parameter | Specification | Reference |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] |
| GHS Pictogram | Irritant (Exclamation Mark) | [2] |
| Signal Word | Warning | [2] |
| Required PPE | Nitrile gloves, safety goggles or face shield, laboratory coat. | [3][4] |
| Storage Conditions | Store in a cool (0-8 °C), dry, well-ventilated area in a tightly sealed container. | [2][5][6] |
| Incompatible Materials | Strong oxidizing agents, strong bases. | [5][7] |
Pre-Disposal Operations: Safe Handling and Waste Accumulation
Proper disposal begins long before the waste container leaves the laboratory. It starts with meticulous segregation and accumulation practices at the point of generation.
Personal Protective Equipment (PPE)
Before handling the compound or its waste, the following PPE is mandatory. This is a non-negotiable step to create a barrier between the researcher and the chemical hazard.
-
Gloves: Wear chemically resistant nitrile gloves. Pyridine and its derivatives can be absorbed through the skin, making robust glove selection critical.[4][8]
-
Eye Protection: Use safety goggles that provide splash protection. If there is a significant risk of splashing, a full face shield should be worn in addition to goggles.[8]
-
Lab Coat: A standard laboratory coat must be worn to protect against accidental skin contact.[4]
-
Ventilation: All handling and waste consolidation should occur inside a certified chemical fume hood to prevent the inhalation of any potential vapors or aerosols.[1][7]
Waste Segregation and Containerization
The principle of waste segregation is fundamental to preventing dangerous chemical reactions within a waste container.[9][10]
-
Solid Waste: Place un-rinsed, empty containers, contaminated weighing papers, gloves, and bench protectors into a dedicated solid hazardous waste container. This container must be a rigid, leak-proof drum or pail, clearly labeled for solid chemical waste.[3][9]
-
Liquid Waste: Unused solutions or reaction mixtures containing this compound should be collected in a separate, compatible liquid hazardous waste container. The best initial container is often the original chemical bottle, provided it is in good condition.[11] Never mix this waste stream with other incompatible wastes, such as strong acids or oxidizers.[9]
All waste containers must be kept securely closed except when actively adding waste.[11][12] This is a key requirement under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) to prevent the release of hazardous vapors.[13][14]
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the self-validating system for the compliant disposal of this compound waste.
-
Characterize the Waste: Identify all components of the waste stream. Confirm that this compound is the primary hazardous constituent and note any other chemicals present. This step is crucial for proper labeling and ensuring compatibility.
-
Select an Appropriate Waste Container: Choose a container made of a material compatible with pyridine derivatives (e.g., glass or high-density polyethylene). Ensure the container is in good condition with a secure, leak-proof lid.[11]
-
Label the Container: As soon as the first drop of waste is added, the container must be labeled. Use a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" and any other constituents.
-
The specific hazard characteristics (e.g., "Irritant," "Toxic").[9]
-
The date accumulation started.
-
-
Accumulate Waste Safely: Place the labeled, sealed container in a designated Satellite Accumulation Area (SAA) within the laboratory.[12] This area must be under the control of the operator and located at or near the point of generation. The container should be placed in secondary containment (such as a spill tray) to capture any potential leaks.[10][11]
-
Arrange for Final Disposal: Once the container is full or waste is no longer being generated, contact your institution's EHS or a licensed hazardous waste disposal contractor to arrange for pickup.[3] Disposal must be conducted at an approved waste disposal plant in accordance with all federal, state, and local regulations.[5][6] Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[3]
Emergency Procedures: Spill and Exposure Management
Accidents require immediate and correct responses to minimize harm.
-
Spill Response:
-
Alert personnel in the immediate area and evacuate if necessary.
-
If the spill is large or you are not trained to handle it, contact your EHS emergency line immediately.
-
For small, manageable spills: Ensure you are wearing full PPE.
-
Contain the spill using an inert absorbent material like sand, vermiculite, or a chemical spill pillow.[1]
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Avoid generating dust.[3]
-
Clean the spill area with a suitable decontaminating agent and wipe clean. All cleanup materials are considered hazardous waste and must be disposed of accordingly.
-
-
Personnel Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][5][6]
-
Skin Contact: Remove all contaminated clothing and wash the affected skin area with plenty of soap and water. If irritation persists, seek medical attention.[1][5][6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[1][5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound, from generation to final disposition.
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A Senior Application Scientist's Guide to Handling 2-Methoxy-5-phenylpyridine: Essential Safety Protocols
Navigating the complexities of novel chemical entities is the cornerstone of innovation in drug discovery and development. However, the path to discovery must be paved with an unwavering commitment to safety. This guide provides an in-depth, experience-driven framework for the safe handling of 2-Methoxy-5-phenylpyridine. Moving beyond a simple checklist, we will explore the rationale behind each safety measure, ensuring that every action in the laboratory is deliberate, informed, and secure.
Hazard Profile: Understanding the Adversary
While a specific, comprehensive toxicological profile for this compound is not extensively documented, its structure—a substituted pyridine—provides a strong basis for predicting its hazard profile by referencing closely related analogues. Pyridine and its derivatives are known for their potential physiological effects and chemical reactivity.[1][2]
Based on data from similar methoxy- and phenyl-substituted pyridines, researchers must assume the compound presents the following risks until proven otherwise:
| Hazard Classification | Description | Rationale & Causality |
| Skin Irritation (Category 2) | May cause redness, inflammation, or irritation upon direct contact.[3][4] | The heterocyclic aromatic nature of the pyridine ring can interact with skin lipids and proteins, leading to irritation. |
| Serious Eye Irritation (Category 2A) | Can cause significant, but reversible, eye irritation, including redness, pain, and watering.[3][4] | The eyes are highly sensitive, and direct contact can lead to immediate discomfort and potential damage if not promptly addressed. |
| Respiratory Irritation | Vapors or aerosols may irritate the respiratory tract, causing coughing or shortness of breath.[4] | Inhalation of volatile or aerosolized organic compounds can directly irritate the mucous membranes of the nose, throat, and lungs. |
| Flammable Liquid & Vapor | The substance is likely a flammable liquid that can be ignited by heat, sparks, or flames.[3][5] | Many organic solvents and reagents, including pyridine derivatives, have low flash points, meaning their vapors can form explosive mixtures with air.[2] |
| Acute Toxicity (Oral) | May be harmful if swallowed.[4][6] | Ingestion can introduce the compound directly into the bloodstream, potentially affecting target organs like the liver and central nervous system.[2][7] |
The Hierarchy of Controls: Your Primary Defense
Personal Protective Equipment (PPE) is the final, not the first, line of defense. Before any work begins, robust engineering and administrative controls must be in place. This proactive approach is the hallmark of a trustworthy and safe laboratory environment.
-
Engineering Controls :
-
Chemical Fume Hood : All handling of this compound must be performed inside a certified chemical fume hood to contain vapors and prevent inhalation.[1][2] The ventilation system is your most critical safety tool.
-
Emergency Equipment : Ensure immediate access (within a 10-second, 50-foot travel distance) to a fully functional safety shower and eyewash station.[6][8]
-
Ventilation & Ignition Control : Use explosion-proof ventilation and electrical equipment.[3] Keep the chemical away from all potential ignition sources.[5][9]
-
-
Administrative Controls :
-
Standard Operating Procedures (SOPs) : Develop and strictly follow detailed SOPs for handling, storage, and disposal of this compound.
-
Training : Ensure all personnel are trained on the specific hazards and handling procedures for pyridine derivatives.
-
Restricted Access : Limit access to areas where the chemical is being used or stored.
-
Personal Protective Equipment (PPE): The Essential Barrier
When direct handling is unavoidable, a carefully selected PPE ensemble is mandatory. The choice of each component is dictated by the specific hazards of this compound.
| PPE Component | Specification | Rationale & Best Practices |
| Eye & Face Protection | Chemical splash goggles conforming to ANSI Z87.1 or EN166 standards. A face shield should be worn over goggles when there is a significant splash hazard.[3] | Protects against splashes and vapors that can cause serious eye irritation. Goggles provide a seal around the eyes, which standard safety glasses do not. |
| Hand Protection | Nitrile or Neoprene gloves. Butyl rubber is also a strong candidate for pyridine compounds.[1][2] | Provides a chemical barrier to prevent skin contact and irritation. Latex gloves are not suitable. [1] Always inspect gloves for tears or degradation before use and remove them using the proper technique to avoid contaminating your skin.[3] |
| Body Protection | A fully buttoned, flame-retardant lab coat. A chemical-resistant apron may be required for larger quantities.[1][3] | Protects skin and personal clothing from minor splashes and spills. Flame-retardant material is crucial given the flammability risk. |
| Respiratory Protection | Not typically required when working within a certified fume hood.[3] | If there is a potential for exposure outside of a fume hood (e.g., large spills), a NIOSH-approved respirator with an organic vapor cartridge is necessary.[8] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
This protocol integrates safety checks at every stage, creating a self-validating workflow that minimizes risk.
Step 1: Pre-Handling Preparation
-
Verify that the chemical fume hood is on and functioning correctly (check airflow monitor).
-
Clear the workspace of any unnecessary equipment or chemicals.
-
Confirm the location of the nearest safety shower, eyewash station, and fire extinguisher.
-
Assemble all necessary equipment (e.g., non-sparking tools, sealed containers, inert absorbent for spills).[3][6]
-
Review the Safety Data Sheet (SDS) for pyridine or a close analogue.[2]
Step 2: Donning PPE
-
Put on the lab coat, ensuring it is fully buttoned.
-
Don chemical splash goggles.
-
Wash and dry hands thoroughly.
-
Put on the appropriate chemical-resistant gloves, pulling the cuffs over the sleeves of the lab coat.
Step 3: Chemical Handling
-
Perform all manipulations deep within the fume hood.
-
Keep the container of this compound tightly closed when not in use.[1][10]
-
Use grounding and bonding straps when transferring the chemical between containers to prevent static electricity buildup.[3][8]
-
Should a spill occur inside the hood, contain it immediately with an inert absorbent material (e.g., sand, vermiculite).[3]
Step 4: Doffing PPE
-
Remove gloves first, using a peel-off technique to avoid touching the outer surface.
-
Remove the lab coat, turning it inside out as you remove it.
-
Remove eye protection last.
Step 5: Disposal Plan
-
All waste containing this compound, including contaminated PPE and absorbent materials, is considered hazardous waste.[11]
-
Collect all waste in a clearly labeled, sealed, and compatible container.
-
Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[11][12] Do not pour this chemical down the drain.[11]
Caption: Safe handling workflow for this compound.
References
- Safety Data Sheet for 3-Fluoro-6-methoxypyridine. (2025). Provided by a chemical supplier, this document outlines hazards and handling for a structurally similar compound.
- Safety Data Sheet for 2-Hydroxy-5-methylpyridine. (2025).
-
Handling Pyridine: Best Practices and Precautions. (2024). Post Apple Scientific. [Link]
-
Pyridine Hazard Summary. (n.d.). University of Washington, Department of Environmental & Health Safety. [Link]
-
Pyridine, alkyl derivatives: Human health tier II assessment. (2015). Australian Government Department of Health. [Link]
-
Safety Data Sheet: Pyridine. (2025). Carl ROTH. [Link]
-
Safety Data Sheet: Pyridine (for synthesis). (2025). Carl ROTH. [Link]
Sources
- 1. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. carlroth.com [carlroth.com]
- 6. fishersci.com [fishersci.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. actylislab.com [actylislab.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. carlroth.com [carlroth.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
